AL 8810 isopropyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H37FO4 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3/b5-3-,14-13+/t22-,23-,24+,25-,26+/m1/s1 |
InChI Key |
NHXJEEIAJJWMNC-FUERGKQZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AL-8810 Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8810 isopropyl ester is a potent and selective pharmacological tool extensively used in research to investigate the physiological and pathological roles of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. As a synthetic analog of PGF2α, AL-8810 has been instrumental in elucidating the signaling pathways and functional responses mediated by the FP receptor in various biological systems. This technical guide provides a comprehensive overview of the mechanism of action of AL-8810, with a focus on its molecular interactions, downstream signaling cascades, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical research compound.
Core Mechanism of Action: Selective FP Receptor Antagonism
AL-8810 is primarily characterized as a selective and competitive antagonist of the prostaglandin F2α (FP) receptor. Its mechanism of action involves binding to the FP receptor and inhibiting the functional responses induced by FP receptor agonists, such as PGF2α and its analogs like fluprostenol. The competitive nature of its antagonism is evidenced by the parallel rightward shifts it produces in the concentration-response curves of FP receptor agonists without a significant reduction in the maximal response.
While its predominant activity is antagonistic, AL-8810 also exhibits weak partial agonist properties. This is demonstrated by its ability to stimulate low levels of phospholipase C (PLC) activity, though to a much lesser extent than full FP receptor agonists.
A key feature of AL-8810 is its high selectivity for the FP receptor. Even at high concentrations, it does not significantly inhibit the functional responses of other prostanoid receptors, such as TP, DP, EP2, and EP4 receptors, nor does it affect the V1-vasopressin receptor. This selectivity makes AL-8810 an invaluable tool for isolating and studying FP receptor-mediated effects.
Dual Signaling Pathways of AL-8810
The interaction of AL-8810 with the FP receptor can trigger two distinct downstream signaling pathways, a phenomenon known as biased agonism. This dual signaling capability adds a layer of complexity to its mechanism of action.
Canonical Gq/11-Phospholipase C (PLC) Pathway Inhibition
The classical signaling pathway for FP receptor agonists involves the activation of the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). As a competitive antagonist, AL-8810 inhibits this pathway when co-administered with an FP receptor agonist, thereby blocking the production of second messengers and the subsequent physiological responses, such as smooth muscle contraction.
Biased Agonism: EGFR Transactivation and MAPK/ERK Activation
Interestingly, AL-8810 can act as a biased agonist, independently activating the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This activation occurs through a mechanism involving the transactivation of the Epidermal Growth Factor Receptor (EGFR). This pathway is distinct from the canonical Gq/11-PLC pathway and is not significantly activated by PGF2α. The proposed mechanism involves FP receptor-dependent activation of Src kinase, leading to the shedding of an EGF-like ligand, which then binds to and activates the EGFR, ultimately resulting in the phosphorylation and activation of ERK1/2.
Quantitative Pharmacological Data
The pharmacological properties of AL-8810 have been quantified in various in vitro systems. The following tables summarize key quantitative data for its antagonist and partial agonist activities.
Table 1: Antagonist Potency of AL-8810 at the FP Receptor
| Parameter | Cell Line/Tissue | Agonist | Value | Reference |
| Ki | A7r5 cells | Fluprostenol | 426 ± 63 nM | |
| Ki | Mouse 3T3 cells | Various FP agonists | 0.2 ± 0.06 µM | |
| Ki | Rat A7r5 cells | Various FP agonists | 0.4 ± 0.1 µM | |
| Ki | Human cloned ciliary body-derived FP receptor | Various FP agonists | 1.9 ± 0.3 µM | |
| Ki | Human trabecular meshwork (h-TM) cells | Various FP agonists | 2.6 ± 0.5 µM | |
| Ki | Human ciliary muscle (h-CM) cells | Various FP agonists | 5.7 µM | |
| pA2 | A7r5 cells | Fluprostenol | 6.68 ± 0.23 | |
| pA2 | 3T3 cells | Fluprostenol | 6.34 ± 0.09 |
Table 2: Partial Agonist Activity of AL-8810 at the FP Receptor
| Parameter | Cell Line | Value | Reference |
| EC50 | A7r5 cells | 261 ± 44 nM | |
| EC50 | 3T3 fibroblasts | 186 ± 63 nM | |
| Emax | A7r5 cells | 19% (relative to cloprostenol) | |
| Emax | 3T3 fibroblasts | 23% (relative to cloprostenol) |
Experimental Protocols
The characterization of AL-8810's mechanism of action relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.
Phospholipase C (PLC) Activity Assay
This assay is used to determine the ability of AL-8810 to act as a partial agonist by measuring the production of inositol phosphates (IPs), the downstream products of PLC activation.
-
Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts are cultured to near confluence in appropriate growth medium.
-
Radiolabeling: Cells are incubated overnight in an inositol-free medium supplemented with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Treatment: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) before being treated with various concentrations of AL-8810 or a full agonist (e.g., fluprostenol) for a specified time.
-
Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The aqueous phase containing the radiolabeled IPs is separated by ion-exchange chromatography.
-
Quantification: The radioactivity of the eluted IPs is measured using liquid scintillation counting. The results are expressed as a percentage of the response to a maximal concentration of a full agonist.
Intracellular Calcium Mobilization Assay
This assay assesses the antagonist effect of AL-8810 by measuring its ability to block agonist-induced increases in intracellular calcium.
-
Cell Culture and Dye Loading: Cells (e.g., A7r5 or HEK293 cells expressing the FP receptor) are seeded in black-walled, clear-bottom microplates. Before the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
AL 8810 Isopropyl Ester: A Selective FP Receptor Antagonist Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AL 8810 isopropyl ester, a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. This document consolidates key pharmacological data, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction
AL 8810 is a fluorinated analog of prostaglandin F2α (PGF2α) that has become a critical pharmacological tool for studying FP receptor-mediated physiological and pathological processes.[1][2][3] As a competitive antagonist, AL 8810 has demonstrated efficacy in various in vitro and in vivo models, making it a compound of significant interest in drug discovery and development, particularly in therapeutic areas such as glaucoma, stroke, traumatic brain injury, and endometriosis.[1][4][5] This guide serves as a comprehensive resource for researchers working with or exploring the utility of AL 8810.
Mechanism of Action
AL 8810 functions as a selective and competitive antagonist at the FP receptor.[3] Its mechanism involves binding to the FP receptor, a G-protein-coupled receptor (GPCR), thereby preventing the binding and subsequent signaling of the endogenous ligand, PGF2α, and other synthetic FP receptor agonists.[3][6] While AL 8810 is primarily an antagonist, it exhibits very weak partial agonist activity at high concentrations.[3][4][5] Its antagonist action is characterized by a parallel rightward shift of the concentration-response curves of FP receptor agonists without a significant reduction in the maximal response, a hallmark of competitive antagonism.[2][3]
Pharmacological Data
The following tables summarize the quantitative data for this compound from various in vitro studies.
Table 1: Antagonist Potency of AL 8810
| Cell Line/Tissue | Agonist Used | Assay Type | Parameter | Value (μM) | Reference |
| Rat A7r5 Cells | Fluprostenol | Phosphoinositide Hydrolysis | Ki | 0.4 ± 0.1 | [4][7] |
| Mouse 3T3 Cells | Fluprostenol | Phosphoinositide Hydrolysis | Ki | 0.2 ± 0.06 | [4][7] |
| Human Ciliary Body (cloned FP receptor) | Various FP agonists | Phosphoinositide Hydrolysis | Ki | 1.9 ± 0.3 | [4] |
| Human Trabecular Meshwork (h-TM) Cells | Various FP agonists | Phosphoinositide Hydrolysis | Ki | 2.6 ± 0.5 | [4] |
| Human Ciliary Muscle (h-CM) Cells | Various FP agonists | Phosphoinositide Hydrolysis | Ki | 5.7 | [4] |
| Rat A7r5 Cells | Fluprostenol | Phosphoinositide Hydrolysis | pA2 | 6.68 ± 0.23 | [2] |
| Mouse 3T3 Cells | Fluprostenol | Phosphoinositide Hydrolysis | pA2 | 6.34 ± 0.09 | [2] |
Table 2: Partial Agonist Activity of AL 8810
| Cell Line | Assay Type | Parameter | Value (nM) | Emax (% of Cloprostenol) | Reference |
| Rat A7r5 Cells | Phosphoinositide Hydrolysis | EC50 | 261 ± 44 | 19 | [2] |
| Mouse 3T3 Fibroblasts | Phosphoinositide Hydrolysis | EC50 | 186 ± 63 | 23 | [2] |
Signaling Pathways
The FP receptor primarily couples to the Gq/11 family of G proteins.[8] Upon agonist binding, this initiates a signaling cascade that is competitively inhibited by AL 8810.
Canonical FP Receptor Signaling Pathway
Caption: Canonical FP Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize AL 8810 as a selective FP receptor antagonist.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of AL 8810 for the FP receptor.
Materials:
-
Cell membranes expressing the FP receptor (e.g., from A7r5 cells or HEK293 cells transfected with the human FP receptor).
-
Radioligand: [³H]-PGF2α.
-
Unlabeled PGF2α (for determining non-specific binding).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [³H]-PGF2α (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Cell membranes, [³H]-PGF2α, and a high concentration of unlabeled PGF2α.
-
Competition: Cell membranes, [³H]-PGF2α, and varying concentrations of AL 8810.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of AL 8810.
-
Determine the IC₅₀ value (the concentration of AL 8810 that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of AL 8810 to antagonize agonist-induced PI hydrolysis, a downstream effect of FP receptor activation.
Materials:
-
Cells expressing the FP receptor (e.g., A7r5 or 3T3 cells).
-
[³H]-myo-inositol.
-
Agonist (e.g., fluprostenol).
-
This compound.
-
Cell culture medium.
-
Lithium chloride (LiCl) solution.
-
Trichloroacetic acid (TCA).
-
Dowex anion-exchange resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Plate cells and incubate with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol (B14025) monophosphatase) and varying concentrations of AL 8810.
-
Stimulation: Add the FP receptor agonist (e.g., fluprostenol) at a fixed concentration (e.g., its EC₈₀) and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction by adding ice-cold TCA. Scrape the cells and centrifuge to pellet the precipitate.
-
Separation of Inositol Phosphates (IPs): Apply the supernatant to a Dowex anion-exchange column. Wash the column and then elute the total [³H]-IPs.
-
Counting: Add the eluate to a scintillation cocktail and measure the radioactivity.
-
Data Analysis:
-
Plot the amount of [³H]-IPs accumulated against the log concentration of AL 8810.
-
Determine the IC₅₀ for the inhibition of agonist-stimulated PI hydrolysis.
-
To determine the mode of antagonism (competitive vs. non-competitive), perform a Schild analysis by generating agonist concentration-response curves in the presence of multiple fixed concentrations of AL 8810.[3]
-
Intracellular Calcium Mobilization Assay
This assay provides a real-time measurement of FP receptor activation and its inhibition by AL 8810.
Materials:
-
Cells expressing the FP receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Agonist (e.g., PGF2α).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells and add assay buffer containing varying concentrations of AL 8810. Incubate for a short period.
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Injection: Inject the FP receptor agonist at a fixed concentration and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis:
-
The peak fluorescence intensity corresponds to the maximal calcium response.
-
Plot the peak response against the log concentration of AL 8810 to determine the IC₅₀.
-
Perform a Schild analysis as described for the PI hydrolysis assay to confirm competitive antagonism.
-
Caption: Logical Relationship of AL 8810 Antagonism.
Conclusion
This compound is a well-characterized, selective, and competitive antagonist of the FP receptor. Its utility in elucidating the role of the PGF2α/FP receptor system in various physiological and disease states is well-documented. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize AL 8810 in their studies and to develop novel therapeutics targeting the FP receptor.
References
- 1. Receptor-Ligand Binding Assays [labome.com]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug Nature of AL-8810 Isopropyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind AL-8810 isopropyl ester, elucidating its function as a prodrug for the potent and selective prostaglandin (B15479496) F2α (FP) receptor antagonist, AL-8810. By leveraging established knowledge of ophthalmic drug delivery and prostaglandin pharmacology, this document provides a comprehensive overview for researchers and drug development professionals.
Introduction: The Prodrug Strategy in Ocular Therapeutics
The cornea presents a significant barrier to the penetration of topical ophthalmic drugs. Many biologically active compounds, particularly those with carboxylic acid moieties, are ionized at physiological pH, limiting their lipophilicity and, consequently, their ability to traverse the lipophilic corneal epithelium. To overcome this, a common and highly successful strategy is the use of ester prodrugs. By masking the polar carboxylic acid group with a lipophilic ester, the molecule's ability to penetrate the cornea is significantly enhanced. Once within the cornea, endogenous enzymes, primarily esterases, hydrolyze the ester bond, releasing the active, and often more polar, parent drug into the aqueous humor where it can exert its pharmacological effect.
This principle is well-established in the field of glaucoma treatment, where several highly successful prostaglandin F2α analogs, such as latanoprost, travoprost, and tafluprost, are administered as isopropyl ester prodrugs.[1][2] These prodrugs are hydrolyzed by corneal esterases to their respective biologically active free acids.[1][2] Following this well-validated approach, AL-8810 isopropyl ester is designed as a prodrug of the potent FP receptor antagonist, AL-8810.
AL-8810: The Active Pharmacological Agent
AL-8810, chemically known as (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid, is a selective antagonist of the prostaglandin F2α (FP) receptor.[3] It exhibits weak partial agonist activity at the FP receptor but primarily functions as a competitive antagonist, effectively blocking the actions of potent FP receptor agonists like fluprostenol.[3] Its selectivity is a key feature, as it shows minimal to no activity at other prostanoid receptors (TP, DP, EP2, EP4) at concentrations where it effectively antagonizes the FP receptor.[3]
Pharmacological Profile of AL-8810
The pharmacological activity of AL-8810 has been characterized in various in vitro systems. The following table summarizes key quantitative data for the active acid form.
| Parameter | Cell Line | Value | Reference |
| Agonist Potency (EC50) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [3] |
| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [3] | |
| Maximum Efficacy (Emax) | A7r5 cells (relative to cloprostenol) | 19% | [3] |
| 3T3 fibroblasts (relative to cloprostenol) | 23% | [3] | |
| Antagonist Inhibition Constant (Ki) | A7r5 cells (against 100 nM fluprostenol) | 426 ± 63 nM | [3] |
| pA2 | A7r5 cells | 6.68 ± 0.23 | [3] |
| 3T3 cells | 6.34 ± 0.09 | [3] |
The Prodrug: AL-8810 Isopropyl Ester
AL-8810 isopropyl ester is the prodrug form of AL-8810, designed to enhance its ocular bioavailability. While direct pharmacological data on the isopropyl ester is not extensively published, its mechanism of action is inferred from the well-established behavior of other prostaglandin isopropyl ester prodrugs. The esterification of the carboxylic acid group of AL-8810 with an isopropyl group increases its lipophilicity, facilitating its passage through the corneal epithelium.
It is anticipated that AL-8810 isopropyl ester itself possesses negligible affinity for the FP receptor. The bulky and lipophilic isopropyl ester group is expected to sterically hinder the proper binding of the molecule to the active site of the G-protein coupled FP receptor. The biological activity is therefore dependent on its conversion to the active acid, AL-8810.
Bioactivation Pathway
The conversion of AL-8810 isopropyl ester to its active form, AL-8810, is a one-step enzymatic hydrolysis reaction.
Experimental Protocols
The following sections detail the methodologies for key experiments to characterize the prodrug nature of AL-8810 isopropyl ester.
In Vitro Hydrolysis of AL-8810 Isopropyl Ester in Ocular Tissues
This protocol is adapted from studies on other prostaglandin analog prodrugs and is designed to quantify the conversion of the isopropyl ester to the active acid in corneal tissue.
Objective: To determine the rate and extent of hydrolysis of AL-8810 isopropyl ester to AL-8810 in corneal homogenates.
Materials:
-
AL-8810 isopropyl ester
-
AL-8810 (as a standard)
-
Freshly isolated corneas (e.g., from rabbit or human cadaveric eyes)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer
-
Centrifuge
-
Incubator or water bath (37°C)
-
Formic acid
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometry)
Procedure:
-
Tissue Preparation: Corneas are excised and rinsed with ice-cold PBS. The tissue is then weighed and homogenized in a known volume of PBS. The homogenate is centrifuged to remove cellular debris, and the supernatant is collected.
-
Incubation: The corneal homogenate supernatant is pre-warmed to 37°C. The hydrolysis reaction is initiated by adding a known concentration of AL-8810 isopropyl ester. The final concentration of the prodrug should be within a relevant range for topical administration.
-
Time Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Termination and Sample Preparation: The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing a small percentage of formic acid. This precipitates the proteins. The samples are then centrifuged, and the supernatant is collected for analysis.
-
HPLC Analysis: The concentrations of both AL-8810 isopropyl ester and the newly formed AL-8810 in the supernatant are quantified using a validated HPLC method. A standard curve for both compounds is generated to ensure accurate quantification.
-
Data Analysis: The rate of disappearance of the prodrug and the rate of appearance of the active drug are calculated. The half-life of the prodrug in the corneal homogenate can also be determined.
FP Receptor Binding Assay
Objective: To compare the binding affinity of AL-8810 isopropyl ester and AL-8810 for the FP receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human FP receptor (e.g., HEK293-FP)
-
Radiolabeled FP receptor agonist (e.g., [3H]-PGF2α)
-
AL-8810 isopropyl ester
-
AL-8810
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the competing ligands (unlabeled AL-8810 isopropyl ester or AL-8810).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation. It is expected that the Ki of AL-8810 will be in the nanomolar range, while the Ki of AL-8810 isopropyl ester will be significantly higher, indicating much lower binding affinity.
Signaling Pathway
AL-8810, as an antagonist, blocks the canonical signaling pathway of the FP receptor. The FP receptor is a Gq-protein coupled receptor. Agonist binding typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). AL-8810 competitively binds to the FP receptor, preventing the agonist from initiating this cascade.
Conclusion
The use of AL-8810 isopropyl ester as a prodrug for AL-8810 represents a rational and well-supported strategy for enhancing the ocular delivery of this potent and selective FP receptor antagonist. By temporarily masking the hydrophilic carboxylic acid group, the prodrug is designed to efficiently penetrate the cornea, where it is subsequently converted by endogenous esterases to the active pharmacological agent. This approach, which has been successfully employed for numerous ophthalmic prostaglandin analogs, holds significant promise for the development of AL-8810 as a therapeutic agent for FP receptor-mediated conditions. Further studies directly comparing the in vitro and in vivo activity of the isopropyl ester and its parent acid would provide definitive confirmation of this prodrug strategy.
References
- 1. Influence of a Prostaglandin F2α Analogue on Corneal Hysteresis and Expression of Extracellular Matrix Metalloproteinases 3 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of topical prostaglandin analogues on corneal hysteresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
Hydrolysis of AL-8810 Isopropyl Ester to its Active Form AL-8810: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, making it a valuable tool in pharmacological research.[1] It is often administered as its isopropyl ester prodrug, AL-8810 isopropyl ester, to enhance its ocular penetration. This technical guide provides an in-depth overview of the hydrolysis of AL-8810 isopropyl ester to its biologically active free acid form, AL-8810. The guide details the enzymatic nature of this conversion, provides a comprehensive experimental protocol for its in vitro characterization, and presents available quantitative data. Furthermore, it elucidates the key signaling pathways activated by AL-8810 upon its formation.
Introduction
Prostaglandin analogues are a cornerstone in the management of various physiological and pathological conditions. AL-8810, a PGF2α analogue, distinguishes itself as a selective FP receptor antagonist.[1] To optimize its delivery, particularly in ophthalmic applications, it is formulated as an isopropyl ester prodrug. The conversion of this prodrug to the active AL-8810 is a critical step for its pharmacological activity. This process is primarily mediated by esterases present in target tissues, such as the eye.[2][3] Understanding the kinetics and conditions of this hydrolysis is paramount for predicting its efficacy and for the development of novel therapeutic strategies.
Enzymatic Hydrolysis of AL-8810 Isopropyl Ester
The hydrolysis of AL-8810 isopropyl ester to its active acid form, AL-8810, is an enzymatic reaction catalyzed by esterases.[2][3] While direct studies on AL-8810 isopropyl ester are limited, extensive research on analogous prostaglandin isopropyl esters, such as latanoprost, provides a strong basis for understanding this process.
Ocular tissues, particularly the cornea, are rich in various esterases, including carboxylesterases (CES1 and CES2), which are known to efficiently hydrolyze prostaglandin prodrugs.[4][5][6] These enzymes cleave the ester bond, releasing the active carboxylic acid and isopropanol.[7] The rate of hydrolysis can vary between different ocular tissues and species.[8]
Table 1: General Quantitative Data on the Hydrolysis of Prostaglandin Isopropyl Ester Analogues in Ocular Tissues
| Parameter | Value Range | Tissue | Species | Reference |
| Rate of Hydrolysis | 1.98 to 7.2 x 10⁻³ min⁻¹ (for methyl ester) | Rabbit Ocular Tissues | Rabbit | [9] |
| 3.32 to 6.53 x 10⁻³ min⁻¹ (for isopropyl ester) | Rabbit Ocular Tissues | Rabbit | [9] | |
| Enzyme(s) Implicated | Carboxylesterases (CES1, CES2) | Human Ocular Tissues | Human | [4][5] |
| Optimal pH for Stability | 5.5 - 6.7 (for similar isopropyl esters) | Aqueous Solution | N/A | [3] |
Note: The data presented is for analogous prostaglandin isopropyl esters and should be considered as an estimation for AL-8810 isopropyl ester hydrolysis. Specific kinetic studies on AL-8810 are required for precise values.
Experimental Protocol: In Vitro Hydrolysis in Ocular Tissue Homogenates
This protocol outlines a general method for studying the in vitro hydrolysis of AL-8810 isopropyl ester in ocular tissue homogenates, adapted from methodologies used for other prostaglandin analogues.[9][10]
Materials and Reagents
-
AL-8810 isopropyl ester
-
AL-8810 (as a reference standard)
-
Ocular tissues (e.g., cornea, iris-ciliary body) from a relevant animal model (e.g., rabbit, porcine)
-
Phosphate buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge
-
Incubator or water bath (37°C)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC or LC-MS/MS system
-
Protein assay kit (e.g., Bradford or BCA)
Experimental Workflow
Detailed Methodology
-
Tissue Preparation:
-
Excise fresh ocular tissues (e.g., cornea, iris-ciliary body) and place them in ice-cold PBS.
-
Homogenize the tissues in a known volume of PBS to create a tissue homogenate.
-
Centrifuge the homogenate at 9000 x g for 20 minutes at 4°C.
-
Collect the supernatant (S9 fraction), which contains the cytosolic enzymes including esterases.
-
Determine the protein concentration of the S9 fraction using a standard protein assay.
-
-
Hydrolysis Reaction:
-
Pre-incubate a specific amount of the S9 fraction (normalized by protein content) at 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of AL-8810 isopropyl ester (dissolved in a suitable solvent like ethanol (B145695) or DMSO at a low final concentration to avoid enzyme inhibition).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent, such as acetonitrile (typically in a 1:2 or 1:3 volume ratio), to precipitate the proteins and stop the enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to an appropriate vial for analysis.
-
Analyze the samples using a validated HPLC or LC-MS/MS method to separate and quantify the concentrations of the parent prodrug (AL-8810 isopropyl ester) and the formed active drug (AL-8810).[11][12]
-
The rate of hydrolysis can be determined by plotting the concentration of the formed AL-8810 or the disappearance of AL-8810 isopropyl ester over time.
-
Signaling Pathways of Active AL-8810
Once hydrolyzed to its active form, AL-8810 acts as a selective antagonist at the prostaglandin F2α (FP) receptor. The signaling cascades initiated by FP receptor activation are complex and can involve multiple pathways. AL-8810 has been shown to influence these pathways, primarily through two distinct mechanisms.
Canonical Gq-PLC Signaling Pathway
The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq proteins.[13] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[15][16] The rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.[13][14] As an antagonist, AL-8810 would block the initiation of this cascade by preventing agonist binding to the FP receptor.
EGFR Transactivation and MAPK/ERK Signaling Pathway
Interestingly, AL-8810 has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.[17] This activation appears to occur through a distinct mechanism involving the transactivation of the Epidermal Growth Factor Receptor (EGFR).[17] This process is thought to be dependent on Src kinase and the shedding of EGF, potentially mediated by matrix metalloproteinases (MMPs).[17][18][19] The activated EGFR then initiates a downstream signaling cascade that leads to the phosphorylation and activation of ERK1/2, which can then translocate to the nucleus to regulate gene expression.[17]
Conclusion
The hydrolysis of AL-8810 isopropyl ester is a critical activation step that is efficiently carried out by ocular esterases. While specific quantitative data for this prodrug is not yet available, studies on analogous compounds provide a solid framework for understanding its conversion to the active antagonist, AL-8810. The subsequent interaction of AL-8810 with the FP receptor can modulate distinct signaling pathways, highlighting its complex pharmacological profile. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology, facilitating further investigation into the therapeutic potential of AL-8810.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. erepo.uef.fi [erepo.uef.fi]
- 9. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. scispace.com [scispace.com]
- 13. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 14. researchgate.net [researchgate.net]
- 15. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Influence of a Prostaglandin F2α Analogue on Corneal Hysteresis and Expression of Extracellular Matrix Metalloproteinases 3 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Influence of a Prostaglandin F2α Analogue on Corneal Hysteresis and Expression of Extracellular Matrix Metalloproteinases 3 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability and Metabolism of AL-8810 Isopropyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1][2][3][4][5] It is an 11β-fluoro analog of PGF2α and is widely used as a pharmacological tool in pre-clinical research to investigate FP receptor-mediated processes.[4] In many in vivo applications, AL-8810 is administered as its isopropyl ester prodrug. This technical guide provides a comprehensive overview of the current understanding of the in vivo stability and metabolism of AL-8810 isopropyl ester, drawing upon data from related prostaglandin analogs to build a likely metabolic profile.
Core Concepts: The Prodrug Strategy
The use of an isopropyl ester form of AL-8810 is a classic prodrug strategy employed to enhance the bioavailability of the active carboxylic acid moiety. Esterification increases the lipophilicity of the parent drug, which can improve its absorption across biological membranes. Once absorbed, the ester is expected to be rapidly hydrolyzed by endogenous esterases to release the active drug, AL-8810 (the free acid), into the systemic circulation.
In Vivo Metabolism of AL-8810 Isopropyl Ester
Table 1: Predicted In Vivo Pharmacokinetic Parameters of AL-8810 Isopropyl Ester and its Active Metabolite, AL-8810
| Parameter | AL-8810 Isopropyl Ester (Prodrug) | AL-8810 (Active Drug) | Rationale/Supporting Evidence |
| Absorption | Rapidly absorbed | Formed via in vivo hydrolysis | Ester prodrugs are designed for enhanced absorption due to increased lipophilicity.[2] |
| Metabolism | Primarily via hydrolysis to AL-8810 | Further metabolism via standard prostaglandin degradation pathways | The primary metabolic fate of prostaglandin ester prodrugs is hydrolysis to the active acid.[6] |
| Primary Metabolite | AL-8810 (free acid) | Various oxidized and chain-shortened products | Hydrolysis is the key activation step. |
| Elimination Half-life (t½) | Expected to be very short | Longer than the ester prodrug | The prodrug is transient and rapidly converted to the active form. |
| Bioavailability | Not available | Dependent on the rate and extent of hydrolysis of the isopropyl ester | The bioavailability of the active acid from ester prodrugs can be influenced by the type of ester.[1] |
Experimental Protocols
Detailed experimental protocols for the in vivo stability and metabolism of AL-8810 isopropyl ester have not been published. However, standard methodologies for pharmacokinetic and metabolism studies in animal models, such as rats, would be employed.
General Protocol for In Vivo Pharmacokinetic Study in Rats:
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.[7]
-
Drug Administration: AL-8810 isopropyl ester would be formulated in a suitable vehicle and administered via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used to quantify the concentrations of AL-8810 isopropyl ester and its primary metabolite, AL-8810, in the plasma samples.[7]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and elimination half-life (t½).
General Protocol for In Vitro Metabolic Stability Assay:
-
Test System: Rat or human liver microsomes or S9 fractions are used to assess hepatic metabolism.
-
Incubation: AL-8810 isopropyl ester is incubated with the liver fractions in the presence of necessary cofactors (e.g., NADPH).
-
Time Points: Aliquots are taken at various time points to monitor the disappearance of the parent compound.
-
Analysis: The concentration of the remaining AL-8810 isopropyl ester is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life.
Visualizations
Metabolic Pathway of AL-8810 Isopropyl Ester
References
- 1. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of liver alcohol dehydrogenase to metabolism of alcohols in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of prostaglandin glycerol esters and prostaglandin ethanolamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid peroxidation, CYP2E1 and arachidonic acid metabolism in alcoholic liver disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AL-8810 Isopropyl Ester in Glaucoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) stands as a major and the only modifiable risk factor for the development and progression of this disease.[1] Consequently, the primary therapeutic strategy revolves around lowering IOP. Prostaglandin (B15479496) F2α (PGF2α) analogs are a first-line treatment for glaucoma, lauded for their potent IOP-lowering effects.[2][3] These drugs primarily enhance the uveoscleral outflow of aqueous humor, the fluid that fills the anterior chamber of the eye.[4]
The biological effects of PGF2α and its analogs are mediated through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. To elucidate the precise mechanisms of action of these therapeutic agents and to discover new drug targets, highly selective pharmacological tools are indispensable. AL-8810, a PGF2α analog, has emerged as a critical tool in glaucoma research due to its selective antagonist activity at the FP receptor.[5] This technical guide provides an in-depth overview of the role of AL-8810 isopropyl ester in advancing our understanding of glaucoma pathophysiology and pharmacology.
Mechanism of Action of AL-8810
AL-8810 is a competitive antagonist of the FP receptor.[5] This means that it binds to the same site on the FP receptor as agonists like PGF2α and its therapeutic analogs (e.g., latanoprost (B1674536), travoprost) but does not activate the receptor. By occupying the binding site, AL-8810 prevents the agonists from binding and initiating the downstream signaling cascades that lead to a reduction in IOP. Its selectivity for the FP receptor over other prostanoid receptors makes it an invaluable tool for isolating and studying FP receptor-mediated effects.[5]
The isopropyl ester form of AL-8810 enhances its corneal penetration, allowing it to reach the target tissues within the eye more effectively. Once inside the eye, it is hydrolyzed to its active acid form, AL-8810.
Key Experimental Findings
The utility of AL-8810 in glaucoma research is underscored by its application in a variety of in vitro and in vivo studies. These experiments have been pivotal in confirming the central role of the FP receptor in the IOP-lowering effects of PGF2α analogs.
In Vitro Studies: Elucidating Cellular Mechanisms
AL-8810 has been instrumental in dissecting the intracellular signaling pathways activated by FP receptor agonists in key ocular tissues, namely the ciliary muscle and the trabecular meshwork.
-
Inhibition of Phosphoinositide Turnover: Activation of the FP receptor by agonists leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This process, known as phosphoinositide turnover, results in an increase in intracellular calcium concentration ([Ca2+]i). Studies have shown that AL-8810 effectively blocks the agonist-induced phosphoinositide turnover in cultured human ciliary epithelial and trabecular meshwork cells, confirming that this signaling event is mediated by the FP receptor.[6]
-
Blockade of Mitogen-Activated Protein Kinase (MAPK) Activation: FP receptor activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) signaling pathway. AL-8810 completely inhibits the MAPK activity induced by prostaglandin analogs like bimatoprost (B1667075), providing further evidence that these agonists exert their effects through the FP receptor.[7][8]
In Vivo Studies: Confirming the Role in IOP Reduction
Animal models of glaucoma have been crucial in demonstrating the physiological relevance of the in vitro findings.
-
Antagonism of Agonist-Induced IOP Lowering: In animal models, the topical administration of PGF2α analogs causes a significant reduction in IOP. Co-administration of AL-8810 with these agonists has been shown to block this IOP-lowering effect, directly implicating the FP receptor in the physiological response. Interestingly, when administered alone, AL-8810 has a minimal effect on IOP, indicating that there is no significant basal tone through the FP receptor that influences IOP in these models.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on AL-8810.
| Parameter | Cell Line/Tissue | Value | Reference |
| pA2 | A7r5 rat thoracic aorta smooth muscle cells | 6.68 ± 0.23 | [5] |
| Swiss mouse 3T3 fibroblasts | 6.34 ± 0.09 | [5] | |
| Ki | A7r5 cells | 426 ± 63 nM | [5] |
| Human cloned ciliary body-derived FP receptor | 1.9 ± 0.3 µM | [8] | |
| Human trabecular meshwork cells | 2.6 ± 0.5 µM | [8] | |
| Human ciliary muscle cells | 5.7 µM | [8] | |
| EC50 (agonist activity) | A7r5 cells | 261 ± 44 nM | [5] |
| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [5] | |
| Emax (relative to cloprostenol) | A7r5 cells | 19% | [5] |
| Swiss mouse 3T3 fibroblasts | 23% | [5] |
Table 1: Pharmacological Profile of AL-8810.
| Experimental Model | Agonist | Effect of AL-8810 | Reference |
| Mice | Latanoprost Free Acid (LFA) | Blocked LFA-induced IOP reduction | |
| Human nonpigmented ciliary epithelial and trabecular meshwork cells | FP receptor agonists | Inhibited phosphoinositide turnover | [6] |
| Human ciliary muscle cells | Bimatoprost and bimatoprost acid | Completely inhibited mitogen-activated protein kinase activity | [7][8] |
Table 2: In Vivo and In Vitro Effects of AL-8810.
Experimental Protocols
Phosphoinositide Turnover Assay
This protocol outlines a method to measure the effect of AL-8810 on FP receptor agonist-stimulated phosphoinositide turnover in cultured human trabecular meshwork cells.
Materials:
-
Cultured human trabecular meshwork (HTM) cells
-
myo-[3H]inositol
-
Cell culture medium (e.g., DMEM) with serum
-
Serum-free medium
-
FP receptor agonist (e.g., latanoprost acid)
-
AL-8810 isopropyl ester
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling: Plate HTM cells in 24-well plates and grow to near confluence. Label the cells by incubating them with myo-[3H]inositol in a serum-containing medium for 48-72 hours.
-
Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with AL-8810 (or vehicle control) in serum-free medium for a specified time (e.g., 30 minutes).
-
Stimulation: Add the FP receptor agonist (or vehicle) to the wells and incubate for a specific time course (e.g., 0-60 minutes).
-
Termination: Stop the reaction by adding ice-cold TCA.
-
Extraction of Inositol Phosphates: Transfer the cell lysates to tubes and centrifuge. Collect the supernatant containing the inositol phosphates.
-
Chromatographic Separation: Apply the supernatant to Dowex AG1-X8 columns. Wash the columns to remove free inositol. Elute the total inositol phosphates with a high concentration of ammonium (B1175870) formate/formic acid.
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (agonist-stimulated) response.
Mitogen-Activated Protein Kinase (MAPK) Activation Assay (Western Blot)
This protocol describes a method to assess the effect of AL-8810 on FP receptor agonist-induced MAPK (ERK1/2) phosphorylation in cultured human ciliary muscle cells.
Materials:
-
Cultured human ciliary muscle (HCM) cells
-
Cell culture medium with serum
-
Serum-free medium
-
FP receptor agonist (e.g., bimatoprost)
-
AL-8810 isopropyl ester
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate HCM cells and grow to near confluence. Serum-starve the cells for 24 hours. Pre-incubate the cells with AL-8810 (or vehicle control) for 30 minutes.
-
Stimulation: Treat the cells with the FP receptor agonist for a specific time (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the phospho-ERK1/2 signal as a ratio to the total-ERK1/2 signal.
Visualizations
Caption: FP Receptor Signaling Pathway and the Antagonistic Action of AL-8810.
Caption: Experimental Workflow for MAPK Activation Assay using Western Blot.
Conclusion
AL-8810 isopropyl ester has proven to be an indispensable pharmacological tool in the field of glaucoma research. Its high selectivity as an FP receptor antagonist has allowed researchers to definitively establish the central role of this receptor in mediating the IOP-lowering effects of PGF2α analogs. Through its use in a variety of in vitro and in vivo experimental paradigms, the intricate signaling pathways downstream of FP receptor activation have been elucidated, providing a deeper understanding of the molecular mechanisms that govern aqueous humor outflow. As the quest for novel and more effective glaucoma therapies continues, the foundational knowledge gained through the application of tools like AL-8810 will undoubtedly pave the way for future drug discovery and development efforts.
References
- 1. Therapeutic Drugs and Devices for Tackling Ocular Hypertension and Glaucoma, and Need for Neuroprotection and Cytoprotective Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of AL-8810 Isopropyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. As a member of the prostaglandin family, it holds significant therapeutic promise, particularly in ophthalmology and potentially in other areas involving FP receptor-mediated pathologies. This technical guide provides an in-depth exploration of AL-8810, focusing on its mechanism of action, the rationale for its use as an isopropyl ester prodrug, and its therapeutic potential. We present a compilation of quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of its complex signaling pathways.
Introduction: The FP Receptor and its Modulation
The prostaglandin F2α (FP) receptor is a G-protein coupled receptor (GPCR) that mediates the physiological effects of its endogenous ligand, PGF2α.[1][2] Activation of the FP receptor is implicated in a variety of physiological processes, including uterine contraction, luteolysis, and the regulation of intraocular pressure (IOP).[3][4] Consequently, modulators of the FP receptor are of significant therapeutic interest.
Prostaglandin analogues, particularly FP receptor agonists like latanoprost (B1674536) and travoprost, are first-line treatments for glaucoma, a leading cause of irreversible blindness characterized by elevated IOP.[5][6] These drugs lower IOP primarily by increasing the uveoscleral outflow of aqueous humor.[7] The development of selective FP receptor antagonists like AL-8810 provides a valuable pharmacological tool to investigate FP receptor function and offers a potential therapeutic avenue for conditions where blocking PGF2α signaling is beneficial.[8][9]
AL-8810 Isopropyl Ester: A Prodrug Approach
AL-8810, chemically known as (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid, is the active antagonist molecule.[8][9] For topical ocular administration, prostaglandin analogues are frequently formulated as isopropyl ester prodrugs.[5][7]
Esterification of the carboxylic acid group increases the lipophilicity of the molecule, which significantly enhances its penetration through the cornea.[10] Once inside the eye, endogenous esterases in the cornea hydrolyze the ester, releasing the active free acid (AL-8810) into the aqueous humor where it can interact with FP receptors on target tissues like the ciliary muscle.[5][10] This prodrug strategy is crucial for achieving therapeutic concentrations of the active compound within the eye following topical application.[10]
Pharmacological Profile of AL-8810 (Free Acid)
AL-8810 acts as a competitive antagonist at the FP receptor. However, it also displays weak partial agonist activity, a common characteristic of many receptor antagonists.[8][9] Its primary value lies in its ability to block the effects of potent FP receptor agonists.[8][9]
Quantitative Data
The following tables summarize the key pharmacological parameters of AL-8810 (free acid) from in vitro studies.
Table 1: Functional Antagonist Potency of AL-8810
| Parameter | Cell Line | Agonist Used | Value | Reference(s) |
| pA₂ | A7r5 Rat Aorta Smooth Muscle | Fluprostenol | 6.68 ± 0.23 | [8][9] |
| pA₂ | Swiss 3T3 Fibroblasts | Fluprostenol | 6.34 ± 0.09 | [8][9] |
| Kᵢ (nM) | A7r5 Rat Aorta Smooth Muscle | Fluprostenol (100 nM) | 426 ± 63 | [8][9] |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Kᵢ is the inhibition constant.
Table 2: Partial Agonist Activity of AL-8810
| Parameter | Cell Line | Full Agonist for Comparison | Value | Reference(s) |
| EC₅₀ (nM) | A7r5 Rat Aorta Smooth Muscle | Cloprostenol | 261 ± 44 | [8][9] |
| Eₘₐₓ (%) | A7r5 Rat Aorta Smooth Muscle | Cloprostenol | 19% | [8][9] |
| EC₅₀ (nM) | Swiss 3T3 Fibroblasts | Cloprostenol | 186 ± 63 | [8][9] |
| Eₘₐₓ (%) | Swiss 3T3 Fibroblasts | Cloprostenol | 23% | [8][9] |
EC₅₀ is the concentration of a drug that gives a half-maximal response. Eₘₐₓ is the maximum response achievable by the drug, expressed as a percentage of the response to a full agonist.
Table 3: Selectivity of AL-8810
| Receptor Subtype | Activity | Concentration Tested | Reference(s) |
| TP, DP, EP₂, EP₄ | No significant inhibition | Up to 10 µM | [8][9] |
| V₁-Vasopressin | No antagonism | Not specified | [8][9] |
Mechanism of Action and Signaling Pathways
The FP receptor primarily signals through the Gαq protein pathway. However, recent evidence reveals a more complex signaling profile, including biased agonism demonstrated by AL-8810.
Canonical Gαq-PLC Pathway
Upon agonist binding, the FP receptor activates the Gαq subunit of its associated heterotrimeric G-protein.[1][2][11] This initiates a well-established signaling cascade:
-
Gαq activation: The activated Gαq subunit stimulates Phospholipase C-beta (PLCβ).[11]
-
PIP₂ Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2]
-
Downstream Effects: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[11] DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[8] This pathway ultimately leads to various cellular responses, including smooth muscle contraction and gene transcription.[8]
Caption: Canonical FP receptor signaling pathway via Gq/PLC activation.
Biased Signaling: AL-8810 and MAPK/ERK Activation
Intriguingly, AL-8810, while antagonizing the Gαq pathway, acts as a biased agonist to activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][8] This activation occurs independently of PKC and instead involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[3][8]
-
FP Receptor Binding: AL-8810 binds to the FP receptor.
-
Src Kinase Activation: This leads to the activation of Src, a non-receptor tyrosine kinase.
-
MMP-mediated EGF Shedding: Src activation promotes the activity of matrix metalloproteinases (MMPs), which cleave membrane-bound pro-EGF, releasing mature EGF.
-
EGFR Transactivation: The shed EGF binds to and activates the EGFR.
-
MAPK Cascade: Activated EGFR initiates the Ras/Raf/MEK/ERK signaling cascade, leading to the phosphorylation and activation of ERK1/2.[8]
This biased signaling reveals a novel layer of complexity in FP receptor pharmacology and suggests that AL-8810 can selectively modulate downstream cellular events.
Caption: Biased signaling of AL-8810 leading to ERK1/2 activation.
Therapeutic Potential
The primary therapeutic application investigated for FP receptor modulators is in glaucoma.[5] While agonists are used to lower IOP, an antagonist like AL-8810 could be valuable in several contexts:
-
Counteracting Agonist Side Effects: To study or potentially mitigate side effects caused by FP agonist drugs.
-
Uveitis: PGF2α is a pro-inflammatory mediator. An antagonist could have a role in treating certain forms of ocular inflammation.
-
Other Indications: The selective antagonist properties of AL-8810 make it an invaluable research tool for elucidating the role of the FP receptor in other systems, with potential applications in preterm labor, endometriosis, and stroke.
Key Experimental Protocols
Characterizing the activity of compounds like AL-8810 involves a suite of in vitro assays. Below are detailed methodologies for key experiments.
Caption: General experimental workflow for characterizing AL-8810.
Radioligand Binding Assay (Competitive)
This assay determines the affinity (Ki) of AL-8810 for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the FP receptor.
-
Radioligand (e.g., [³H]PGF2α).
-
Unlabeled AL-8810 (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Protocol:
-
Prepare serial dilutions of unlabeled AL-8810.
-
In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of AL-8810.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled PGF2α).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing immediately with ice-cold binding buffer to separate bound from free radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding (Total - Non-specific) and plot the percentage of specific binding against the log concentration of AL-8810.
-
Determine the IC₅₀ (concentration of AL-8810 that inhibits 50% of specific binding) from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
-
Phospholipase C (PLC) Activity Assay
This functional assay measures the antagonist effect of AL-8810 on the Gq pathway by quantifying the production of inositol phosphates (IPs), a downstream product of PLC activation.
-
Materials:
-
Intact cells expressing the FP receptor (e.g., A7r5 cells).
-
[³H]myo-inositol.
-
Culture medium.
-
FP receptor agonist (e.g., Fluprostenol).
-
AL-8810.
-
Lithium chloride (LiCl) solution (to inhibit IP degradation).
-
Dowex anion-exchange resin.
-
-
Protocol:
-
Culture cells in plates and label them overnight with [³H]myo-inositol in inositol-free medium to incorporate the radiolabel into membrane phosphoinositides.
-
Wash cells and pre-incubate them with a buffer containing LiCl.
-
Add varying concentrations of AL-8810 to the cells and incubate for a set period (e.g., 15-30 minutes).
-
Stimulate the cells by adding a fixed concentration of an FP agonist (e.g., EC₈₀ of fluprostenol) and incubate for a further period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Neutralize the cell lysates and apply them to Dowex anion-exchange columns.
-
Wash the columns to remove free inositol and elute the total [³H]inositol phosphates with a high-salt buffer.
-
Quantify the radioactivity of the eluate using liquid scintillation counting.
-
Plot the agonist response (IP production) in the presence of different concentrations of AL-8810 to determine the antagonist potency (pA₂).
-
ERK1/2 Phosphorylation Western Blot Assay
This assay detects the activation of the MAPK pathway by measuring the level of phosphorylated ERK1/2.
-
Materials:
-
Intact cells expressing the FP receptor.
-
AL-8810.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Protocol:
-
Culture cells to 70-80% confluency and serum-starve them for 12-24 hours to reduce basal phosphorylation.
-
Treat cells with AL-8810 at various concentrations or for various time points.
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., overnight at 4°C).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with the antibody against total ERK.
-
Quantify band intensities using densitometry software.
-
Conclusion
AL-8810 is a selective FP receptor antagonist with a fascinating and complex pharmacological profile. Its use as an isopropyl ester prodrug makes it suitable for ocular delivery, where it can be used to probe the role of the FP receptor in IOP regulation and ocular inflammation. The discovery of its biased agonism towards the ERK pathway opens new avenues of research into the nuanced signaling capabilities of GPCRs. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug developers working to unlock the full therapeutic potential of AL-8810 and other FP receptor modulators.
References
- 1. repository.arizona.edu [repository.arizona.edu]
- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of antifungal activity of free fatty acids methyl esters fraction isolated from Algerian Linum usitatissimum L. seeds against toxigenic Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ocular pharmacokinetics of eicosanoids and their derivatives. 1. Comparison of ocular eicosanoid penetration and distribution following the topical application of PGF2 alpha, PGF2 alpha-1-methyl ester, and PGF2 alpha-1-isopropyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
AL-8810 Isopropyl Ester: A Technical Guide on its Role in Modulating Intraocular Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated intraocular pressure (IOP) is a primary risk factor in the pathogenesis of glaucoma, a leading cause of irreversible blindness worldwide. Prostaglandin (B15479496) F2α (PGF2α) analogues are a first-line therapy for managing elevated IOP. These drugs, such as latanoprost (B1674536) and travoprost, are isopropyl esters that are hydrolyzed in the eye to their active acid forms. They primarily lower IOP by increasing the uveoscleral outflow of aqueous humor. The biological effects of these analogues are mediated through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.
AL-8810 is a selective FP receptor antagonist, and its isopropyl ester form is a valuable pharmacological tool for elucidating the precise mechanisms of action of FP receptor agonists in the eye. This technical guide provides an in-depth overview of AL-8810 isopropyl ester, its effects on intraocular pressure, the underlying signaling pathways, and the experimental methodologies used to study its function.
The Role of the FP Receptor in Intraocular Pressure Regulation
The FP receptor is coupled to the Gq class of G-proteins. Activation of the FP receptor by an agonist, such as the active form of latanoprost, initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway. This remodeling, which involves enzymes like matrix metalloproteinases (MMPs), reduces the resistance to aqueous humor outflow, thereby lowering IOP.
AL-8810 Isopropyl Ester: A Selective FP Receptor Antagonist
AL-8810 is a potent and selective antagonist of the FP receptor.[1] As an isopropyl ester, it is designed for enhanced corneal penetration, after which it is hydrolyzed to its active acid form, AL-8810. This active form competes with FP receptor agonists for binding to the FP receptor, thereby inhibiting their IOP-lowering effects. AL-8810 has been shown to have weak partial agonist activity at the FP receptor, but its primary and most valuable function in research is as a competitive antagonist.[1]
Quantitative Data on the Effect of AL-8810 on Intraocular Pressure
The primary utility of AL-8810 in IOP studies is to block the effects of FP receptor agonists. When administered alone, AL-8810 has a minimal effect on intraocular pressure. Its significant impact is observed when used in conjunction with an FP receptor agonist, where it attenuates the agonist-induced IOP reduction.
| Animal Model | Agonist | Agonist-Induced IOP Reduction (mmHg) | Agonist + AL-8810 Isopropyl Ester | Antagonistic Effect | Reference |
| Mouse | Latanoprost Acid (LFA) | Significant IOP reduction (data not explicitly quantified in the provided abstract) | Minimal effect on IOP | AL-8810 blocked the IOP-lowering effect of LFA. | [2] |
| Bovine Trabecular Meshwork (in-vitro) | PGF2α, Fluprostenol | Inhibition of ET-1-induced contraction | Blocked the inhibitory effect of PGF2α and fluprostenol | AL-8810 reversed the relaxation caused by FP agonists. | [3] |
Note: Direct in-vivo studies in primates quantifying the precise mmHg reduction of an FP agonist with and without AL-8810 co-administration were not prevalent in the public domain literature reviewed. The available data strongly supports the antagonistic role of AL-8810.
For context, the IOP-lowering efficacy of a potent FP receptor agonist is provided below:
| Drug | Animal/Human Model | Dose | Mean IOP Reduction (mmHg) | Duration | Reference |
| PGF2α tromethamine salt | Cynomolgus Monkey | 50 µg or 100 µg (twice daily) | 40-50% reduction (to 8-10 mmHg) | After 7th dose on day 4 | [4] |
| Latanoprost | Glaucoma/Ocular Hypertensive Patients | 0.005% (once daily) | 7.9 mmHg (28%) | 1 and 3 months |
Experimental Protocols
In-Vivo Study of AL-8810 Antagonism on Agonist-Induced IOP Reduction in Cynomolgus Monkeys
Objective: To determine if AL-8810 isopropyl ester can antagonize the intraocular pressure-lowering effect of a topical FP receptor agonist in a primate model of glaucoma.
Animal Model: Adult cynomolgus monkeys (Macaca fascicularis) with unilateral laser-induced glaucoma.
Materials:
-
AL-8810 isopropyl ester solution (e.g., 0.1% in a suitable vehicle)
-
FP receptor agonist solution (e.g., Latanoprost 0.005%)
-
Vehicle solution (control)
-
Tonometer (e.g., Tono-Pen)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
Procedure:
-
Baseline IOP Measurement: Acclimatize the monkeys to the IOP measurement procedure. Measure baseline IOP in both eyes of each monkey at multiple time points over several days to establish a stable baseline.
-
Treatment Groups:
-
Group 1 (Agonist only): Receive the FP agonist in the glaucomatous eye and vehicle in the contralateral eye.
-
Group 2 (Agonist + Antagonist): Receive a topical administration of AL-8810 isopropyl ester in the glaucomatous eye approximately 15-30 minutes prior to the administration of the FP agonist. The contralateral eye receives vehicle.
-
Group 3 (Antagonist only): Receive AL-8810 isopropyl ester in the glaucomatous eye and vehicle in the contralateral eye.
-
-
Drug Administration: Instill a single drop (typically 25-50 µL) of the respective solution into the lower conjunctival sac of the designated eye.
-
IOP Monitoring: Measure IOP in both eyes at regular intervals post-treatment (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Compare the change in IOP from baseline between the different treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the antagonistic effect.
In-Vitro Assay of FP Receptor Antagonism in Trabecular Meshwork Cells
Objective: To assess the ability of AL-8810 to block the FP receptor agonist-induced signaling in cultured human trabecular meshwork (HTM) cells.
Cell Culture: Primary or immortalized HTM cells are cultured in appropriate media until confluent.
Materials:
-
AL-8810
-
FP receptor agonist (e.g., Fluprostenol)
-
Calcium imaging dye (e.g., Fura-2 AM)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Loading: Load the cultured HTM cells with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: Measure the baseline intracellular calcium levels.
-
Antagonist Pre-incubation: Incubate a subset of the cells with varying concentrations of AL-8810 for a defined period.
-
Agonist Stimulation: Add the FP receptor agonist to the cells and monitor the change in intracellular calcium concentration in real-time.
-
Data Analysis: Compare the agonist-induced calcium mobilization in the presence and absence of AL-8810. A reduction in the calcium signal in the presence of AL-8810 indicates antagonistic activity.
Signaling Pathways and Experimental Workflows
FP Receptor Signaling Pathway
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilocarpine antagonizes prostaglandin F2 alpha-induced ocular hypotension in monkeys. Evidence for enhancement of Uveoscleral outflow by prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin Subtype-Selective and Non-Selective IOP-Lowering Comparison in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of topical PGF2 alpha on aqueous humor dynamics in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Effects of FP Receptor Antagonism by AL-8810
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular consequences of antagonizing the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor, using the selective antagonist AL-8810. This document details the canonical and non-canonical signaling pathways affected, presents quantitative pharmacological data, outlines key experimental protocols, and provides visual diagrams to elucidate complex mechanisms.
Introduction to the FP Receptor and AL-8810
The Prostaglandin F2α (FP) receptor is a G-protein coupled receptor (GPCR) that plays a critical role in a wide array of physiological processes, including smooth muscle contraction, reproductive functions, and the regulation of intraocular pressure.[1] Its primary endogenous ligand is PGF2α.[1][2] The activation of the FP receptor initiates a cascade of intracellular signaling events, making it a significant therapeutic target.[1][3]
AL-8810 is a PGF2α analog that has been identified as a potent and selective antagonist of the FP receptor.[4][5][6] It is widely used as a pharmacological tool to investigate FP receptor-mediated functions and has been instrumental in characterizing the receptor's downstream signaling pathways.[4][6][7] While primarily classified as a competitive antagonist, AL-8810 has also been shown to act as a very weak partial agonist in some systems, exhibiting low intrinsic efficacy.[6][8][9]
Core Mechanism: Competitive Antagonism of the FP Receptor
AL-8810 exerts its primary effect by competing with agonists like PGF2α or the selective full agonist fluprostenol (B1673476) for the same binding site on the FP receptor.[6][8] This binding, however, does not lead to the significant conformational change required for robust receptor activation. As a competitive antagonist, AL-8810 produces a concentration-dependent parallel rightward shift in the concentration-response curve of an FP receptor agonist, without significantly suppressing the maximal response.[4][6][8] This indicates that the blockade by AL-8810 can be overcome by increasing the concentration of the agonist.[10]
Downstream Signaling Effects of FP Receptor Antagonism
The canonical signaling pathway for the FP receptor involves its coupling to Gq/11 proteins.[11] Agonist binding triggers the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions ([Ca2+]i).[4] DAG, along with the elevated [Ca2+]i, activates Protein Kinase C (PKC).[11]
AL-8810 effectively blocks these initial and crucial steps of signal transduction.
A primary and quantifiable downstream effect of AL-8810 is the inhibition of agonist-stimulated phosphoinositide (PI) turnover. By preventing FP receptor activation, AL-8810 blocks the PLC-mediated hydrolysis of phosphoinositides.[4][12] This action is a cornerstone assay for measuring its antagonist potency.[4] For instance, pre-incubation of cells with AL-8810 results in a dose-dependent inhibition of the PI turnover induced by the full agonist fluprostenol.[4]
A direct consequence of inhibiting the PLC/IP3 pathway is the prevention of intracellular calcium release.[4] FP receptor agonists like PGF2α, bimatoprost, and travoprost (B1681362) typically induce a rapid and transient increase in [Ca2+]i.[4][8] AL-8810 concentration-dependently antagonizes this agonist-induced calcium mobilization in various cell types, including human ciliary muscle cells and A7r5 rat vascular smooth muscle cells.[4][8]
The effect of AL-8810 on the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is more nuanced. While FP receptor agonists like PGF2α activate ERK1/2 through the canonical Gq/11-PKC-dependent pathway, AL-8810 has been shown to independently activate ERK1/2.[13][14] This paradoxical effect occurs through a distinct, non-canonical pathway involving the transactivation of the Epidermal Growth Factor Receptor (EGFR) via Src kinase.[13][15]
-
PGF2α (Agonist) Pathway: FP Receptor → Gq/11 → PLC → PKC → ERK1/2 Activation (Cytosolic).[13][15]
-
AL-8810 (Antagonist) Pathway: FP Receptor → Src Kinase → MMPs → EGF Shedding → EGFR Transactivation → ERK1/2 Activation (Nuclear).[13][15]
This biased signaling demonstrates that AL-8810, while blocking the canonical G-protein-mediated pathway, can still induce receptor-dependent signaling through alternative effectors.
Quantitative Data
The antagonist properties of AL-8810 have been quantified in various cellular systems. The data below is compiled from multiple studies.
Table 1: Pharmacological Profile of AL-8810 as an FP Receptor Antagonist
| Parameter | Cell Line/Tissue | Agonist Used | Value | Reference(s) |
|---|---|---|---|---|
| Ki | A7r5 Rat Smooth Muscle | Fluprostenol | 400-500 nM; 426 ± 63 nM | [4],[6] |
| Swiss 3T3 Fibroblasts | Fluprostenol | 400-500 nM; 0.2 ± 0.06 µM | [4],[16] | |
| Human Cloned Ciliary Body FP Receptor | Various | 1.9 ± 0.3 µM | [8] | |
| Human Trabecular Meshwork (h-TM) Cells | Various | 2.6 ± 0.5 µM | [8] | |
| Human Ciliary Muscle (h-CM) Cells | Various | 5.7 µM | [8] | |
| pA2 | A7r5 Rat Smooth Muscle | Fluprostenol | 6.68 ± 0.23 | [6] |
| | Swiss 3T3 Fibroblasts | Fluprostenol | 6.34 ± 0.09 |[6] |
Table 2: Partial Agonist Activity of AL-8810
| Parameter | Cell Line | Assay | Value | Reference(s) |
|---|---|---|---|---|
| EC50 | A7r5 Rat Smooth Muscle | PI Turnover | 261 ± 44 nM | [6] |
| Swiss 3T3 Fibroblasts | PI Turnover | 186 ± 63 nM | [6] | |
| Emax | A7r5 Rat Smooth Muscle | PI Turnover | 19% (relative to cloprostenol) | [6] |
| | Swiss 3T3 Fibroblasts | PI Turnover | 23% (relative to cloprostenol) |[6] |
Key Experimental Protocols
The characterization of AL-8810's effects relies on standardized in-vitro assays.
This assay directly measures the product of PLC activation.
-
Cell Culture and Labeling: Cells endogenously or recombinantly expressing the FP receptor (e.g., A7r5, Swiss 3T3, HEK293-FP) are cultured to near confluence.[8] They are then incubated overnight with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pool.
-
Antagonist Pre-incubation: Cells are washed and pre-incubated with various concentrations of AL-8810 (or vehicle control) in a buffer containing LiCl (to inhibit inositol monophosphatase and allow [3H]-inositol phosphates to accumulate) for 15-30 minutes.[8]
-
Agonist Stimulation: A fixed, sub-maximal concentration of an FP agonist (e.g., 100 nM fluprostenol) is added, and the cells are incubated for an additional 30-60 minutes.[8]
-
Extraction and Quantification: The reaction is terminated by adding a cold acid solution. The aqueous phase, containing the water-soluble [3H]-inositol phosphates (IPs), is isolated using ion-exchange chromatography.[8]
-
Data Analysis: The radioactivity of the isolated IPs is quantified by liquid scintillation spectroscopy. The inhibitory effect of AL-8810 is calculated relative to the response induced by the agonist alone. IC50 values are determined from the concentration-response curves.
This assay measures the IP3-mediated release of calcium from intracellular stores.
-
Cell Culture and Dye Loading: Cells are grown on glass coverslips or in microplates. They are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes.[17] The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active dye inside.
-
Measurement Setup: The cells are placed in a fluorometer or on the stage of a fluorescence microscope equipped with a digital imaging system.[17] Cells are continuously perfused with a physiological buffer.
-
Antagonist and Agonist Addition: A baseline fluorescence reading is established. AL-8810 is added at the desired concentration and allowed to incubate. Subsequently, an FP agonist is added to stimulate the cells.
-
Fluorescence Quantification: The fluorescence intensity (or the ratio of fluorescence at two different excitation wavelengths for ratiometric dyes like Fura-2) is recorded over time.[18] An increase in fluorescence corresponds to an increase in [Ca2+]i.
-
Data Analysis: The peak fluorescence response following agonist addition is measured. The inhibitory effect of AL-8810 is determined by comparing the peak response in its presence to the response with the agonist alone.
Conclusion
AL-8810 is an indispensable pharmacological tool for elucidating the function of the FP receptor. As a competitive antagonist, its primary downstream effect is the potent and selective inhibition of the canonical Gq/11-PLC-IP3-Ca2+ signaling cascade. However, the discovery of its ability to induce biased signaling through EGFR transactivation highlights the complexity of GPCR pharmacology. Understanding these divergent signaling effects is critical for interpreting experimental results and for the development of novel therapeutics targeting the PGF2α pathway.
References
- 1. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. repository.arizona.edu [repository.arizona.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Figure 11 from Biasing the prostaglandin F2α receptor responses toward EGFR-dependent transactivation of MAPK. | Semantic Scholar [semanticscholar.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Intracellular calcium mobilization following prostaglandin receptor activation in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of AL-8810 Isopropyl Ester: A Foundational Guide to a Selective FP Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8810 isopropyl ester is a pivotal pharmacological tool, recognized as a selective antagonist for the prostaglandin (B15479496) F2α (FP) receptor.[1] Its discovery marked a significant advancement in the study of prostanoid signaling, providing researchers with a much-needed agent to dissect the specific roles of the FP receptor in various physiological and pathological processes. This technical guide delves into the foundational research that led to the discovery and characterization of AL-8810, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
AL-8810 is chemically described as (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid. It is an 11β-fluoro analog of prostaglandin F2α (PGF2α).[2] The introduction of the isopropyl ester enhances its lipophilicity, facilitating its passage across cell membranes, whereupon it is hydrolyzed to its active acid form.
Core Discovery: Identifying a Selective FP Receptor Antagonist
The foundational research on AL-8810 was centered on identifying a compound with high affinity and selectivity for the FP receptor, coupled with the ability to inhibit the functional responses mediated by this receptor. The key discovery was that AL-8810 acts as a competitive antagonist at the FP receptor.[3] This was primarily demonstrated through in vitro experiments using A7r5 rat thoracic aorta smooth muscle cells and Swiss mouse 3T3 fibroblasts, both of which endogenously express the FP receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of AL-8810 as an FP receptor antagonist.
Table 1: Agonist and Antagonist Potency of AL-8810
| Parameter | Cell Line | Value | Reference |
| EC50 (Agonist Potency) | A7r5 cells | 261 ± 44 nM | |
| Swiss 3T3 fibroblasts | 186 ± 63 nM | ||
| Emax (Relative to Cloprostenol) | A7r5 cells | 19% | |
| Swiss 3T3 fibroblasts | 23% | ||
| Ki (Antagonist Potency vs. Fluprostenol) | A7r5 cells | 426 ± 63 nM | |
| Swiss 3T3 fibroblasts | 400-500 nM | [3] | |
| pA2 (Schild Analysis) | A7r5 cells | 6.68 ± 0.23 | |
| 3T3 cells | 6.34 ± 0.09 | ||
| Schild Slope | A7r5 cells & 3T3 cells | 0.80 - 0.92 |
Table 2: Selectivity Profile of AL-8810
| Receptor Subtype | Activity | Concentration Tested | Reference |
| TP | No significant inhibition | 10 µM | |
| DP | No significant inhibition | 10 µM | [3] |
| EP2 | No significant inhibition | 10 µM | [3] |
| EP4 | No significant inhibition | 10 µM | [3] |
| IP | No significant inhibition | 10 µM | [3] |
| V1-vasopressin | No significant inhibition | Not specified |
Key Experimental Protocols
The characterization of AL-8810 involved several key experimental procedures. The following sections provide detailed methodologies for these core experiments.
Cell Culture
A7r5 Rat Thoracic Aorta Smooth Muscle Cells:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 mg/ml streptomycin.[4]
-
Culture Conditions: Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.[4]
-
Subculture: When cells reach 70-80% confluency, they are detached using 0.05% trypsin-EDTA solution.[1]
Swiss Mouse 3T3 Fibroblasts:
-
Medium: DMEM supplemented with 10% FBS.[2]
-
Culture Conditions: Maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
Subculture: Cells are passaged every 3 days at an inoculum of 3x105 cells per 20 cm2 dish to maintain exponential growth and prevent contact inhibition.[5]
Phospholipase C (PLC) Activity Assay
This assay was crucial in determining the functional consequence of FP receptor activation and its antagonism by AL-8810. The activation of the Gq-coupled FP receptor stimulates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][6]
-
Principle: The assay measures the accumulation of radiolabeled inositol phosphates, typically by pre-labeling the cells with [3H]-myo-inositol.
-
Protocol Outline:
-
Cell Seeding: A7r5 or 3T3 cells are seeded in multi-well plates and grown to near confluency.
-
Radiolabeling: Cells are incubated with a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
Pre-incubation: Cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Treatment: Cells are then incubated with various concentrations of the FP receptor agonist (e.g., fluprostenol) in the presence or absence of different concentrations of AL-8810.
-
Extraction: The reaction is terminated by the addition of a strong acid (e.g., trichloroacetic acid).
-
Quantification: The aqueous phase containing the inositol phosphates is separated by ion-exchange chromatography, and the radioactivity is measured using a scintillation counter.
-
Intracellular Calcium Mobilization Assay
The increase in IP3 triggers the release of calcium from intracellular stores, a key downstream event of FP receptor activation.[3]
-
Principle: This assay utilizes fluorescent calcium indicators (e.g., Fura-2 AM, Fluo-4 AM) that exhibit a change in fluorescence intensity upon binding to free calcium.[3][6]
-
Protocol Outline:
-
Cell Loading: Cultured A7r5 or 3T3 cells are loaded with a cell-permeant fluorescent calcium indicator by incubating them in a buffer containing the dye.
-
Baseline Measurement: The baseline fluorescence is measured using a fluorescence plate reader or a fluorescence microscope.
-
Stimulation: The FP receptor agonist is added to the cells, and the change in fluorescence intensity is recorded over time.
-
Antagonism Study: To assess the effect of AL-8810, cells are pre-incubated with the antagonist before the addition of the agonist, and the subsequent change in fluorescence is measured.
-
Competitive Antagonism and Schild Analysis
To determine the nature of the antagonism and to quantify the potency of AL-8810, Schild analysis was performed. This method assesses the ability of a competitive antagonist to cause a parallel rightward shift in the concentration-response curve of an agonist without affecting the maximum response.[7][8]
-
Protocol Outline:
-
Agonist Concentration-Response Curves: Generate concentration-response curves for a potent FP receptor agonist (e.g., fluprostenol) by measuring a functional response (e.g., PLC activity or calcium mobilization) at various agonist concentrations.
-
Antagonist Treatment: Repeat the agonist concentration-response curves in the presence of several fixed concentrations of AL-8810.
-
Data Analysis:
-
Determine the EC50 value for the agonist in the absence and presence of each concentration of the antagonist.
-
Calculate the Dose Ratio (DR) for each antagonist concentration: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
-
-
Interpretation:
-
A linear plot with a slope not significantly different from 1 is indicative of competitive antagonism.
-
The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to produce the same response. The pA2 value is a measure of the antagonist's affinity.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathway and experimental workflows described in the foundational research of AL-8810.
Caption: FP Receptor Signaling Pathway and the Antagonistic Action of AL-8810.
References
- 1. A7r5. Culture Collections [culturecollections.org.uk]
- 2. accegen.com [accegen.com]
- 3. Intracellular calcium mobilization following prostaglandin receptor activation in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleic acid induces A7r5 cell proliferation and migration associated with increased expression of HGF and p-p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3T3 cells - Wikipedia [en.wikipedia.org]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Methodological & Application
Application Notes and Protocols for AL-8810 Isopropyl Ester in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8810 is a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, though it also exhibits weak partial agonist activity.[1][2] This dual characteristic makes it a valuable tool for dissecting the signaling pathways mediated by the FP receptor. The isopropyl ester form of AL-8810 enhances its cell permeability, allowing for effective modulation of intracellular signaling cascades in cell culture systems. These application notes provide detailed protocols for utilizing AL-8810 isopropyl ester to study its effects on cell signaling and viability.
Mechanism of Action
AL-8810 primarily acts by competitively blocking the binding of PGF2α and other agonists to the FP receptor.[1] However, it can also independently activate downstream signaling pathways. A key pathway activated by AL-8810 is the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is mediated through a non-canonical pathway involving Src kinase and transactivation of the epidermal growth factor receptor (EGFR).[3][4][5] In contrast, the canonical PGF2α-induced FP receptor signaling proceeds through the Gq/11 protein, leading to phospholipase C (PLC) activation, inositol (B14025) trisphosphate (IP3) production, and a subsequent increase in intracellular calcium concentration.[6][7]
Data Presentation
Table 1: Pharmacological Properties of AL-8810
| Parameter | Cell Line | Value | Reference |
| Agonist EC50 | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [1] |
| Agonist Emax (relative to cloprostenol) | A7r5 rat thoracic aorta smooth muscle cells | 19% | [1] |
| Agonist EC50 | Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [1] |
| Agonist Emax (relative to cloprostenol) | Swiss mouse 3T3 fibroblasts | 23% | [1] |
| Antagonist pA2 (against fluprostenol) | A7r5 cells | 6.68 ± 0.23 | [1] |
| Antagonist pA2 (against fluprostenol) | 3T3 cells | 6.34 ± 0.09 | [1] |
| Antagonist Ki (against fluprostenol) | A7r5 cells | 426 ± 63 nM | [1] |
Signaling Pathway Diagram
Caption: AL-8810 signaling pathway leading to ERK1/2 activation.
Experimental Protocols
Protocol 1: Assessment of ERK1/2 Phosphorylation by Western Blotting
This protocol details the procedure to measure the activation of the MAPK/ERK pathway in response to AL-8810 treatment.
Materials:
-
Cell line expressing the FP receptor (e.g., HEK293 cells stably expressing FP receptor, A7r5 cells, or 3T3 fibroblasts)
-
Complete cell culture medium
-
Serum-free medium
-
AL-8810 isopropyl ester stock solution (e.g., 10 mM in DMSO)
-
PGF2α (as a positive control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells are confluent, replace the complete medium with serum-free medium and incubate for at least 30 minutes.
-
Cell Treatment:
-
Prepare working solutions of AL-8810 and PGF2α in serum-free medium. A typical concentration for AL-8810 is 10 µM, and for PGF2α is 1 µM.[3]
-
Treat the cells for various time points. Peak ERK1/2 phosphorylation in response to AL-8810 is typically observed between 5 and 10 minutes.[3] Include an untreated control (vehicle, e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 15-30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total-ERK1/2 signal.
Protocol 2: Measurement of Intracellular Calcium Mobilization
This protocol describes how to measure changes in intracellular calcium levels following stimulation with AL-8810.
Materials:
-
Cell line expressing the FP receptor
-
Complete cell culture medium
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8E AM)
-
HEPES-buffered saline or other suitable assay buffer
-
AL-8810 isopropyl ester stock solution
-
PGF2α (as a positive control for Gq-mediated calcium release)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that ensures 80-90% confluency on the day of the assay.
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells two to three times with assay buffer to remove excess dye.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, and emission at 510 nm).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the AL-8810 or PGF2α solution into the wells while continuously recording the fluorescence signal.
-
-
Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at two excitation wavelengths is proportional to the change in intracellular calcium concentration. Calculate the peak response for each well.
Protocol 3: Cell Viability Assay
This protocol outlines a method to assess the effect of AL-8810 on cell viability, for example, using an MTT or ATP-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
AL-8810 isopropyl ester stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or acidic isopropanol), or a commercial ATP-based assay kit (e.g., CellTiter-Glo®).
-
Microplate reader (absorbance for MTT, luminescence for ATP-based assays)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for the duration of the experiment.
-
Cell Treatment:
-
The following day, treat the cells with a range of concentrations of AL-8810. Include a vehicle-treated control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement (MTT Assay Example):
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Express the results as a percentage of the vehicle-treated control. Plot the cell viability against the log of the AL-8810 concentration to determine the IC50 value, if applicable.
Experimental Workflow Diagram
Caption: General experimental workflow for studying AL-8810 effects.
References
- 1. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Genetic and pharmacological analysis of prostanoid receptor function [jci.org]
Application Notes and Protocols for AL 8810 Isopropyl Ester Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
AL 8810 isopropyl ester is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, playing a crucial role in the investigation of various physiological and pathological processes. Proper preparation of a stable and accurate stock solution is the first critical step for reliable experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of an this compound stock solution in dimethyl sulfoxide (B87167) (DMSO). Additionally, the mechanism of action and the relevant signaling pathway are described to provide a comprehensive understanding of its biological context.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 444.6 g/mol | [1] |
| Solubility in DMSO | 25 mg/mL | [1] |
| CAS Number | 208114-93-6 | [1] |
| Physical Appearance | Crystalline solid | [1] |
| Storage of Solid | Store at -20°C | [1] |
| Storage of DMSO Stock | Aliquot and store at -20°C or -80°C for up to 3 months | [2][3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes (amber or wrapped in foil for light protection)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-dissolution Preparation:
-
Bring the vial of this compound powder and the anhydrous DMSO to room temperature before opening to prevent condensation.
-
All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.446 mg of the compound.
-
-
Calculating DMSO Volume:
-
The volume of DMSO required can be calculated using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 4.446 mg of this compound to make a 10 mM (0.01 M) solution: Volume (L) = 0.004446 g / (444.6 g/mol x 0.01 mol/L) = 0.001 L = 1 mL
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Cap the tube tightly and vortex the solution until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not dissolve readily, brief sonication or gentle warming (e.g., in a 37°C water bath) may facilitate dissolution.[1] Ensure the solution cools to room temperature before storage.
-
-
Storage and Handling:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
When needed for experiments, thaw a single aliquot at room temperature. Avoid repeated freezing and thawing of the same aliquot.[2]
-
For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Mechanism of Action and Signaling Pathway
This compound is an antagonist of the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR). The natural ligand for this receptor is Prostaglandin F2α (PGF2α). Upon binding of PGF2α, the FP receptor activates Gq proteins, which in turn activate Phospholipase C (PLC).[4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). These signaling events lead to various cellular responses, including smooth muscle contraction, cell proliferation, and inflammatory responses.[4][5] AL 8810 acts by competitively binding to the FP receptor, thereby preventing PGF2α from binding and initiating this downstream signaling cascade.
References
Application Notes and Protocols for the Use of AL-8810 Isopropyl Ester in Trabecular Meshwork Cell Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AL-8810 isopropyl ester, a selective FP prostaglandin (B15479496) receptor antagonist, in studies involving human trabecular meshwork (h-TM) cells. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data for researchers investigating the role of the FP receptor in trabecular meshwork physiology and glaucoma pathology.
Introduction to AL-8810 and its Role in Trabecular Meshwork Research
The trabecular meshwork is a critical tissue in the anterior chamber of the eye that regulates aqueous humor outflow and, consequently, intraocular pressure (IOP).[1] Dysfunction of the TM is a primary factor in the development of primary open-angle glaucoma (POAG), a leading cause of irreversible blindness worldwide.[2] Prostaglandin F2α (PGF2α) analogs are a first-line treatment for glaucoma, lowering IOP by increasing aqueous humor outflow.[3] These drugs act primarily on the FP receptor, a G-protein coupled receptor that, upon activation, stimulates phosphoinositide (PI) hydrolysis and increases intracellular calcium ([Ca2+]i).[1][4]
AL-8810 is a potent and selective antagonist of the FP receptor.[5] It has been instrumental in elucidating the role of FP receptor signaling in TM cells. By competitively inhibiting the binding of PGF2α and its analogs, AL-8810 allows for the precise investigation of FP receptor-mediated downstream effects, such as changes in cell contractility, extracellular matrix (ECM) remodeling, and gene expression.[6][7][8] AL-8810 itself has weak agonist activity, making it a valuable tool for isolating and studying the antagonist effects on the FP receptor.[5]
Quantitative Data: Antagonistic Potency of AL-8810 in Human Trabecular Meshwork Cells
The following table summarizes the inhibitory constants (Ki) of AL-8810 against phosphoinositide (PI) turnover induced by various FP receptor agonists in h-TM cells. This data is crucial for determining the effective concentration of AL-8810 required to antagonize specific agonists in experimental setups.
| FP Receptor Agonist | AL-8810 Inhibitory Constant (Ki) in h-TM Cells (µM) | Reference |
| (±)-fluprostenol | 2.56 ± 0.62 | [4][9] |
| Bimatoprost | 1.0 | [4][10] |
| Travoprost acid | 2.5 | [4][10] |
| Latanoprost acid | 4.3 | [4][10] |
| Unoprostone | 2.4 | [4][10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving the FP receptor in trabecular meshwork cells and a typical experimental workflow for studying the antagonistic effects of AL-8810.
Experimental Protocols
The following are detailed protocols for key experiments utilizing AL-8810 in h-TM cell studies.
Protocol 1: Human Trabecular Meshwork (h-TM) Cell Culture
This protocol provides a general guideline for the isolation and culture of h-TM cells. Specific details may vary based on the donor tissue and laboratory preferences.
Materials:
-
Human donor eyes (obtained from an eye bank)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Collagenase type I
-
Trypsin-EDTA (0.05%)
-
Phosphate-buffered saline (PBS)
-
Culture flasks/plates
Procedure:
-
Dissect the trabecular meshwork tissue from human donor eyes under sterile conditions.
-
Mince the tissue into small pieces and digest with collagenase type I to release the cells.
-
Plate the cell suspension in a culture flask with DMEM supplemented with 10% FBS and antibiotics.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them using trypsin-EDTA.
-
h-TM cells can be used for experiments between passages 3 and 6.
Protocol 2: Phosphoinositide (PI) Turnover Assay
This assay measures the accumulation of inositol (B14025) phosphates, a downstream product of FP receptor activation, and is used to determine the antagonistic potency of AL-8810.[4][10]
Materials:
-
Cultured h-TM cells in 24-well plates
-
[³H]-myo-inositol
-
DMEM/F12 medium
-
Lithium chloride (LiCl)
-
AL-8810
-
FP receptor agonist (e.g., (±)-fluprostenol)
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Label confluent h-TM cells with [³H]-myo-inositol in inositol-free DMEM for 24 hours.
-
Wash the cells with serum-free DMEM/F12.
-
Pre-incubate the cells with various concentrations of AL-8810 in DMEM/F12 containing 10 mM LiCl for 15-20 minutes at 37°C.[4][10]
-
Add the FP receptor agonist (e.g., 100 nM (±)-fluprostenol) and incubate for an additional 60 minutes at 37°C.[4][10]
-
Terminate the reaction by adding ice-cold 0.1 M formic acid.
-
Isolate the total [³H]-inositol phosphates using Dowex AG1-X8 anion-exchange chromatography.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value of AL-8810 using the Cheng-Prusoff equation.
Protocol 3: Intracellular Calcium ([Ca2+]i) Mobilization Assay
This protocol assesses the ability of AL-8810 to block agonist-induced increases in intracellular calcium.[11]
Materials:
-
Cultured h-TM cells on glass coverslips
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
AL-8810
-
FP receptor agonist (e.g., PGF2α)
-
Endothelin-1 (ET-1) (as a positive control for calcium mobilization)
-
Fluorescence microscope or plate reader
Procedure:
-
Load h-TM cells with Fura-2 AM by incubating them in HBSS containing the dye.
-
Wash the cells to remove extracellular dye.
-
Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Pre-incubate the cells with AL-8810 (e.g., 10⁻⁶ M) for 5 minutes.[11]
-
Add the FP receptor agonist (e.g., 10⁻⁵ M PGF2α) in the continued presence of AL-8810.[11]
-
Record the changes in fluorescence intensity over time, which correspond to changes in [Ca2+]i.
-
As a control, measure the [Ca2+]i increase induced by ET-1 (e.g., 5 x 10⁻⁸ M) and its inhibition by the FP agonist in the absence and presence of AL-8810.[11]
Protocol 4: Gene Expression Analysis of Extracellular Matrix (ECM) Components
This protocol investigates the effect of AL-8810 on prostaglandin-induced changes in the expression of ECM-related genes, which are important in the regulation of aqueous humor outflow resistance.[8]
Materials:
-
Cultured h-TM cells
-
Hydrogen peroxide (H₂O₂) (to induce cellular stress)
-
AL-8810
-
Prostaglandin analog (e.g., bimatoprost, travoprost, latanoprost)
-
RNA isolation kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers for target genes (e.g., fibronectin, MMP-2) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix and real-time PCR system
Procedure:
-
Culture h-TM cells to near confluency.
-
Induce cellular stress by treating the cells with H₂O₂ (e.g., 400 µM) for 1 hour.[8]
-
Pre-incubate the stressed cells with AL-8810 (e.g., 10⁻⁶ M) for 20 minutes.[8]
-
Add the prostaglandin analog and incubate for 24 hours.[8]
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA templates.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of fibronectin, MMP-2, and the housekeeping gene.
-
Normalize the expression of the target genes to the housekeeping gene and compare the relative expression levels between different treatment groups.
Conclusion
AL-8810 isopropyl ester is an indispensable pharmacological tool for researchers studying the role of the FP receptor in trabecular meshwork biology. The data and protocols presented in these application notes provide a solid foundation for designing and executing experiments to further understand the mechanisms of aqueous humor outflow regulation and to develop novel therapeutic strategies for glaucoma. Careful attention to cell culture conditions and appropriate experimental controls are essential for obtaining reliable and reproducible results.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Effects of prostaglandins on the aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: AL-8810 Isopropyl Ester in Uveoscleral Outflow Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8810 is a selective and competitive antagonist of the prostaglandin (B15479496) F2α (FP) receptor. In ophthalmic research, particularly in the study of glaucoma, AL-8810 isopropyl ester serves as a critical pharmacological tool to investigate the mechanisms of uveoscleral outflow, the secondary pathway for aqueous humor drainage from the eye. Prostaglandin F2α (PGF2α) analogs, a first-line treatment for elevated intraocular pressure (IOP), are known to increase uveoscleral outflow by acting on FP receptors in the ciliary muscle. AL-8810 is employed to block these effects, thereby confirming the role of the FP receptor in mediating the IOP-lowering action of these drugs. These application notes provide an overview of the use of AL-8810 in uveoscleral outflow research, including its pharmacological properties, experimental protocols, and relevant data.
Pharmacological Profile of AL-8810
AL-8810 acts as a competitive antagonist at the FP receptor, meaning it binds to the same site as the endogenous ligand (PGF2α) and other FP receptor agonists (e.g., latanoprost (B1674536) acid) without activating the receptor, thus preventing the agonist from binding and eliciting a biological response. It exhibits weak partial agonist activity at high concentrations but is predominantly used for its antagonist properties.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of AL-8810.
Table 1: Antagonist Potency of AL-8810 in Various Cell Lines [1]
| Cell Line | Agonist Used | Parameter | Value |
| A7r5 (rat aortic smooth muscle) | Fluprostenol | pA2 | 6.68 ± 0.23 |
| Swiss 3T3 (mouse fibroblasts) | Fluprostenol | pA2 | 6.34 ± 0.09 |
| A7r5 (rat aortic smooth muscle) | Fluprostenol (100 nM) | Ki (nM) | 426 ± 63 |
Table 2: Partial Agonist Activity of AL-8810 [1]
| Cell Line | Parameter | Value (nM) | Emax (% of Cloprostenol) |
| A7r5 (rat aortic smooth muscle) | EC50 | 261 ± 44 | 19% |
| Swiss 3T3 (mouse fibroblasts) | EC50 | 186 ± 63 | 23% |
Signaling Pathway of FP Receptor Agonists in Uveoscleral Outflow
The diagram below illustrates the signaling cascade initiated by FP receptor agonists and the inhibitory action of AL-8810.
References
Application Notes and Protocols for AL-8810 Isopropyl Ester in Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Prostaglandin (B15479496) F2α (PGF2α) analogs are a first-line therapy for glaucoma, effectively lowering IOP by increasing the uveoscleral outflow of aqueous humor.[1] These drugs exert their effects by acting as agonists at the prostaglandin F2α (FP) receptor.
AL-8810 is a selective and competitive antagonist of the FP receptor.[2] As such, it is an invaluable pharmacological tool for in vivo studies in animal models of glaucoma. By selectively blocking the FP receptor, AL-8810 allows researchers to elucidate the specific role of this receptor in the IOP-lowering effects of PGF2α analogs and to investigate alternative or complementary therapeutic pathways. The isopropyl ester formulation of AL-8810 enhances its ocular bioavailability, making it suitable for topical administration in preclinical research.
Mechanism of Action
Prostaglandin F2α and its analogs, such as latanoprost (B1674536), travoprost, and bimatoprost, bind to and activate the FP receptor, a G-protein coupled receptor.[1] This activation initiates a signaling cascade, primarily through the Gαq pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, along with DAG, activates protein kinase C (PKC). This signaling pathway is believed to lead to the remodeling of the extracellular matrix in the ciliary muscle and trabecular meshwork, reducing outflow resistance and lowering IOP.[1]
AL-8810 acts as a competitive antagonist at the FP receptor, binding to the receptor without initiating the downstream signaling cascade. By occupying the receptor's binding site, AL-8810 prevents PGF2α analogs from activating the receptor, thereby inhibiting their IOP-lowering effects. This specificity makes AL-8810 an essential tool for confirming that the ocular hypotensive action of a test compound is mediated through the FP receptor.[1][2]
Data Presentation
The following tables summarize the quantitative data for AL-8810 from in vitro and in vivo studies.
Table 1: In Vitro Antagonist Potency of AL-8810 at the FP Receptor
| Cell Line/Tissue | Agonist | Assay | Antagonist Potency (Ki) | Reference |
| Swiss mouse 3T3 fibroblasts | Fluprostenol | Phosphatidylinositol Turnover | 400-500 nM | [2] |
| A7r5 rat vascular smooth muscle cells | Fluprostenol | Phosphatidylinositol Turnover | 400-500 nM | [2] |
| HEK-293 cells (cloned human ocular FP receptor) | Fluprostenol | PLC Activation | Similar to above | [2] |
| Human ciliary muscle cells | PGF2α | MMP-2 Secretion | 1 µM blocked 85% of secretion | |
| Human trabecular meshwork cells | (±) Fluprostenol | PI Turnover | 2.56 ± 0.62 µM |
Table 2: In Vivo Efficacy of AL-8810 in a Mouse Model of Glaucoma
| Treatment Group | Animal Model | Route of Administration | Concentration | Duration | IOP Change from Baseline (mmHg) | Reference |
| Latanoprost Free Acid (LFA) | C57BL/6J Mice | Topical | 10⁻⁴ M | 5 days | Significant Reduction | |
| AL-8810 | C57BL/6J Mice | Topical | 10 mM | 5 days | Minimal Effect | |
| LFA + AL-8810 | C57BL/6J Mice | Topical | 10⁻⁴ M + 10 mM | 5 days | No Significant Reduction |
Experimental Protocols
General Considerations for In Vivo Studies
-
Animal Models: Common animal models for glaucoma research include mice, rats, rabbits, and non-human primates. The choice of model depends on the specific research question, anatomical and physiological similarities to humans, and practical considerations. Spontaneous models (e.g., DBA/2J mice) and induced models of ocular hypertension (e.g., laser photocoagulation, intracameral injection of microbeads or hypertonic saline) are frequently used.
-
Intraocular Pressure (IOP) Measurement: IOP should be measured at consistent times of the day using a calibrated tonometer suitable for the animal species (e.g., rebound tonometer for rodents, applanation tonometer for larger animals). Anesthesia can affect IOP, so the method of anesthesia should be consistent across all experimental groups.
-
Drug Formulation and Administration: AL-8810 isopropyl ester is typically dissolved in a vehicle suitable for topical ocular administration (e.g., a solution containing a solubilizing agent like DMSO and diluted in saline). The volume of the topical drop should be appropriate for the animal's eye size to avoid overflow and systemic absorption.
Detailed Protocol: Antagonism of Latanoprost-Induced IOP Reduction by AL-8810 in Mice
This protocol is based on a study investigating the role of the FP receptor in mediating the effects of latanoprost in C57BL/6J mice.
1. Materials:
-
AL-8810 isopropyl ester
-
Latanoprost free acid (LFA)
-
Vehicle solution (e.g., 0.5% DMSO in sterile saline)
-
C57BL/6J mice (age and sex-matched)
-
Rebound tonometer (e.g., TonoLab)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Micropipette
2. Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: Latanoprost free acid (LFA) alone (e.g., 10⁻⁴ M)
-
Group 3: AL-8810 alone (e.g., 10 mM)
-
Group 4: LFA + AL-8810
3. Procedure:
-
Acclimatization: Acclimate mice to the experimental conditions and handling for at least one week prior to the study.
-
Baseline IOP Measurement: Anesthetize the mice and measure baseline IOP in both eyes at a consistent time each day for 3 consecutive days to establish a stable baseline.
-
Drug Administration:
-
On treatment days, administer a single topical drop (e.g., 2 µL) of the respective test solution to one eye of each mouse. The contralateral eye can serve as an untreated control or receive the vehicle.
-
For the combination group (Group 4), AL-8810 should be administered shortly before (e.g., 15-30 minutes) the administration of LFA to ensure adequate receptor blockade.
-
-
IOP Monitoring: Measure IOP in both eyes at specific time points after drug administration (e.g., 2, 4, 6, and 24 hours post-instillation) for the duration of the study (e.g., 5 consecutive days).
-
Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the IOP changes between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
References
Application Notes and Protocols for Assessing AL 8810 Isopropyl Ester Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL 8810 is a selective and competitive antagonist of the Prostaglandin F2α (FP) receptor. The isopropyl ester form of AL 8810 is a more lipophilic prodrug designed to enhance its penetration across the cornea when administered topically to the eye. In ophthalmic research, particularly in the context of glaucoma, PGF2α analogs are a first-line treatment for reducing intraocular pressure (IOP). They act as agonists at the FP receptor, increasing the uveoscleral outflow of aqueous humor. By antagonizing the FP receptor, AL 8810 isopropyl ester is a valuable pharmacological tool to investigate the role of the PGF2α signaling pathway in IOP regulation and to assess the potential of FP receptor blockade as a therapeutic strategy.
These application notes provide a detailed protocol for assessing the in vivo efficacy of this compound in a rat model of ocular hypertension. The protocol outlines the induction of elevated IOP, the formulation and administration of the drug, and the subsequent measurement of its effects on IOP and aqueous humor outflow dynamics. Furthermore, methods for histological and molecular analysis are provided to investigate the underlying mechanisms of action.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PGF2α signaling pathway and the experimental workflow for assessing the efficacy of this compound.
Experimental Protocols
Animal Model: Induction of Ocular Hypertension in Rats
This protocol describes the induction of unilateral ocular hypertension in rats via a single injection of hypertonic saline into the episcleral veins.
Materials:
-
Adult male Brown Norway rats (250-300g)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Proparacaine (B1679620) hydrochloride ophthalmic solution (0.5%)
-
2 M sterile hypertonic saline solution
-
30-gauge needle attached to a microsyringe
-
Surgical microscope or magnifying loupes
Procedure:
-
Anesthetize the rat using the approved institutional protocol.
-
Place the anesthetized rat on a surgical stage under the microscope.
-
Apply one drop of proparacaine hydrochloride to the cornea of the eye to be injected for local anesthesia.
-
Gently proptose the globe and identify the episcleral veins.
-
Carefully insert the 30-gauge needle into one of the prominent episcleral veins and slowly inject 50 µL of 2 M hypertonic saline.
-
Successful injection is indicated by blanching of the episcleral and limbal vessels.
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
Allow the animal to recover on a warming pad.
-
The contralateral eye can serve as a normotensive control.
Formulation of this compound for Topical Ocular Administration
This compound is a lipophilic compound. The following formulation is a starting point for creating a sterile ophthalmic solution.
Materials:
-
This compound
-
Ethanol (B145695) (200 proof, sterile)
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) or other suitable viscosity-enhancing agent
-
Sterile, sealed vials
-
0.22 µm sterile syringe filters
Procedure:
-
In a sterile environment, dissolve this compound in a minimal amount of ethanol to create a concentrated stock solution.
-
In a separate sterile vial, prepare the vehicle solution. A common vehicle consists of sterile PBS with a viscosity-enhancing agent like 0.5% HPMC.
-
Slowly add the this compound stock solution to the vehicle while stirring to achieve the desired final concentrations (e.g., 0.1%, 0.5%, 1%). The final ethanol concentration should be kept low (ideally <1%) to minimize eye irritation.
-
Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile, sealed vial.
-
Store the formulation at -20°C and protect from light.
Dosing Regimen
Procedure:
-
Divide the ocular hypertensive rats into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low concentration)
-
Group 3: this compound (medium concentration)
-
Group 4: this compound (high concentration)
-
-
Administer a single 5 µL drop of the respective formulation topically to the hypertensive eye.
-
Dosing can be performed once or twice daily, depending on the desired experimental design. A twice-daily regimen is a reasonable starting point.
Intraocular Pressure (IOP) Measurement
Materials:
-
Rebound tonometer (e.g., TonoLab)
-
Topical anesthetic (e.g., proparacaine 0.5%)
Procedure:
-
Lightly anesthetize the rats or, if accustomed to the procedure, restrain them gently.
-
Apply a drop of topical anesthetic to the eye.
-
Measure the IOP using the rebound tonometer according to the manufacturer's instructions.
-
Obtain at least three consecutive readings and average them for each eye at each time point.
-
IOP should be measured at baseline (before treatment) and at several time points post-treatment (e.g., 1, 2, 4, 6, 8, and 24 hours after the first dose, and then daily).
Aqueous Humor Outflow Facility Measurement
This procedure is typically performed at the end of the study.
Materials:
-
Anesthetic
-
30-gauge infusion needle connected to a pressure transducer and a syringe pump
-
Stereotaxic frame to hold the animal
-
Data acquisition system
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Cannulate the anterior chamber of the eye with the infusion needle.
-
Infuse a balanced salt solution at a constant flow rate and record the corresponding stable IOP.
-
Repeat the infusion at several different flow rates to generate a pressure-flow relationship.
-
The outflow facility (C) is calculated as the inverse of the slope of the pressure-flow curve.
Histological Analysis
Procedure:
-
At the end of the study, euthanize the animals and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde for 24 hours.
-
Process the tissues for paraffin (B1166041) embedding and sectioning.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general morphology of the trabecular meshwork and ciliary body.
-
Immunohistochemistry can be performed using antibodies against markers of extracellular matrix remodeling (e.g., MMPs, TIMPs) or fibrosis (e.g., α-SMA, fibronectin).
Molecular Analysis (qPCR)
Procedure:
-
At the end of the study, euthanize the animals and dissect the trabecular meshwork and ciliary body tissues under a dissecting microscope.
-
Immediately place the tissues in an RNA stabilization solution (e.g., RNAlater).
-
Extract total RNA using a commercially available kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR (qPCR) using primers for the target genes and a housekeeping gene for normalization.
Data Presentation
Table 1: Effect of this compound on Intraocular Pressure (IOP) in Ocular Hypertensive Rats
| Treatment Group | Baseline IOP (mmHg) | IOP at 2h (mmHg) | IOP at 4h (mmHg) | IOP at 8h (mmHg) | IOP at 24h (mmHg) |
| Vehicle | |||||
| AL 8810 (0.1%) | |||||
| AL 8810 (0.5%) | |||||
| AL 8810 (1.0%) |
Table 2: Effect of this compound on Aqueous Humor Outflow Facility
| Treatment Group | Outflow Facility (µL/min/mmHg) | % Change from Vehicle |
| Vehicle | N/A | |
| AL 8810 (0.5%) |
Table 3: Relative Gene Expression in the Trabecular Meshwork
| Gene Target | Vehicle (Fold Change) | AL 8810 (0.5%) (Fold Change) |
| FP Receptor (PTGFR) | 1.0 | |
| c-fos | 1.0 | |
| EGR-1 | 1.0 | |
| MMP-2 | 1.0 | |
| TIMP-1 | 1.0 | |
| α-SMA (ACTA2) | 1.0 |
Conclusion
This comprehensive protocol provides a robust framework for the in vivo assessment of this compound efficacy in a preclinical model of glaucoma. By following these detailed methodologies, researchers can obtain reliable data on the IOP-lowering effects, mechanism of action, and molecular consequences of FP receptor antagonism in the eye. This information is crucial for advancing our understanding of glaucoma pathophysiology and for the development of novel therapeutic interventions.
Application Notes and Protocols: Techniques for Measuring the Effects of AL-8810 Isopropyl Ester on Aqueous Humor Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1][2] Prostaglandin analogs, which are agonists at the FP receptor, are a first-line treatment for glaucoma, a condition often characterized by elevated intraocular pressure (IOP).[3][4] These agonists primarily lower IOP by increasing the uveoscleral outflow of aqueous humor and, to a lesser extent, by enhancing trabecular outflow facility.[3][5] As a selective FP receptor antagonist, AL-8810 isopropyl ester is a critical pharmacological tool for elucidating the role of the FP receptor in aqueous humor dynamics and for screening new therapeutic agents.[2]
These application notes provide detailed protocols for measuring the effects of AL-8810 on key parameters of aqueous humor dynamics: intraocular pressure, aqueous humor flow, and outflow facility.
Data Presentation
The primary role of AL-8810 in studying aqueous humor dynamics is to antagonize the effects of FP receptor agonists. While AL-8810 alone has been shown to have a minimal effect on intraocular pressure, its utility is demonstrated by its ability to block the IOP-lowering and outflow-enhancing effects of prostaglandin analogs.[6] The following tables summarize the expected effects of an FP receptor agonist and the antagonistic action of AL-8810.
Table 1: Effect of Prostaglandin F2α Isopropyl Ester (FP Agonist) on Intraocular Pressure
| Treatment Group | Baseline IOP (mmHg) | Post-Treatment IOP (mmHg) | Mean Reduction (mmHg) |
| Vehicle | 22.4 ± 0.6 | 22.4 ± 0.6 | 0 |
| PGF2α Isopropyl Ester (0.5 µg) | 22.4 ± 0.6 | 17.4 ± 0.6 | 5.0 ± 0.4 |
Note: Data are representative values based on clinical studies of FP agonists. The primary utility of AL-8810 would be to demonstrate a significant reduction or complete blockage of this IOP-lowering effect when co-administered with the agonist.
Table 2: Effect of Prostaglandin Analogs on Aqueous Humor Outflow Facility
| Treatment Group | Baseline Outflow Facility (µL/min/mmHg) | Post-Treatment Outflow Facility (µL/min/mmHg) | Mean Increase (µL/min/mmHg) |
| Vehicle | 0.12 ± 0.01 | 0.12 ± 0.01 | 0 |
| Latanoprost | 0.12 ± 0.01 | 0.20 ± 0.02 | 0.08 ± 0.01 |
Note: Data are representative values based on studies of FP agonists.[7][8] AL-8810 is expected to inhibit this increase in outflow facility when administered prior to or concurrently with an FP receptor agonist.
Signaling Pathway
Prostaglandin F2α (PGF2α) and its analogs exert their effects on aqueous humor dynamics by binding to the FP receptor, a G-protein coupled receptor located on ciliary muscle and trabecular meshwork cells.[3] Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix, resulting in reduced resistance to aqueous humor outflow. AL-8810, as a selective antagonist, blocks the initial binding of PGF2α or its analogs to the FP receptor, thereby inhibiting the downstream signaling events.
Experimental Workflow
A typical experimental workflow to evaluate the antagonistic effects of AL-8810 on aqueous humor dynamics in an animal model (e.g., rabbit or non-human primate) is outlined below.
Experimental Protocols
Measurement of Intraocular Pressure (IOP) by Rebound Tonometry
This protocol is adapted for use in rabbits.
Materials:
-
Rebound tonometer (e.g., TonoVet® or Tono-Vera® Vet)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Animal restraint device or assistance from a trained technician
Procedure:
-
Animal Preparation: Gently restrain the rabbit to minimize stress and movement.
-
Anesthesia: Instill one drop of topical anesthetic into the eye to be measured. Wait for 30-60 seconds for the anesthetic to take effect.
-
Tonometer Preparation: Load a new, sterile probe into the tonometer according to the manufacturer's instructions.
-
Measurement:
-
Hold the tonometer in a horizontal position, ensuring the probe is perpendicular to the central cornea. The tip of the probe should be approximately 4-8 mm from the corneal surface.
-
Press the measurement button to activate the probe. The instrument will take a series of six rapid measurements and display the average IOP.
-
An audible beep will indicate a successful measurement. If an error is indicated, repeat the measurement.
-
-
Data Recording: Record the IOP reading. For robust data, it is recommended to take three consecutive measurements and calculate the average.
-
Post-Procedure: No specific post-procedure care is typically required.
Measurement of Aqueous Humor Flow by Fluorophotometry
This protocol is adapted for use in non-human primates.
Materials:
-
Scanning ocular fluorophotometer (e.g., Fluorotron™ Master)
-
Sterile 2% sodium fluorescein (B123965) solution
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Animal sedation or anesthesia as per institutional guidelines
Procedure:
-
Animal Preparation: Anesthetize or sedate the animal according to the approved institutional protocol.
-
Fluorescein Instillation:
-
Instill one drop of topical anesthetic into each eye.
-
Apply a small drop of 2% sodium fluorescein to the superior bulbar conjunctiva. Allow the fluorescein to distribute for approximately 2 hours to achieve a steady state in the anterior chamber.
-
-
Fluorophotometer Setup:
-
Calibrate the fluorophotometer according to the manufacturer's instructions.
-
Position the anesthetized animal in front of the instrument, ensuring the eye is properly aligned with the objective lens.
-
-
Scanning:
-
Perform an initial scan of the anterior segment to measure the baseline fluorescein concentration in the cornea and anterior chamber.
-
Repeat the scans at regular intervals (e.g., every 30-60 minutes) for a period of 2-4 hours.
-
-
Data Analysis:
-
The fluorophotometer software will calculate the rate of fluorescein disappearance from the anterior chamber.
-
Aqueous humor flow (F) is calculated using the following formula: F = (dC/dt) * V where dC/dt is the rate of change of fluorescein concentration and V is the volume of the anterior chamber.
-
The software typically provides the aqueous flow rate in µL/min.
-
Measurement of Outflow Facility by Tonography
This protocol is adapted for use in non-human primates.
Materials:
-
Pneumatonometer with tonography software
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Animal anesthesia as per institutional guidelines
Procedure:
-
Animal Preparation: Anesthetize the animal according to the approved institutional protocol. Place the animal in a supine position.
-
Anesthesia: Instill one drop of topical anesthetic into the eye to be measured.
-
Baseline IOP: Measure the baseline IOP using the pneumatonometer.
-
Tonography:
-
Gently retract the eyelids without applying pressure to the globe.
-
Place the tonometer probe on the central cornea. The instrument will apply a constant weight, causing an initial rise in IOP.
-
Record the IOP decay over a period of 2 to 4 minutes. The software will continuously record the pressure.
-
-
Data Analysis:
-
The tonography software calculates the outflow facility (C) based on the rate of IOP decay and the applied weight, using the following principle: C = ΔV / (ΔP * t) where ΔV is the change in ocular volume (inferred from the pressure change), ΔP is the average pressure change, and t is the duration of the measurement.
-
The outflow facility is expressed in µL/min/mmHg.
-
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting outflow facility in glaucoma management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of prostaglandins on the aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for AL 8810 Isopropyl Ester: A Pharmacological Tool to Study FP Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL 8810 isopropyl ester is a potent and selective antagonist of the Prostaglandin F2α (FP) receptor, making it an invaluable tool for elucidating the physiological and pathological roles of this receptor. As a lipid-soluble prodrug, it readily crosses cell membranes where it is hydrolyzed to its active acid form, AL 8810. These application notes provide a comprehensive overview of AL 8810's pharmacological properties, detailed protocols for its use in key in vitro and in vivo assays, and a summary of its utility in studying FP receptor signaling and function.
Pharmacological Profile of AL 8810
AL 8810 acts as a competitive antagonist at the FP receptor, demonstrating high selectivity over other prostanoid receptors. While primarily an antagonist, it also exhibits weak partial agonist activity, a crucial consideration in experimental design. Its ability to block the effects of FP receptor agonists like fluprostenol (B1673476) has been demonstrated in various cell-based and tissue assays.
Quantitative Pharmacological Data
The following tables summarize the key pharmacological parameters of AL 8810, providing a quantitative basis for its use in experimental settings.
Table 1: In Vitro Antagonist and Agonist Activity of AL 8810
| Parameter | Cell Line | Agonist Used | Value | Reference |
| pA₂ | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 6.68 ± 0.23 | [1] |
| Swiss 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [1] | |
| Ki (nM) | A7r5 cells | Fluprostenol (100 nM) | 426 ± 63 | [1] |
| Mouse 3T3 cells | Not Specified | 200 ± 60 | [2] | |
| Rat A7r5 cells | Not Specified | 400 ± 100 | [2] | |
| EC₅₀ (nM) | A7r5 cells | - | 261 ± 44 | [1] |
| Swiss 3T3 fibroblasts | - | 186 ± 63 | [1] | |
| Eₘₐₓ (%) | A7r5 cells | Relative to cloprostenol | 19 | [1] |
| Swiss 3T3 fibroblasts | Relative to cloprostenol | 23 | [1] |
Table 2: Selectivity of AL 8810
| Receptor Subtype | Functional Inhibition at 10 µM | Reference |
| DP | Not significant | [1][3] |
| EP₂ | Not significant | [1][3] |
| EP₄ | Not significant | [1][3] |
| TP | Not significant | [1][3] |
| V₁-vasopressin | Not significant | [1] |
FP Receptor Signaling Pathways
Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates multiple intracellular signaling cascades. The primary pathway involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Additionally, the FP receptor can couple to other G proteins, such as G₁₂/G₁₃, to activate the Rho signaling pathway, and Gi to modulate the MAPK/ERK pathway.
References
Application Notes and Protocols for Screening AL-8810 Isopropyl Ester Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2] As an isopropyl ester prodrug, it is designed to enhance corneal penetration in ophthalmic applications. The active form, AL-8810 acid, is a competitive antagonist at the FP receptor, although it exhibits some weak partial agonist activity.[1][3] The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit, initiating the phospholipase C (PLC) signaling cascade, which results in an increase in intracellular calcium concentration ([Ca²⁺]i).[4]
This document provides detailed protocols for three common cell-based assays to screen and characterize the activity of AL-8810 isopropyl ester: a Calcium Mobilization Assay, a Reporter Gene Assay, and a Competitive Binding Assay.
PGF2α (FP) Receptor Signaling Pathway
Activation of the FP receptor by its endogenous ligand PGF2α or an agonist leads to the dissociation of the Gq protein. The Gαq subunit activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key second messenger that mediates various cellular responses.
References
- 1. interchim.fr [interchim.fr]
- 2. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
Application Notes: AL 8810 Isopropyl Ester in Smooth Muscle Contraction Studies
Introduction
AL 8810 is a potent and selective competitive antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2] PGF2α is a lipid autacoid that elicits strong contractile responses in a variety of smooth muscle tissues, including those in blood vessels, airways, and the uterus.[3][4][5] The effects of PGF2α are mediated by the FP receptor, a G-protein coupled receptor (GPCR).[3] Due to its specificity, AL 8810 is an invaluable pharmacological tool for investigating the physiological and pathological roles of the PGF2α-FP receptor signaling pathway in smooth muscle contraction.[1][6] It is widely used to confirm that a specific physiological response is mediated by the FP receptor and to quantify the contribution of this pathway to overall muscle tone.[4][6]
Mechanism of Action
AL 8810 functions as a competitive antagonist at the FP receptor.[1][6] This means it binds to the same site on the receptor as the endogenous agonist PGF2α and other synthetic agonists (like fluprostenol (B1673476) or latanoprost) but does not activate the receptor. By occupying the binding site, AL 8810 prevents the agonist from binding and initiating the intracellular signaling cascade that leads to muscle contraction. In functional assays, the presence of AL 8810 causes a parallel rightward shift in the concentration-response curve of an FP receptor agonist, without suppressing the maximum response, which is characteristic of competitive antagonism.[1][6] While it is a very weak partial agonist on its own, its primary utility is as an antagonist.[1][6]
The signaling pathway initiated by PGF2α binding to the FP receptor primarily involves the Gq alpha subunit of its associated G-protein. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores in the sarcoplasmic reticulum. The resulting increase in cytosolic Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin, and subsequent smooth muscle contraction.[4][7] AL 8810 blocks the initial step of this cascade.
Pharmacological Data of AL 8810
The following table summarizes the antagonist potency of AL 8810 against FP receptor agonists in various smooth muscle-related cell lines and tissues.
| Parameter | Value | Agonist Used | Cell/Tissue Type |
| pA₂ | 6.68 ± 0.23 | Fluprostenol | A7r5 Rat Thoracic Aorta Smooth Muscle |
| Kᵢ | 426 ± 63 nM | Fluprostenol | A7r5 Rat Thoracic Aorta Smooth Muscle |
| Kᵢ | 2.9 ± 0.2 µM | PGF2α | Isolated Rat Uterus |
| Kᵢ | 0.6 ± 0.1 µM | Travoprost acid | Isolated Rat Uterus |
| Kᵢ | 0.2 ± 0.02 µM | Bimatoprost | Isolated Rat Uterus |
| IC₅₀ | ~10 µM (Significant Inhibition) | EGF/PDGF-induced | Guinea Pig Tracheal Rings |
(Data compiled from references[1][4][5])
Visualized Signaling Pathway
The following diagram illustrates the PGF2α signaling pathway leading to smooth muscle contraction and the inhibitory action of AL 8810.
Caption: PGF2α-FP receptor signaling cascade and the inhibitory site of AL 8810.
Experimental Protocols
This section provides a generalized protocol for using AL 8810 in an in vitro organ bath setup to study its effect on agonist-induced smooth muscle contraction.[8][9][10] This technique is a cornerstone of in vitro pharmacology for quantifying drug effects on intact tissues.[8][10]
1. Materials and Reagents
-
Tissue: Freshly isolated smooth muscle tissue (e.g., rat aorta, guinea pig trachea, porcine ciliary arteries).[6][8]
-
Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution, Tyrode's solution, maintained at 37°C.[9]
-
Agonist: PGF2α or a stable analog like fluprostenol.
-
Antagonist: AL 8810 isopropyl ester.
-
Depolarizing Agent: High concentration Potassium Chloride (KCl) solution (e.g., 80-120 mM) for viability checks.
-
Equipment: Organ bath system with tissue holders, force-displacement transducer, amplifier, and data acquisition software.[9][10]
2. Tissue Preparation
-
Humanely euthanize the animal according to approved institutional protocols.
-
Promptly dissect the desired tissue (e.g., thoracic aorta) and place it in cold (4°C) PSS bubbled with carbogen.
-
Under a dissecting microscope, carefully clean the tissue of adherent connective and adipose tissue.
-
Cut the tissue into appropriate segments. For vascular studies, this typically involves cutting rings 2-4 mm in length. For airway or gut tissue, longitudinal strips may be prepared.[12]
-
Be cautious to not stretch or damage the tissue, particularly the endothelium for vascular preparations.
3. Organ Bath Procedure
-
Mounting: Suspend the tissue segments in the organ bath chambers filled with PSS (37°C) and continuously gassed with carbogen.[9] One end of the tissue is fixed to a stationary hook, and the other is connected to a force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a predetermined optimal resting tension (e.g., 1-2 grams, this must be optimized for each tissue type).[11] During this period, wash the tissues with fresh PSS every 15-20 minutes.
-
Viability and Reference Contraction:
-
Contract the tissues with a high-KCl solution to elicit a depolarizing contraction. This confirms tissue viability and provides a reference contraction.
-
Once a stable plateau is reached, wash the tissues with PSS to allow them to return to baseline tension. Repeat this step 2-3 times until reproducible contractions are observed.
-
-
Antagonist Incubation:
-
Randomly assign tissues to different experimental groups (e.g., Vehicle control, 1 µM AL 8810, 3 µM AL 8810, 10 µM AL 8810).
-
Add AL 8810 (or its vehicle, typically DMSO) to the respective baths and allow it to incubate for a fixed period (e.g., 20-30 minutes) to ensure it has reached its site of action.
-
-
Cumulative Concentration-Response Curve:
-
After incubation, add the FP receptor agonist (e.g., PGF2α) to all baths in a cumulative manner (increasing concentrations stepwise, e.g., from 1 nM to 10 µM).
-
Allow the response to each concentration to reach a stable plateau before adding the next higher concentration.
-
Record the contractile force throughout the experiment.
-
-
Data Analysis:
-
Express the contraction at each agonist concentration as a percentage of the maximum response obtained with the high-KCl reference contraction.
-
Plot the concentration-response curves (log[agonist] vs. % contraction) for the vehicle and each concentration of AL 8810.
-
The data can be used to perform a Schild analysis to calculate the pA₂ value for AL 8810, which provides a quantitative measure of its antagonist potency.
-
Visualized Experimental Workflow
The following diagram outlines the key steps of the organ bath experimental protocol.
Caption: Workflow for an in vitro organ bath experiment using AL 8810.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PGF2α-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of contractile prostaglandins and Rho-kinase in growth factor-induced airway smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic FP-prostaglandin-induced contraction of rat uterus smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dmt.dk [dmt.dk]
- 9. Organ bath - Wikipedia [en.wikipedia.org]
- 10. reprocell.com [reprocell.com]
- 11. youtube.com [youtube.com]
- 12. BioRender App [app.biorender.com]
Troubleshooting & Optimization
solubility issues with AL 8810 isopropyl ester in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with AL 8810 isopropyl ester in aqueous solutions.
Troubleshooting Guide & FAQs
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What am I doing wrong?
A1: this compound is a lipophilic compound and is sparingly soluble in aqueous buffers.[1] Direct dissolution in an aqueous medium will likely result in poor solubility. To achieve the desired concentration, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of your choice.
Q2: What is the recommended organic solvent for preparing a stock solution of this compound?
A2: For creating a stock solution, ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are effective organic solvents.[1] The choice of solvent may depend on the specific requirements of your experiment and downstream applications. Ensure the chosen solvent is compatible with your experimental model.
Q3: What is the maximum achievable concentration of this compound in an aqueous solution?
A3: The solubility of this compound in a 1:1 solution of ethanol and PBS (pH 7.2) is approximately 0.1 mg/mL.[1] Achieving higher concentrations in aqueous solutions can be challenging and may require the use of solubilizing agents.
Q4: My this compound precipitates out of solution after I dilute the organic stock solution with my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Here are a few troubleshooting steps to address this:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution.
-
Optimize the co-solvent ratio: Instead of a simple dilution, try preparing your final solution with a specific ratio of co-solvent to aqueous buffer. For example, a 1:1 ethanol:PBS solution has been shown to be effective.[1]
-
Use a drop-wise addition method: Add the organic stock solution to the aqueous buffer drop-by-drop while gently vortexing or stirring. This can help to prevent localized high concentrations that can lead to precipitation.
-
Consider warming the aqueous buffer: Gently warming your aqueous buffer to 37°C before adding the stock solution may help to improve solubility.
Q5: Are there other methods to improve the aqueous solubility of this compound for my experiments?
A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound, especially for ophthalmic applications.[2][3][4] These include:
-
Use of Co-solvents: As mentioned, using a water-miscible organic solvent in the final formulation can significantly improve solubility.[5][6]
-
Surfactant-based Formulations: Incorporating a biocompatible surfactant at a concentration above its critical micelle concentration (CMC) can create micelles that encapsulate the lipophilic drug, allowing it to be dispersed in an aqueous medium.[7][8]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, where the drug is encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior allows the complex to dissolve in water.[3][7]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can increase solubility. However, the impact on this compound would need to be experimentally determined.[2][6]
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale can increase the surface area-to-volume ratio, which can improve the dissolution rate and bioavailability.[2][9][10]
Data Presentation: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| 1:1 Solution of Ethanol:PBS (pH 7.2) | ~0.1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound using a Co-solvent Method
Objective: To prepare a 0.1 mg/mL solution of this compound in a 1:1 ethanol:PBS (pH 7.2) solution.
Materials:
-
This compound (crystalline solid)
-
Ethanol (anhydrous)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a calculated volume of anhydrous ethanol to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be observed.
-
-
Prepare the Final Aqueous Solution:
-
In a separate sterile tube, prepare the desired final volume of the 1:1 ethanol:PBS solution. For example, for 1 mL of the final solution, you will need 0.5 mL of ethanol and 0.5 mL of PBS.
-
To the 1:1 ethanol:PBS mixture, add the appropriate volume of the this compound stock solution to achieve the final concentration of 0.1 mg/mL.
-
For example, to prepare 1 mL of a 0.1 mg/mL solution, add 10 µL of the 10 mg/mL stock solution to 990 µL of the 1:1 ethanol:PBS mixture.
-
Vortex the final solution gently to ensure homogeneity.
-
Note: It is not recommended to store the aqueous solution for more than one day.[1]
Mandatory Visualization
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. agnopharma.com [agnopharma.com]
- 3. Optimizing ophthalmic delivery of a poorly water soluble drug from an aqueous in situ gelling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Improving Ocular Drug Bioavailability and Corneal Wound Healing with Chitosan-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. wjbphs.com [wjbphs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
optimizing AL 8810 isopropyl ester incubation time for maximal effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AL-8810 isopropyl ester, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments for maximal effect, with a particular focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is AL-8810 and what is its primary mechanism of action?
A1: AL-8810 is a potent and selective antagonist of the prostaglandin F2α (FP) receptor.[1][2][3] It is an 11β-fluoro analog of PGF2α.[3] Its primary mechanism is to act as a competitive antagonist at the FP receptor, meaning it binds to the receptor and blocks the action of FP receptor agonists like fluprostenol (B1673476).[1][2] While it is primarily an antagonist, it also exhibits weak partial agonist activity, meaning it can weakly activate the receptor in the absence of a full agonist.[1][2]
Q2: What is the difference between AL-8810 and (S)-AL-8810?
A2: (S)-AL-8810 is the C-15 epimer of AL-8810, having the inverse, (S), or 'natural' configuration at the C-15 position, whereas AL-8810 has a 15-(R) configuration.[4] Both are described as potent and selective antagonists of the FP receptor.[4]
Q3: In what forms is AL-8810 isopropyl ester soluble?
A3: AL-8810 is soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO) at concentrations greater than 10 mg/mL, as well as in ethanol.
Q4: What is a typical effective concentration range for AL-8810 in cell-based assays?
A4: The effective concentration of AL-8810 can vary depending on the cell type and the concentration of the FP receptor agonist being used. However, studies have shown that AL-8810 can antagonize agonist activity in the sub-micromolar to low micromolar range. For example, in A7r5 cells, AL-8810 concentration-dependently antagonized the response to 100 nM fluprostenol with a Ki of approximately 426 nM.[1][2] A concentration range of 1 µM to 30 µM has been shown to effectively shift the concentration-response curve of the agonist fluprostenol.[5]
Q5: How stable is AL-8810 in cell culture media?
A5: While specific stability data for AL-8810 in various cell culture media is not extensively published, it is a general consideration for all small molecules in solution. The stability can be influenced by factors such as pH, temperature, and the presence of certain media components. It is recommended to prepare fresh dilutions of AL-8810 in your specific cell culture medium for each experiment or to perform a stability study if long-term pre-incubation is required.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with AL-8810, with a focus on optimizing incubation time.
| Problem | Possible Cause | Suggested Solution |
| No or weak antagonist effect observed. | Suboptimal Incubation Time: The pre-incubation time with AL-8810 may be too short for it to reach equilibrium with the FP receptors before the addition of the agonist. | Perform a time-course experiment to determine the optimal pre-incubation time (see Experimental Protocols section). Start with a range of times (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) before adding the agonist. |
| Inadequate Concentration: The concentration of AL-8810 may be too low to effectively compete with the agonist. | Perform a dose-response experiment with a range of AL-8810 concentrations against a fixed concentration of your FP agonist. | |
| Agonist Concentration Too High: If the agonist concentration is too high, it may overcome the competitive antagonism of AL-8810. | Reduce the concentration of the FP agonist to a level that elicits a submaximal response (e.g., EC50 or EC80). | |
| Compound Degradation: AL-8810 may have degraded due to improper storage or handling. | Store AL-8810 as recommended by the supplier (typically at -20°C). Prepare fresh stock solutions and working dilutions for each experiment. | |
| Low FP Receptor Expression: The cell line used may not express a sufficient number of FP receptors. | Confirm FP receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding assays. | |
| High variability between replicate wells. | Inconsistent Incubation Times: Minor variations in the timing of reagent addition can lead to variability, especially with shorter incubation times. | Use a multichannel pipette for simultaneous addition of AL-8810 and agonist to replicate wells. Ensure consistent timing for all steps. |
| Cell Seeding Density: Uneven cell distribution can lead to variable responses. | Ensure a homogenous single-cell suspension before seeding and allow cells to adhere and distribute evenly before starting the experiment. | |
| Edge Effects: Wells on the perimeter of the plate may behave differently due to temperature or evaporation gradients. | Avoid using the outer wells of the plate for critical measurements, or fill them with sterile medium or PBS to minimize edge effects. | |
| Unexpected agonist-like effects from AL-8810. | Partial Agonist Activity: AL-8810 has weak partial agonist activity, which may be observable in the absence of a full agonist.[1][2] | This is an intrinsic property of the compound. To study its antagonist effects, ensure you are co-incubating with a potent FP receptor agonist. |
| Cellular Context: The signaling pathway in your specific cell type might be particularly sensitive to the weak partial agonism of AL-8810. | Characterize the dose-response of AL-8810 alone in your cell system to understand its baseline activity. |
Data Presentation
Table 1: Pharmacological Properties of AL-8810
| Parameter | Cell Line | Value | Reference |
| Agonist EC50 | A7r5 | 261 ± 44 nM | [1][2] |
| 3T3 | 186 ± 63 nM | [1][2] | |
| Maximal Agonist Effect (Emax) | A7r5 | 19% (relative to cloprostenol) | [1][2] |
| 3T3 | 23% (relative to cloprostenol) | [1][2] | |
| Antagonist pA2 | A7r5 | 6.68 ± 0.23 | [1][2] |
| 3T3 | 6.34 ± 0.09 | [1][2] | |
| Antagonist Ki | A7r5 | 426 ± 63 nM (against 100 nM fluprostenol) | [1][2] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for AL-8810
This protocol outlines a time-course experiment to determine the minimal pre-incubation time required for AL-8810 to exert its maximal antagonist effect.
Materials:
-
AL-8810 isopropyl ester
-
A potent FP receptor agonist (e.g., fluprostenol)
-
Cell line expressing FP receptors (e.g., A7r5, 3T3)
-
Appropriate cell culture medium and supplements
-
Assay buffer
-
Multi-well plates (e.g., 96-well)
-
Detection reagents for the specific downstream signaling assay (e.g., calcium mobilization dye, IP-One assay kit)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Prepare Reagents:
-
Prepare a stock solution of AL-8810 in DMSO.
-
Prepare a stock solution of the FP agonist in DMSO or an appropriate solvent.
-
On the day of the experiment, prepare serial dilutions of AL-8810 and a fixed concentration of the FP agonist (e.g., EC80) in assay buffer.
-
-
Experimental Setup:
-
Wash the cells once with assay buffer.
-
Add the prepared AL-8810 dilutions to the wells.
-
Incubate the plate for different periods (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours) at 37°C. This is the pre-incubation step.
-
Following each pre-incubation period, add the fixed concentration of the FP agonist to the wells.
-
Incubate for the optimal time required for the agonist to elicit a response (this should be determined in separate agonist time-course experiments).
-
-
Signal Detection: Measure the downstream signal (e.g., intracellular calcium, inositol (B14025) phosphate (B84403) accumulation) according to the manufacturer's protocol for your chosen assay.
-
Data Analysis:
-
For each pre-incubation time point, plot the response against the concentration of AL-8810.
-
Determine the IC50 value for AL-8810 at each pre-incubation time.
-
The optimal incubation time is the shortest duration at which the IC50 value stabilizes and no further significant increase in potency is observed with longer incubation.
-
Mandatory Visualizations
Caption: FP Receptor Signaling Pathway and Point of AL-8810 Inhibition.
Caption: Experimental Workflow for Optimizing AL-8810 Incubation Time.
Caption: Troubleshooting Logic for Suboptimal AL-8810 Antagonist Activity.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
identifying and minimizing off-target effects of AL 8810 isopropyl ester
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing off-target effects of AL 8810 isopropyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a prodrug form of AL 8810. As a lipid-soluble ester, it is designed for enhanced penetration across cell membranes.[1] Once inside the cell, endogenous esterases hydrolyze it to its active form, AL 8810 acid.
AL 8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[2][3] It functions as a competitive antagonist, meaning it binds to the FP receptor and blocks the action of endogenous agonists like Prostaglandin F2α.[3] It is important to note that AL 8810 also exhibits weak partial agonist activity, with a maximal effect that is approximately 19-23% of the full FP receptor agonist cloprostenol (B1669231) in certain cell lines.[3]
Q2: What are off-target effects and why are they a concern?
A2: Off-target effects are unintended interactions of a drug or compound with molecular targets other than its primary intended target.[4] For a small molecule inhibitor like AL 8810, this means binding to and modulating the activity of other receptors, enzymes, or proteins besides the FP receptor.[4] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental data, unexpected cellular phenotypes, toxicity, and a lack of reproducibility.[4]
Q3: How selective is AL 8810?
A3: AL 8810 has been shown to be a selective antagonist for the FP receptor. In functional assays, concentrations up to 10 µM did not significantly inhibit the responses of several other prostanoid receptor subtypes, including TP, DP, EP₂, and EP₄. It also did not antagonize the V₁-vasopressin receptor.[3] This high degree of selectivity makes it a valuable tool for studying FP receptor-mediated processes.[3][5]
| Receptor Target | Activity of AL 8810 (at 10 µM) | Reference |
| FP Receptor | Potent Antagonist (pA₂ = 6.34 - 6.68) | [3] |
| TP Receptor | No significant inhibition | [3] |
| DP Receptor | No significant inhibition | [3] |
| EP₂ Receptor | No significant inhibition | [3] |
| EP₄ Receptor | No significant inhibition | [3] |
| V₁-Vasopressin | No significant inhibition | [3] |
Q4: What computational methods can be used to predict potential off-target effects?
A4: Before beginning wet-lab experiments, in silico tools can predict potential off-target interactions. These approaches are generally based on the principle that molecules with similar structures or properties may interact with similar targets.[6] Key methods include:
-
2-D Chemical Similarity: Tools like SEA (Similarity Ensemble Approach) compare the 2-D structure of a small molecule against a database of ligands with known protein targets to predict potential interactions.[6]
-
Machine Learning Models: Algorithms such as Random Forest (RF) and Support Vector Machines (SVM) can be trained on large datasets of compound-target interactions to predict novel off-targets.[6]
-
Structure-Based Approaches: If the 3-D structure of a potential off-target protein is known, molecular docking simulations can predict whether the compound is likely to bind.
Q5: What are the primary experimental strategies to identify off-target effects?
A5: Experimental approaches can be divided into two main categories: biased (candidate-based) and unbiased (genome- or proteome-wide).[4]
-
Biased (Target-Oriented) Approaches: These methods test for interactions with a predefined set of potential targets. A common example is a kinase panel screen, where the compound is tested against a large number of purified kinases to identify any inhibitory activity.[7]
-
Unbiased (Proteome-Wide) Approaches: These methods aim to identify off-targets without prior assumptions. A powerful technique is the Cellular Thermal Shift Assay (CETSA) , which detects target engagement by observing changes in protein thermal stability upon compound binding.[4] Thermal Proteome Profiling (TPP) is a mass spectrometry-based extension of CETSA that allows for proteome-wide analysis.
Troubleshooting Guide
Problem: My experimental results are inconsistent or I'm observing an unexpected phenotype after treatment with this compound.
This situation can arise from on-target effects, off-target effects, or experimental variability. The following workflow can help diagnose the issue.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
potential for weak partial agonism of AL 8810 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of AL 8810, a selective prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor) antagonist. This resource addresses specific issues that may be encountered during experiments, with a focus on its potential for weak partial agonism at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AL 8810?
AL 8810 is primarily characterized as a selective and competitive antagonist of the PGF2α receptor (FP receptor)[1][2][3]. In the presence of a PGF2α agonist like fluprostenol, AL 8810 will produce parallel dextral shifts of the agonist's concentration-response curve without significantly suppressing the maximal response, which is indicative of competitive antagonism[1]. It has demonstrated antagonist activity in various in vitro and in vivo models, effectively blocking the effects of FP receptor agonists[4][5][6].
Q2: I am observing a weak agonistic effect with AL 8810 alone at high concentrations. Is this expected?
Yes, this is a known characteristic of AL 8810. While it is predominantly used as an antagonist, AL 8810 is technically a very weak partial agonist with low intrinsic activity[4][7]. Studies have shown that AL 8810 can weakly stimulate the FP receptor, leading to a small response compared to full agonists[1]. This partial agonism is typically observed at higher concentrations, in the absence of a full agonist.
Q3: At what concentrations might I observe the partial agonistic effects of AL 8810?
The weak agonist activity of AL 8810 has been observed with EC50 values in the range of 186 to 261 nM in certain cell systems[1]. However, the concentration at which you might observe this effect can vary depending on the specific experimental conditions, such as the cell type, receptor expression level, and the sensitivity of the assay.
Q4: How can I differentiate between the antagonistic and partial agonistic effects of AL 8810 in my experiments?
To distinguish between these two effects, you can perform two types of experiments:
-
Antagonism Assay: Co-incubate your system with a known FP receptor agonist (e.g., fluprostenol) and varying concentrations of AL 8810. If AL 8810 is acting as a competitive antagonist, you should observe a rightward shift in the agonist's dose-response curve.
-
Agonism Assay: Incubate your system with AL 8810 alone, across a wide range of concentrations. If you observe a small, measurable response at higher concentrations, this is indicative of its partial agonist activity.
Q5: Is AL 8810 selective for the FP receptor?
Yes, AL 8810 is considered to be a selective antagonist for the FP receptor. Studies have shown that even at a concentration of 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptors such as TP, DP, EP2, and EP4, nor the vasopressin V1 receptor[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected weak signaling in the absence of an agonist. | At high concentrations, the weak partial agonism of AL 8810 may become apparent. | 1. Review the concentration of AL 8810 being used. Consider performing a dose-response curve for AL 8810 alone to determine its EC50 for partial agonism in your system.2. If the goal is to solely observe antagonism, use AL 8810 at the lowest effective concentration required to antagonize the effects of your FP agonist. |
| Variability in the antagonistic potency (Ki or pA2 values) of AL 8810. | Experimental conditions such as cell line, receptor density, and the specific agonist used can influence the apparent antagonist potency. | 1. Ensure consistent experimental parameters across all assays.2. Refer to published literature for expected potency values in similar experimental systems.3. Perform a Schild analysis to confirm competitive antagonism and obtain a more accurate measure of antagonist affinity (pA2). |
| AL 8810 does not appear to be antagonizing the agonist effect. | 1. Incorrect concentration of AL 8810 or the agonist.2. Degradation of the AL 8810 compound.3. The observed effect is not mediated by the FP receptor. | 1. Verify the concentrations of all compounds.2. Ensure proper storage and handling of AL 8810 to prevent degradation.3. Use a positive control for FP receptor activation and antagonism to validate the assay system. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for AL 8810's activity at the FP receptor.
| Parameter | Cell Line | Value | Reference |
| EC50 (Agonism) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [1] |
| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [1] | |
| Emax (relative to cloprostenol) | A7r5 rat thoracic aorta smooth muscle cells | 19% | [1] |
| Swiss mouse 3T3 fibroblasts | 23% | [1] | |
| pA2 (Antagonism) | A7r5 rat thoracic aorta smooth muscle cells | 6.68 ± 0.23 | [1] |
| Swiss mouse 3T3 fibroblasts | 6.34 ± 0.09 | [1] | |
| Ki (Antagonism) | A7r5 rat thoracic aorta smooth muscle cells | 426 ± 63 nM | [1] |
Experimental Protocols
Protocol 1: Determining the Antagonistic Potency of AL 8810 using a Phospholipase C (PLC) Assay
This protocol is based on the methodology used to characterize AL 8810's antagonist effects.
-
Cell Culture: Culture A7r5 cells in a suitable medium until they reach the desired confluency.
-
Labeling with [³H]-myo-inositol: Incubate the cells with [³H]-myo-inositol in an inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation with AL 8810: Wash the cells and pre-incubate with various concentrations of AL 8810 for 15-30 minutes in a buffer containing LiCl (to inhibit inositol (B14025) monophosphatase).
-
Stimulation with FP Agonist: Add a fixed, sub-maximal concentration of a potent FP receptor agonist (e.g., 100 nM fluprostenol) and incubate for a defined period (e.g., 60 minutes).
-
Extraction of Inositol Phosphates: Stop the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Quantification: Separate the total inositol phosphates (IPs) using anion-exchange chromatography and quantify the radioactivity by liquid scintillation counting.
-
Data Analysis: Plot the agonist response against the concentration of AL 8810 to determine the IC50. A Schild analysis can be performed by repeating the experiment with multiple agonist concentrations to determine the pA2 value.
Visualizations
Caption: PGF2α Signaling Pathway and AL 8810 Antagonism.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stanniocalcin-1 (STC-1), a downstream effector molecule in latanoprost signaling, acts independent of the FP receptor for intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ensuring complete hydrolysis of AL 8810 isopropyl ester to AL 8810 in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete in vitro hydrolysis of AL 8810 isopropyl ester to its active form, AL 8810.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the in vitro conversion of this compound to AL 8810?
A1: The conversion of the this compound prodrug to the pharmacologically active AL 8810 (the free acid) occurs through enzymatic hydrolysis. This reaction is primarily catalyzed by esterases, which are a ubiquitous class of enzymes present in many biological systems, including cell cultures and tissue homogenates.[1] These enzymes cleave the ester bond, releasing the active carboxylic acid and isopropanol.
Q2: Why is ensuring complete hydrolysis of the this compound important for my in vitro experiments?
Q3: What are the key factors that can influence the rate and completeness of hydrolysis?
A3: Several factors can impact the efficiency of hydrolysis:
-
Esterase Activity: The concentration and specific activity of esterases in your in vitro system are critical. This can vary significantly between different cell lines, tissue types, and the presence or absence of serum in the culture medium.[3][4]
-
pH and Temperature: Like most enzymatic reactions, esterase activity is sensitive to pH and temperature. The optimal conditions can vary, but most in vitro assays are conducted at physiological pH (around 7.4) and 37°C.
-
Substrate Concentration: The concentration of the this compound can affect the reaction kinetics.
-
Presence of Inhibitors: Components in the cell culture medium or the experimental buffer could potentially inhibit esterase activity.
-
Chemical Stability of the Prodrug: While enzymatic hydrolysis is the primary conversion pathway, the inherent chemical stability of the ester prodrug in aqueous solutions can also play a role. Ester prodrugs can be susceptible to hydrolysis, which can be influenced by the pH of the environment.[5]
Q4: How can I confirm that complete hydrolysis has occurred in my experiment?
A4: The most reliable method to confirm complete hydrolysis is to analytically measure the concentrations of both the this compound and the resulting AL 8810 free acid over time. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is the standard technique for this purpose.[6][7][8][9][10] By monitoring the disappearance of the prodrug and the appearance of the active drug, you can determine the extent of conversion.
Q5: My cell culture medium contains serum. Will this affect the hydrolysis?
A5: Yes, the presence of serum (e.g., fetal bovine serum) in cell culture medium will likely increase the rate of hydrolysis. Serum is a rich source of various enzymes, including esterases. If you are comparing results between serum-containing and serum-free conditions, be aware that the hydrolysis rates will likely differ significantly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Low Esterase Activity: The chosen cell line may have intrinsically low esterase activity.[4] 2. Suboptimal Reaction Conditions: Incorrect pH or temperature of the incubation buffer. 3. Enzyme Inactivation: The esterases may have been inactivated by components in the media or by improper storage of cell lysates/tissue homogenates. 4. Insufficient Incubation Time: The experiment may not have been run long enough for complete conversion. | 1. Select a different cell line: Research or pre-screen cell lines for higher esterase activity.[3][11] 2. Optimize conditions: Ensure the pH is maintained around 7.4 and the temperature at 37°C. 3. Use fresh preparations: Prepare fresh cell lysates or tissue homogenates for each experiment. Avoid repeated freeze-thaw cycles. 4. Perform a time-course experiment: Measure the concentrations of the prodrug and active drug at multiple time points to determine the time required for complete hydrolysis. |
| High Variability in Results | 1. Inconsistent Cell Passages: Esterase activity can change as cells are passaged over time. 2. Variable Cell Density: Different cell numbers will result in varying amounts of esterase. 3. Inconsistent Sample Preparation: Variations in the preparation of cell lysates or tissue homogenates. | 1. Use consistent cell passages: Use cells within a defined passage number range for all experiments. 2. Normalize to cell number or protein content: Ensure consistent cell seeding densities. Normalize hydrolysis rates to cell number or total protein concentration. 3. Standardize protocols: Adhere strictly to a standardized protocol for all sample preparations. |
| Prodrug Instability (Non-Enzymatic Degradation) | 1. Unfavorable pH: The prodrug may be chemically unstable at the pH of the culture medium or buffer.[5] 2. Light or Temperature Sensitivity: Prostaglandin (B15479496) analogs can be sensitive to light and temperature. | 1. Assess chemical stability: Incubate the prodrug in cell-free medium/buffer at the experimental pH and temperature to quantify non-enzymatic degradation. 2. Protect from light and maintain proper temperature: Store stock solutions and conduct experiments with protection from light where necessary. Ensure consistent temperature control. |
| Unexpected Biological Effects | 1. Off-Target Effects of the Prodrug: The isopropyl ester form may have some biological activity independent of its conversion to AL 8810. 2. Contamination: The prodrug sample may be contaminated with impurities. | 1. Test the prodrug in an esterase-deficient system: If possible, use a system with very low esterase activity or an esterase inhibitor to assess the direct effects of the prodrug. 2. Check the purity of the compound: Verify the purity of the this compound using an appropriate analytical method like HPLC or NMR. |
Experimental Protocols
Protocol 1: In Vitro Hydrolysis in Cell Lysates
This protocol is designed to determine the rate of hydrolysis of this compound in a controlled cellular environment.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
AL 8810 analytical standard
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer or a simple buffer with a non-ionic detergent like Triton X-100)
-
Protein assay kit (e.g., BCA)
-
Acetonitrile (B52724), ice-cold (for reaction quenching)
-
HPLC or LC-MS/MS system
Procedure:
-
Cell Culture and Harvesting: Culture cells to the desired confluency (typically 80-90%). Wash the cells twice with ice-cold PBS and then harvest them by scraping or trypsinization.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA assay or a similar method.
-
Hydrolysis Reaction:
-
Dilute the cell lysate with PBS to a final protein concentration of 1 mg/mL.
-
Pre-warm the diluted lysate to 37°C for 10 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 10 µM.
-
Incubate at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding two volumes of ice-cold acetonitrile. Vortex and centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant for the concentrations of this compound and AL 8810 using a validated HPLC or LC-MS/MS method.
Protocol 2: Quantification by HPLC-UV
This is a general method for the quantification of AL 8810 and its isopropyl ester. Method optimization will be required.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210-220 nm (prostaglandin analogs typically have a chromophore that absorbs in this range).
-
Injection Volume: 20 µL.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of both this compound and AL 8810 in the mobile phase or a compatible solvent.
-
Sample Analysis: Inject the quenched and centrifuged samples from the hydrolysis assay.
-
Data Analysis: Integrate the peak areas for both the ester and the free acid. Calculate the concentrations based on the standard curves.
Data Presentation
Table 1: Representative Time-Course of this compound Hydrolysis
| Incubation Time (minutes) | This compound (%) | AL 8810 (%) |
| 0 | 100 | 0 |
| 5 | 85 | 15 |
| 15 | 55 | 45 |
| 30 | 20 | 80 |
| 60 | <5 | >95 |
| 120 | Not Detected | >99 |
Note: These are example data. Actual hydrolysis rates will vary depending on the experimental system.
Visualizations
FP Receptor Signaling Pathway
AL 8810 acts as an antagonist at the FP receptor, thereby inhibiting the downstream signaling cascade initiated by agonists like prostaglandin F2α (PGF2α).
Caption: FP Receptor signaling pathway and the antagonistic action of AL 8810.
Experimental Workflow for In Vitro Hydrolysis Assay
The following diagram outlines the key steps in performing an in vitro hydrolysis experiment.
Caption: A typical experimental workflow for assessing in vitro hydrolysis.
References
- 1. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective esterase–ester pair for targeting small molecules with cellular specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Set up and validation of a sensitive method to quantify prostaglandins, prostaglandin-glycerol esters and prostaglandin-ethanolamides, as well as their respective precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
troubleshooting inconsistent results in AL 8810 isopropyl ester experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with AL 8810 isopropyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a lipid-soluble, esterified prodrug of AL 8810.[1] AL 8810 is a potent and selective antagonist of the Prostaglandin F2α (FP) receptor.[2][3][4][5] As a prodrug, the isopropyl ester form facilitates passage across cell membranes. Once inside the cell, endogenous esterases hydrolyze the ester bond, releasing the active antagonist, AL 8810. This active form then competitively blocks the FP receptor, inhibiting the signaling cascade initiated by natural agonists like Prostaglandin F2α (PGF2α).
Q2: My results with this compound are inconsistent. What are the common causes?
A2: Inconsistent results in experiments with this compound can arise from several factors:
-
Compound Solubility and Stability: Improper dissolution or degradation of the compound can lead to variability. It is crucial to follow the recommended solvent and storage conditions. Aqueous solutions of this compound are not recommended for storage for more than one day.
-
Incomplete Hydrolysis: The conversion of the isopropyl ester prodrug to the active AL 8810 form by cellular esterases is a critical step. The activity of these enzymes can vary between cell lines and with cell passage number, leading to inconsistent levels of the active antagonist.
-
Cell Health and Density: Variations in cell health, confluency, and passage number can significantly impact receptor expression levels and cellular responses.
-
Assay Conditions: Inconsistent incubation times, temperatures, or reagent concentrations can all contribute to variability.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results, follow these guidelines for preparing and storing this compound:
-
Storage of Solid Compound: The crystalline solid should be stored at -20°C.
-
Solvents for Stock Solution: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF).
-
Preparation of Stock Solution: To prepare a stock solution, dissolve the crystalline solid in the chosen organic solvent. It is recommended to purge the solvent with an inert gas before use.
-
Aqueous Solutions: this compound is sparingly soluble in aqueous buffers. To prepare an aqueous working solution, first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice. For example, a 1:1 solution of ethanol:PBS (pH 7.2) can be used. It is important to note that aqueous solutions should be prepared fresh and not stored for more than one day.
Q4: What is the expected outcome of a successful experiment using this compound as an antagonist?
A4: In a successful experiment, pre-incubation with this compound should lead to a dose-dependent inhibition of the cellular response induced by an FP receptor agonist (e.g., PGF2α or fluprostenol). In a functional assay measuring intracellular calcium mobilization, this would be observed as a rightward shift of the agonist's concentration-response curve with no significant reduction in the maximum response, which is characteristic of competitive antagonism.[4]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during this compound experiments.
Issue 1: No or Weak Antagonist Effect Observed
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C. Prepare fresh stock solutions. |
| Incomplete Prodrug Hydrolysis | Increase the pre-incubation time with the cells to allow for more complete conversion to the active AL 8810 form. Consider testing different cell lines with potentially higher esterase activity. |
| Low Receptor Expression | Verify the expression of the FP receptor in your cell line. Use a cell line known to endogenously express FP receptors or a stably transfected cell line. |
| Suboptimal Agonist Concentration | Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for clear observation of antagonism. |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Avoid over-confluency, which can lead to non-uniform receptor expression. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of compounds and reagents. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or buffer. |
| Compound Precipitation | Visually inspect the wells after compound addition to ensure no precipitation has occurred, especially at higher concentrations. If precipitation is observed, reconsider the solvent and final concentration. |
Quantitative Data Summary
The following table summarizes the pharmacological data for the active form, AL 8810 . Note that the isopropyl ester is the prodrug, and its activity is dependent on its conversion to AL 8810.
| Parameter | Value | Cell Line | Agonist Used |
| Ki | ~400-500 nM | 3T3 fibroblasts and A7r5 vascular smooth muscle cells | Fluprostenol |
| pA2 | 6.68 ± 0.23 | A7r5 cells | Fluprostenol |
| pA2 | 6.34 ± 0.09 | Swiss 3T3 cells | Fluprostenol |
| EC50 (as a weak partial agonist) | 261 ± 44 nM | A7r5 cells | - |
| Emax (relative to cloprostenol) | 19% | A7r5 cells | - |
Experimental Protocols
Key Experiment: In Vitro FP Receptor Antagonism Assay (Calcium Mobilization)
This protocol describes a general method for assessing the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the FP receptor.
Materials:
-
Cells expressing the FP receptor (e.g., A7r5 or a stably transfected HEK293 cell line)
-
Cell culture medium
-
This compound
-
FP receptor agonist (e.g., PGF2α or fluprostenol)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Methodology:
-
Cell Culture: Culture the cells in the appropriate medium until they reach the desired confluency (typically 80-90%).
-
Cell Seeding: Seed the cells into a 96-well or 384-well black-walled, clear-bottom microplate at an optimized density and allow them to attach overnight.
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions and load the cells. Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare the FP receptor agonist at a concentration that will elicit a submaximal response (e.g., EC80).
-
Antagonist Pre-incubation: After dye loading, wash the cells with assay buffer and add the different concentrations of this compound. Incubate for a predetermined time (e.g., 15-60 minutes) to allow for the hydrolysis of the prodrug to its active form. This incubation time may need to be optimized for your specific cell line.
-
Agonist Stimulation and Signal Detection: Place the microplate in the fluorescence plate reader. Add the FP receptor agonist to all wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the agonist response against the concentration of this compound to determine the IC50 value. To confirm competitive antagonism, perform a full agonist concentration-response curve in the presence of different fixed concentrations of this compound and analyze the data using a Schild plot to determine the pA2 value.
Visualizations
FP Receptor Signaling Pathway
Caption: FP Receptor Signaling Pathway and Point of Inhibition by AL 8810.
Experimental Workflow for this compound Antagonism Assay
Caption: Workflow for assessing this compound antagonist activity.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
assessing the stability of AL 8810 isopropyl ester in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of AL-8810 isopropyl ester in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is AL-8810 isopropyl ester and how does it differ from AL-8810?
A1: AL-8810 is a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1] AL-8810 isopropyl ester is a prodrug form of AL-8810.[2][3] As an ester, it is more lipid-soluble, which can facilitate its passage across cell membranes.[4] Inside the target tissue or cell, endogenous enzymes called esterases hydrolyze the isopropyl ester to release the biologically active free acid, AL-8810. This hydrolysis is a critical step for its pharmacological activity.
Q2: How should I dissolve and store AL-8810 isopropyl ester?
A2: AL-8810 isopropyl ester is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in anhydrous organic solvents can be prepared and stored at -20°C for short periods, but it is advisable to prepare fresh aqueous dilutions for each experiment. Aqueous solutions should be used immediately and not stored, as the ester is susceptible to hydrolysis.
Q3: What is the primary stability concern when using AL-8810 isopropyl ester in aqueous buffers?
A3: The primary stability concern is the hydrolysis of the isopropyl ester to the active AL-8810 free acid. This is the intended mechanism of action in vivo, but in an in vitro setting, premature hydrolysis can lead to inconsistent results. The rate of hydrolysis is influenced by the pH of the buffer, temperature, and the presence of any esterase activity in the experimental system (e.g., in cell culture media with serum).
Q4: Which buffers are recommended for experiments with AL-8810 isopropyl ester?
A4: The choice of buffer depends on the experimental requirements. For short-term experiments where minimal hydrolysis is desired, a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.0) may be preferable. Common ophthalmic buffers include citrate, phosphate, Tris-HCl, and borate. However, it is crucial to validate the stability of AL-8810 isopropyl ester in your specific buffer system and experimental conditions.
Q5: How does pH affect the stability of AL-8810 isopropyl ester?
A5: Ester hydrolysis is generally catalyzed by both acid and base. Therefore, the stability of AL-8810 isopropyl ester is expected to be pH-dependent. The rate of hydrolysis is typically lowest at a slightly acidic pH and increases in both acidic and, more significantly, in alkaline conditions. Researchers should empirically determine the optimal pH for their experimental window.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected antagonist activity. | Premature hydrolysis of the isopropyl ester to the free acid before reaching the target. | Prepare fresh dilutions of AL-8810 isopropyl ester in your experimental buffer immediately before use. Minimize the time the compound spends in aqueous solution prior to the experiment. Consider running experiments at a slightly lower pH if compatible with your assay. |
| High background signal or unexpected agonist activity. | The free acid, AL-8810, has been reported to have weak partial agonist activity at high concentrations. Premature hydrolysis could lead to an accumulation of the free acid. | Confirm the purity of your stock solution. Run a time-course experiment to see if the anomalous activity increases with incubation time in the buffer. Use the lowest effective concentration of the antagonist. |
| Precipitation of the compound in aqueous buffer. | AL-8810 isopropyl ester has low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is kept to a minimum (typically <0.5%) and is consistent across all experimental conditions. Gentle vortexing or sonication may aid dissolution, but use freshly prepared solutions. |
| Variability between experimental days. | Differences in solution preparation, incubation times, or temperature. | Standardize your experimental protocol meticulously. Always prepare fresh solutions. Use a calibrated incubator and monitor the pH of your buffers. |
Stability Data in Experimental Buffers (Illustrative)
The following tables present hypothetical stability data for AL-8810 isopropyl ester to illustrate its expected behavior. Researchers should generate their own data for their specific experimental conditions.
Table 1: Effect of pH on the Hydrolysis of AL-8810 Isopropyl Ester in Phosphate Buffered Saline (PBS) at 37°C
| Time (hours) | % AL-8810 Isopropyl Ester Remaining (pH 6.0) | % AL-8810 Isopropyl Ester Remaining (pH 7.4) | % AL-8810 Isopropyl Ester Remaining (pH 8.0) |
| 0 | 100 | 100 | 100 |
| 1 | 98 | 92 | 85 |
| 2 | 96 | 85 | 72 |
| 4 | 92 | 72 | 51 |
| 8 | 85 | 52 | 26 |
Table 2: Effect of Temperature on the Stability of AL-8810 Isopropyl Ester in PBS (pH 7.4)
| Time (hours) | % AL-8810 Isopropyl Ester Remaining (4°C) | % AL-8810 Isopropyl Ester Remaining (25°C) | % AL-8810 Isopropyl Ester Remaining (37°C) |
| 0 | 100 | 100 | 100 |
| 2 | 99 | 95 | 85 |
| 4 | 98 | 90 | 72 |
| 8 | 96 | 81 | 52 |
| 24 | 90 | 58 | 15 |
Experimental Protocols
Protocol for Assessing the Stability of AL-8810 Isopropyl Ester in an Experimental Buffer
This protocol outlines a method to determine the rate of hydrolysis of AL-8810 isopropyl ester in a buffer of choice.
1. Materials:
-
AL-8810 isopropyl ester
-
Anhydrous DMSO
-
Experimental buffer (e.g., PBS, Tris-HCl) adjusted to the desired pH
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
HPLC or LC-MS/MS system
-
C18 reverse-phase HPLC column
-
Incubator/water bath
-
Calibrated pH meter
-
Autosampler vials
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of AL-8810 isopropyl ester in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution in the experimental buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., 0.1%).
-
Incubation: Incubate the working solution at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the working solution.
-
Quenching: Immediately mix the aliquot with an equal volume of cold quenching solution to stop the hydrolysis reaction.
-
Sample Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining AL-8810 isopropyl ester and the formation of the AL-8810 free acid.
-
Data Analysis: Plot the percentage of remaining AL-8810 isopropyl ester against time to determine the stability profile.
Visualizations
Caption: Hydrolysis pathway of AL-8810 isopropyl ester to its active free acid form.
Caption: Experimental workflow for assessing the stability of AL-8810 isopropyl ester.
References
how to prevent degradation of AL 8810 isopropyl ester during storage
This technical support center provides guidance on the proper storage and handling of AL 8810 isopropyl ester to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your compound for research purposes.
Troubleshooting Guide: Degradation of this compound
If you suspect that your this compound has degraded, please review the following potential causes and solutions.
| Symptom | Potential Cause | Recommended Action |
| Reduced biological activity in assays | Hydrolysis of the isopropyl ester: The ester group is susceptible to hydrolysis, converting the compound to its less active carboxylic acid form. This can be accelerated by inappropriate pH or the presence of water. | Ensure the compound is stored in a dry, solid form. For solutions, use anhydrous solvents and prepare them fresh. Avoid alkaline pH conditions. |
| Oxidative damage: As a prostaglandin (B15479496) analog, the molecule can be susceptible to oxidation, which can alter its structure and function. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated exposure to air. Use de-gassed solvents for preparing solutions. | |
| Visible changes in the product (e.g., discoloration, precipitation in solution) | Photodegradation: Exposure to light, especially UV light, can cause degradation of prostaglandin analogs. | Always store the solid compound and its solutions in light-protecting vials (e.g., amber vials). Avoid unnecessary exposure to light during handling. |
| Temperature-related degradation: Storing at temperatures higher than recommended can accelerate chemical degradation. | Strictly adhere to the recommended storage temperature of -20°C for the solid form. For solutions, short-term storage at 2-8°C may be possible, but long-term storage should be at -20°C or below. | |
| Inconsistent results between experiments | Improper solution handling: Frequent freeze-thaw cycles can degrade the compound in solution. Solutions may also be less stable at lower concentrations. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound, a prostaglandin F2α analog, are hydrolysis of the isopropyl ester to the corresponding carboxylic acid, oxidation of the prostaglandin structure, and photodegradation upon exposure to light. The stability of the compound is also highly dependent on pH and temperature.
Q2: How should I store the solid form of this compound?
A2: The solid, crystalline form of this compound should be stored at -20°C in a tightly sealed, light-protecting container.[1] To minimize oxidation, it is best practice to store it under an inert atmosphere.
Q3: What is the best way to prepare and store solutions of this compound?
A3: It is recommended to prepare stock solutions in anhydrous solvents such as ethanol (B145695), DMSO, or dimethylformamide.[1] These stock solutions should be stored at -20°C in tightly sealed, light-protecting vials. For aqueous solutions, their stability is significantly reduced. It is strongly advised to prepare aqueous solutions fresh for each experiment and not to store them for long periods.[1] If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solutions.[3]
Q4: What is the optimal pH for solutions containing this compound?
A4: While specific data for AL 8810 is not available, related prostaglandin isopropyl esters, such as latanoprost (B1674536) and travoprost, exhibit maximum stability in a pH range of 5.5 to 6.7.[4] Both highly acidic and alkaline conditions should be avoided as they can catalyze the hydrolysis of the ester.[3]
Quantitative Data Summary
The stability of prostaglandin analogs is influenced by several factors. The following table summarizes stability data for related prostaglandin compounds, which can serve as a guideline for handling this compound.
| Compound | Storage Condition | Solvent/Medium | Stability | Reference |
| Prostaglandin F2α | -20°C | Solid | ≥ 4 years | [5] |
| Prostaglandin F2α | 2-8°C | Aqueous solution | Stable for 30 days | [3] |
| Prostaglandin F2α | Frozen (-0°C) | Aqueous solution (single-use aliquots) | Stable for several months | [3] |
| Prostaglandin E2 | 4°C | Absolute ethanol (1-10 mg/ml) | ~10% loss in 24-36 months | [2] |
| Prostaglandin E1 | 37°C | Isotonic saline (pH 4.5-4.7) | 75% degradation over 32 days | [6] |
| Prostaglandin E1 | 37°C | Phosphate buffered water (pH 7.4) | 95% degradation by day 14 | [6] |
| Prostaglandin E1 | 30°C | 10% dextrose in polypropylene (B1209903) syringes | ≥90% stable for 48 hours | [1] |
Experimental Protocols
Protocol: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Objective: To identify the degradation products and pathways for this compound under hydrolytic, oxidative, photolytic, and thermal stress.
2. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Photostability chamber
-
Temperature-controlled oven
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration.
-
Acid and Base Hydrolysis:
-
Add the stock solution to solutions of 0.1 M HCl and 0.1 M NaOH.
-
Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Add the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature.
-
Take samples at various time points.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).
-
Take samples at various time points.
-
-
Photodegradation:
-
Expose the solid compound and a solution to UV light in a photostability chamber.
-
Run a control sample protected from light in parallel.
-
Take samples at various time points.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Quantify the amount of remaining this compound and the formation of degradation products.
-
Visualizations
References
- 1. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the reproducibility of experiments with AL 8810 isopropyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving AL 8810 isopropyl ester. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Question 1: I am observing inconsistent antagonist effects of this compound in my cell-based assays. What are the potential causes and solutions?
Answer:
Inconsistent antagonist effects can stem from several factors, from compound handling to assay conditions. Here is a step-by-step troubleshooting guide:
-
Compound Integrity and Handling:
-
Prodrug Conversion: this compound is a lipid-soluble prodrug that needs to be hydrolyzed by endogenous esterases in your cell culture to its active form, AL 8810.[1] The efficiency of this conversion can vary between cell lines and even with passage number, leading to inconsistent results.
-
Solution: Confirm esterase activity in your cell line. If it's low or variable, consider using the active form, AL 8810, directly.
-
-
Solubility Issues: While the isopropyl ester form is more lipid-soluble, improper dissolution can lead to precipitation and inaccurate concentrations.
-
Solution: Ensure the compound is fully dissolved in a suitable solvent like DMSO or ethanol (B145695) before preparing your final dilutions in aqueous media.[2] Visually inspect for any precipitates.
-
-
Storage and Stability: Like many prostaglandins, this compound can be sensitive to temperature fluctuations and freeze-thaw cycles.
-
Solution: Aliquot the stock solution upon receipt and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
-
Experimental Conditions:
-
Cell Health and Density: The physiological state of your cells can significantly impact their response. Over-confluent or unhealthy cells may have altered receptor expression and signaling pathways.
-
Solution: Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase during the experiment. Regularly check for viability.
-
-
Assay Variability: Minor variations in incubation times, reagent concentrations, and even plasticware can contribute to a lack of reproducibility.[3][4][5]
-
Solution: Standardize your protocol. Use the same batch of reagents and consumables where possible. Include appropriate positive and negative controls in every experiment.
-
-
Question 2: My results show that this compound is acting as an agonist, not an antagonist. Why is this happening?
Answer:
This is a known characteristic of AL 8810. It is a partial agonist at the FP receptor, meaning it can elicit a weak agonist response on its own, especially at higher concentrations.[2][6][7]
-
Concentration-Dependent Effects: The agonist activity of AL 8810 is typically observed in the 200-300 nM range.[2]
-
Solution: To observe its antagonist effects, you should use it in co-treatment with a full FP receptor agonist (e.g., fluprostenol). The antagonistic properties of AL 8810 are demonstrated by its ability to inhibit the response to a full agonist.[6][7] Perform a concentration-response curve to determine the optimal concentration for antagonism in your specific system.
-
-
Receptor Expression Levels: The level of FP receptor expression in your cell line can influence the observed effect. High receptor expression may amplify the partial agonist activity.
-
Solution: Characterize the FP receptor expression level in your cell line. If it is very high, you may need to adjust the concentration of this compound accordingly.
-
Question 3: I am having difficulty dissolving this compound for my experiments. What is the recommended procedure?
Answer:
Proper solubilization is critical for obtaining accurate and reproducible results.
-
Recommended Solvents: this compound is a lipid-soluble compound.[1] For stock solutions, use organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Dissolution Protocol:
-
Warm the vial of this compound to room temperature before opening.
-
Add the appropriate volume of the chosen organic solvent to the vial to achieve the desired stock concentration.
-
Vortex briefly to mix. To ensure complete dissolution, you can warm the tube at 37°C and sonicate for a short period.[8]
-
Visually inspect the solution to ensure there are no visible particles.
-
For your working solution, dilute the stock solution in your aqueous experimental medium. It is important to add the stock solution to the medium while vortexing to prevent precipitation. The final concentration of the organic solvent in your assay should be kept low (typically <0.1%) and consistent across all conditions, including controls.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a prodrug that is converted by cellular esterases to its active form, AL 8810.[1] AL 8810 is a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[2][7] It also exhibits weak partial agonist activity at this receptor.[6][7]
What are the recommended storage conditions for this compound?
It is recommended to store this compound at -20°C.[9] For long-term storage, it is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
What are the key differences between AL 8810 and this compound?
The key difference is that this compound is the esterified prodrug form of AL 8810.[1] This modification increases its lipid solubility, which can enhance its ability to cross cell membranes. Inside the cell, it is hydrolyzed to the active acid form, AL 8810.
Data Presentation
Table 1: Physicochemical Properties of AL 8810 and its Isopropyl Ester
| Property | AL 8810 | This compound |
| Alternate Names | 9α, 15R-dihydroxy-11β-fluoro-15-(2, 3-dihydro-1H-inden-2-yl)-16, 17, 18, 19, 20-pentanor-prosta-5Z, 13E-dien-1-oic acid | 9α, 15R-dihydroxy-11β-fluoro-15-(2, 3-dihydro-1H-inden-2-yl)-16, 17, 18, 19, 20-pentanor-prosta-5Z, 13E-dien-1-oic acid, isopropyl ester[1] |
| CAS Number | 246246-19-5[2] | 208114-93-6[1] |
| Molecular Formula | C₂₄H₃₁FO₄[2] | C₂₇H₃₇FO₄[1] |
| Molecular Weight | 402.5 g/mol [2] | 444.58 g/mol [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: miscible, PBS (pH 7.2): 0.05 mg/ml[2] | Lipid soluble[1] |
Experimental Protocols
Protocol 1: In Vitro FP Receptor Antagonism Assay
This protocol outlines a general procedure to evaluate the antagonist activity of this compound on the FP receptor in a cell-based assay measuring intracellular calcium mobilization.
-
Cell Culture:
-
Culture cells expressing the FP receptor (e.g., A7r5 or 3T3 cells) in appropriate media and conditions.[7]
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of a full FP receptor agonist (e.g., 10 mM fluprostenol (B1673476) in DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound and a fixed concentration of the FP agonist in a suitable assay buffer.
-
-
Calcium Mobilization Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).
-
Add the fixed concentration of the FP agonist to the wells and immediately measure the change in fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response by this compound.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Caption: A flowchart of the experimental workflow for assessing this compound's antagonist activity.
Caption: The conversion of the prodrug this compound to its active form and its action on the FP receptor.
Caption: A logical flow diagram for troubleshooting common issues with this compound experiments.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. caymanchem.com [caymanchem.com]
Validation & Comparative
Validating the Antagonist Activity of AL 8810 Isopropyl Ester: A Comparative Guide with a Positive Control
For researchers, scientists, and drug development professionals, rigorously validating the activity of a receptor antagonist is a critical step in preclinical research. This guide provides a comprehensive comparison for validating the antagonist activity of AL 8810 isopropyl ester, a known prostaglandin (B15479496) F2α (FP) receptor antagonist, using a positive control. The experimental data and protocols presented herein offer a framework for the objective assessment of its performance.
AL 8810 is a selective and competitive antagonist of the FP receptor.[1][2][3] As an isopropyl ester, it is a prodrug that is readily hydrolyzed in situ to its biologically active free acid form. To confirm its antagonist properties, it is essential to demonstrate its ability to inhibit the functional response induced by a potent and selective FP receptor agonist, which serves as the positive control. A commonly used and well-characterized positive control agonist is fluprostenol, a potent and selective FP receptor agonist.[2][4]
Comparative Data of AL 8810 and a Positive Control Agonist
The following table summarizes the key in vitro pharmacological parameters for AL 8810 and the positive control agonist, fluprostenol, at the FP receptor. The data is compiled from studies using A7r5 rat thoracic aorta smooth muscle cells, which endogenously express the FP receptor.
| Compound | Parameter | Cell Line | Value | Reference |
| AL 8810 | Agonist EC₅₀ | A7r5 | 261 ± 44 nM | [2] |
| % Max Response (vs. Cloprostenol) | A7r5 | 19% | [2] | |
| Antagonist pA₂ (vs. Fluprostenol) | A7r5 | 6.68 ± 0.23 | [2] | |
| Antagonist Kᵢ (vs. Fluprostenol) | A7r5 | 426 ± 63 nM | [2] | |
| Fluprostenol | Agonist | A7r5 | Full FP receptor agonist | [4] |
-
EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible effect.
-
pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. It is a measure of the potency of a competitive antagonist.
-
Kᵢ (Inhibition constant): The concentration of an antagonist that will bind to 50% of the receptors at equilibrium in the absence of an agonist or other competing molecule.
Experimental Protocols
To validate the antagonist activity of AL 8810, two primary in vitro functional assays are commonly employed: measurement of intracellular calcium mobilization and quantification of inositol (B14025) phosphate (B84403) accumulation. These assays directly measure the downstream consequences of FP receptor activation.
1. Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FP receptor activation by an agonist. A competitive antagonist will inhibit this agonist-induced calcium release.
-
Cell Culture: A7r5 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Calcium Dye Loading: Cells are seeded in 96-well black-walled, clear-bottom plates. On the day of the experiment, the culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Assay Procedure:
-
After dye loading, cells are washed to remove excess dye.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for 15-30 minutes.
-
The plate is placed in a fluorescence plate reader.
-
The positive control agonist, fluprostenol, is added at a concentration known to elicit a submaximal response (e.g., EC₈₀).
-
Fluorescence is measured kinetically for 1-2 minutes.
-
-
Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is measured. The inhibitory effect of AL 8810 is determined by comparing the agonist-induced response in the presence and absence of the antagonist. An IC₅₀ value for AL 8810 can be calculated.
2. Inositol Phosphate (IPs) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, second messengers produced following the activation of the Gq-PLC signaling pathway coupled to the FP receptor.
-
Cell Culture and Labeling: A7r5 cells are seeded in 24-well plates. Cells are incubated with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Assay Procedure:
-
After labeling, cells are washed.
-
Cells are pre-incubated with LiCl (typically 10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Cells are then incubated with various concentrations of this compound or vehicle for 15-30 minutes.
-
The positive control agonist, fluprostenol, is added, and the cells are incubated for an additional 30-60 minutes.
-
-
Extraction and Quantification:
-
The incubation is terminated by the addition of a cold acid (e.g., perchloric acid).
-
The cell lysates are collected, and the inositol phosphates are separated from free inositol using anion-exchange chromatography (e.g., Dowex columns).
-
The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.
-
-
Data Analysis: The antagonist activity of AL 8810 is determined by its ability to inhibit the fluprostenol-stimulated accumulation of inositol phosphates. A concentration-response curve for the antagonist is generated to calculate the IC₅₀. To confirm competitive antagonism, a Schild analysis can be performed by generating agonist concentration-response curves in the presence of increasing concentrations of AL 8810.[4]
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Validating Antagonist Activity
Caption: Workflow for validating the antagonist activity of AL 8810.
FP Receptor Signaling Pathway and Point of Inhibition
Caption: FP receptor signaling and AL 8810's point of inhibition.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of AL 8810 Isopropyl Ester and Latanoprost for Intraocular Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AL 8810 isopropyl ester and latanoprost (B1674536), two prostaglandin (B15479496) F2α (PGF2α) analogs with opposing mechanisms of action at the prostaglandin F (FP) receptor. While both compounds are structurally related, their distinct pharmacological profiles lead to fundamentally different effects on intraocular pressure (IOP). Latanoprost is a widely-used, clinically-approved medication for lowering IOP in glaucoma patients. In contrast, this compound is a research tool used in preclinical studies to investigate the role of the FP receptor.
Mechanism of Action and Chemical Structures
Latanoprost is a selective FP receptor agonist.[1][2][3] It is an isopropyl ester prodrug that, after topical administration to the eye, is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1][2][4] Latanoprost acid then binds to and activates the FP receptor, primarily in the ciliary muscle. This activation is believed to increase the uveoscleral outflow of aqueous humor, the fluid inside the eye, which leads to a reduction in IOP.[1][2][3] Elevated IOP is a major risk factor for the development and progression of glaucoma.[2]
AL 8810 is a selective FP receptor antagonist.[5][6][7] Some studies also suggest it may act as a weak partial agonist.[5][7] As an antagonist, AL 8810 binds to the FP receptor but does not activate it, thereby blocking the action of natural prostaglandins (B1171923) or synthetic agonists like latanoprost. AL 8810 is also available in its isopropyl ester form to facilitate its use in experimental settings.[6][8]
Chemical Structures:
-
Latanoprost: Isopropyl-(Z)-7[(1R,2R,3R,5S)3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate.[2][4]
-
This compound: 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester.[6]
Comparative Efficacy in Intraocular Pressure Reduction
Direct comparative clinical studies evaluating the efficacy of this compound and latanoprost for IOP reduction are not available. This is due to their opposing mechanisms of action; latanoprost is developed to lower IOP, whereas AL 8810 is a tool to study the antagonism of this effect.
Latanoprost:
Numerous clinical trials have demonstrated the efficacy of latanoprost in lowering IOP. It is a first-line treatment for open-angle glaucoma and ocular hypertension.[3][9] Clinical studies have shown that once-daily administration of 0.005% latanoprost solution can reduce IOP by approximately 27% to 34% from baseline.[6] The onset of action is typically within 3 to 4 hours, with the maximum effect observed after 8 to 12 hours, and the duration of action extends for at least 24 hours.[1]
This compound:
There are no clinical data on the use of this compound for lowering IOP. As an FP receptor antagonist, it is not expected to lower IOP. Instead, in a research setting, it would be used to block the IOP-lowering effects of FP receptor agonists.
Data Presentation
Due to the absence of direct comparative efficacy studies, a quantitative data table is presented to contrast the known characteristics of each compound.
| Feature | This compound | Latanoprost |
| Mechanism of Action | Selective FP Receptor Antagonist (with potential weak partial agonist activity) | Selective FP Receptor Agonist |
| Primary Effect on IOP | Expected to antagonize IOP reduction by FP agonists; no clinical data on direct effect | Clinically proven to lower IOP |
| Clinical Development Stage | Preclinical research tool | Approved for clinical use in glaucoma and ocular hypertension |
| Typical Use | In vitro and in vivo experimental studies of the FP receptor | Treatment of elevated IOP |
Experimental Protocols
Representative Protocol for Evaluating IOP-Lowering Efficacy of a Prostaglandin Analog (e.g., Latanoprost) in an Animal Model:
A common animal model for glaucoma research is the laser-induced ocular hypertension model in non-human primates or rabbits.
-
Animal Model: Adult male cynomolgus monkeys are often used. Baseline IOP is measured multiple times to establish a stable value. Ocular hypertension is then induced in one eye of each animal using an argon laser to photocoagulate the trabecular meshwork.
-
Drug Administration: A sterile ophthalmic solution of the test compound (e.g., 0.005% latanoprost) is administered topically to the hypertensive eye, typically once daily. The contralateral eye may serve as a control and receive a vehicle solution.
-
IOP Measurement: IOP is measured at several time points post-administration (e.g., 0, 2, 4, 6, 8, and 24 hours) using a calibrated applanation tonometer. Measurements are taken by a trained technician who is masked to the treatment groups.
-
Data Analysis: The change in IOP from baseline is calculated for each time point. Statistical analysis, such as a repeated-measures analysis of variance (ANOVA), is used to compare the IOP-lowering effect of the test compound to the vehicle control.
Hypothetical Preclinical Experiment to Evaluate the Antagonistic Effect of this compound:
To confirm the antagonistic properties of AL 8810, an in vivo experiment could be designed as follows:
-
Animal Model: Use a normotensive animal model, such as Dutch-belted rabbits.
-
Experimental Design:
-
Group 1: Administer a vehicle solution.
-
Group 2: Administer a known concentration of latanoprost.
-
Group 3: Pre-treat with this compound a set time (e.g., 30 minutes) before administering the same concentration of latanoprost.
-
Group 4: Administer this compound alone.
-
-
IOP Measurement: Measure IOP at baseline and at regular intervals after the final drug administration.
-
Expected Outcome: It would be expected that the IOP reduction observed in Group 2 (latanoprost alone) would be significantly diminished or completely blocked in Group 3 (AL 8810 + latanoprost). Group 4 would likely show no significant change or potentially a slight increase in IOP if endogenous prostaglandin activity is blocked.
Visualizations
Caption: Prostaglandin F2α signaling pathway.
Caption: Typical experimental workflow for IOP drug screening.
Caption: Logical relationship at the FP Receptor.
References
- 1. Latanoprost for uncontrolled glaucoma in a compassionate case protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of latanoprost on intraocular pressure during 2 years of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of intraocular pressure with treatment of latanoprost once daily in patients with normal-pressure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Topical Latanoprost 0.005% on Intraocular Pressure and Pupil Diameter in Normal and Glaucomatous Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of latanoprost in reducing intraocular pressure in patients with primary angle-closure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Preservative-Free versus Benzalkonium Chloride–Preserved Latanoprost Ophthalmic Solution in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: A Phase 3 US Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative effectiveness of generic latanoprost versus branded prostaglandin analogs for primary open angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AL-8810 Isopropyl Ester and Prostaglandin Analogs in Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AL-8810 isopropyl ester and other prominent prostaglandin (B15479496) analogs used in preclinical glaucoma research. Prostaglandin analogs are a first-line treatment for glaucoma, primarily functioning by increasing the outflow of aqueous humor to reduce intraocular pressure (IOP). This document details their mechanisms of action, comparative efficacy in glaucoma models, and the experimental protocols used for their evaluation, with a focus on AL-8810 isopropyl ester as a key pharmacological tool.
Mechanism of Action: Agonists vs. Antagonists
Prostaglandin F2α (PGF2α) analogs, such as latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075), are potent ocular hypotensive agents that act as agonists at the prostaglandin F receptor (FP receptor).[1] The activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to a reduction in intraocular pressure.[2][3]
In contrast, AL-8810 is a selective antagonist of the FP receptor.[4] It competitively binds to the FP receptor, thereby blocking the action of FP receptor agonists. This property makes AL-8810 an invaluable tool in research for elucidating the specific role of the FP receptor in mediating the IOP-lowering effects of prostaglandin analogs.
Comparative Efficacy in Preclinical Glaucoma Models
The primary measure of efficacy for anti-glaucoma agents in preclinical models is the reduction of intraocular pressure. Prostaglandin agonists consistently demonstrate a significant capacity to lower IOP in various animal models.
A study in mice demonstrated that topical application of latanoprost (0.0025% and 0.01%) significantly decreased IOP at 2 and 3 hours post-administration.[5][6] The maximum reduction of 14% ± 8% was observed 2 hours after treatment with a 0.01% solution.[5][6] In rats, latanoprost also induced a prolonged period of ocular hypotension.[7]
Clinical studies in humans have shown that bimatoprost, latanoprost, and travoprost are all effective at lowering IOP, with some studies suggesting bimatoprost may have a slightly greater effect.[8][9][10][11][12] One meta-analysis reported weighted mean IOP reductions of 30.3% for bimatoprost, 28.7% for travoprost, and 26.7% for latanoprost.[9]
The role of AL-8810 as an antagonist is demonstrated by its ability to inhibit the IOP-lowering effects of FP receptor agonists. In a study on FP receptor knockout mice, latanoprost failed to reduce IOP in mice completely lacking the FP receptor, highlighting the receptor's crucial role.[4] This outcome is mimicked by the pharmacological blockade with AL-8810 in wild-type animals.
Quantitative Data Summary
The following tables summarize the quantitative data on the binding affinities and functional potencies of common prostaglandin analogs, as well as the comparative efficacy in IOP reduction from a preclinical mouse model.
| Compound (Active Form) | Receptor Binding Affinity (Ki, nM) at FP Receptor | Functional Potency (EC50, nM) at FP Receptor |
| Travoprost acid | 3.2 | 3.5 |
| Bimatoprost acid | 3.4 - 23 | 6.2 - 30 |
| Latanoprost acid | 3.6 - 17 | 31 - 92 |
| AL-8810 | 130 | Antagonist |
Data compiled from various in vitro studies.
| Treatment Group (in mice) | Mean IOP Reduction from Baseline (%) | Time to Maximum Effect |
| Latanoprost (0.01%) | 14% ± 8% | 2 hours |
| Latanoprost (0.0025%) | Significant reduction | 2-3 hours |
| AL-8810 | No IOP reduction (blocks agonist effect) | N/A |
Data from a study in NIH Swiss mice.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for evaluating the effects of prostaglandin analogs on IOP in a mouse model.
In Vivo Intraocular Pressure Measurement in a Mouse Model
-
Animal Model: NIH Swiss mice are commonly used.[5][6] Animals are housed in a controlled environment with a standard light-dark cycle.
-
Drug Administration:
-
IOP Measurement:
-
Mice are anesthetized via intraperitoneal injection of a ketamine/xylazine cocktail.
-
IOP is measured using a servo-null micropressure system or a rebound tonometer. For the micropressure system, a fluid-filled glass microneedle is inserted through the cornea into the anterior chamber, and the pressure is recorded by a transducer.[13]
-
Measurements are taken at baseline and at various time points post-drug administration (e.g., 1, 2, 3, 6, 12, and 24 hours).[5][6]
-
-
Data Analysis: The change in IOP is calculated as the difference between the treated and the contralateral control eye. Statistical significance is determined using appropriate tests like the Student-Newman-Keuls test.
FP Receptor Antagonism Study with AL-8810
-
Animal Model and IOP Measurement: As described above.
-
Experimental Design:
-
A baseline IOP measurement is taken.
-
Animals are pre-treated with a topical application of AL-8810 solution.
-
After a defined interval, the FP receptor agonist (e.g., latanoprost) is administered to the same eye.
-
IOP is then measured at subsequent time points to determine if the agonist-induced IOP reduction is blocked.
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the subject matter.
FP Receptor Agonist Signaling Pathway
Prostaglandin analogs like latanoprost, travoprost, and bimatoprost bind to the FP receptor, a Gq-protein coupled receptor. This binding event triggers a cascade of intracellular signals that ultimately lead to increased aqueous humor outflow and a reduction in IOP.
References
- 1. frontiersin.org [frontiersin.org]
- 2. repository.arizona.edu [repository.arizona.edu]
- 3. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of latanoprost on intraocular pressure in mice lacking the prostaglandin FP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Reduction of intraocular pressure in mouse eyes treated with latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of latanoprost on rodent intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing the efficacy of latanoprost (0.005%), bimatoprost (0.03%), travoprost (0.004%), and timolol (0.5%) in the treatment of primary open angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jebmh.com [jebmh.com]
- 13. researchgate.net [researchgate.net]
AL-8810: A Comparative Analysis of its Cross-Reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
AL-8810 is a well-established and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, playing a crucial role in the investigation of FP receptor-mediated physiological and pathological processes. Its efficacy and selectivity make it a valuable tool in various research areas, including glaucoma, preterm labor, and neuroinflammation. This guide provides a comprehensive comparison of AL-8810's interaction with its primary target, the FP receptor, versus other prostanoid receptors (EP, DP, and TP), supported by experimental data and detailed methodologies.
Quantitative Comparison of Receptor Activity
The selectivity of AL-8810 for the FP receptor over other prostanoid receptors is a key attribute. The following table summarizes the binding affinities (Ki) and functional inhibition data for AL-8810 across the FP, EP, DP, and TP receptor subtypes. The data clearly demonstrates a significantly higher affinity for the FP receptor.
| Receptor Subtype | Ligand | Cell Line | Assay Type | Ki (nM) | Reference |
| FP | AL-8810 | A7r5 | Functional Antagonism | 426 ± 63 | [1] |
| FP | AL-8810 | Swiss 3T3 | Functional Antagonism | ~200 | [2] |
| TP | AL-8810 | Various | Functional Antagonism | > 10,000 | [1] |
| DP | AL-8810 | Various | Functional Antagonism | > 10,000 | [1] |
| EP2 | AL-8810 | Various | Functional Antagonism | > 10,000 | [1] |
| EP4 | AL-8810 | Various | Functional Antagonism | > 10,000 | [1] |
Note: A higher Ki value indicates lower binding affinity.
The data indicates that AL-8810 possesses a sub-micromolar affinity for the FP receptor, while its affinity for the TP, DP, and EP receptor subtypes is at least two orders of magnitude lower, with no significant inhibition observed at concentrations up to 10 µM.[1][2]
Experimental Protocols
The determination of AL-8810's receptor selectivity relies on robust in vitro assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound (AL-8810) to displace a radiolabeled ligand from its receptor.
-
Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human recombinant prostanoid receptor of interest (FP, EP, DP, or TP) are cultured to confluency.
-
Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., Tris-HCl).
-
-
Binding Reaction:
-
A constant concentration of a suitable radiolabeled prostanoid agonist or antagonist (e.g., [³H]-PGF2α for the FP receptor) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (AL-8810) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand for the specific receptor.
-
-
Separation and Detection:
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of AL-8810 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Functional Antagonism Assay (Phosphatidylinositol Turnover)
This assay measures the ability of AL-8810 to inhibit the functional response of a receptor to an agonist, specifically the activation of phospholipase C (PLC) for Gq-coupled receptors like FP and TP.
-
Cell Culture and Labeling:
-
Cells endogenously expressing the target receptor (e.g., A7r5 rat aortic smooth muscle cells for the FP receptor) or cells stably transfected with the receptor are plated.
-
The cells are incubated with [³H]-myo-inositol overnight to label the cellular phosphoinositide pools.
-
-
Antagonist and Agonist Treatment:
-
The cells are pre-incubated with increasing concentrations of AL-8810 or vehicle for a defined period.
-
A fixed concentration of a selective agonist for the target receptor (e.g., fluprostenol (B1673476) for the FP receptor) is then added to stimulate the receptor.
-
-
Extraction and Measurement of Inositol Phosphates:
-
The reaction is terminated, and the cells are lysed.
-
The total [³H]-inositol phosphates (IPs) are separated from free [³H]-myo-inositol using anion-exchange chromatography.
-
The amount of radioactivity in the IP fraction is quantified by scintillation counting.
-
-
Data Analysis:
-
The ability of AL-8810 to inhibit the agonist-induced increase in IP production is quantified.
-
The concentration of AL-8810 that causes a 50% inhibition of the agonist response (IC50) is determined. This can be used to calculate the antagonist potency (pA2 or Ki).
-
Signaling Pathways
The differential effects of AL-8810 are rooted in the distinct signaling pathways activated by the various prostanoid receptors.
Caption: Prostanoid receptor signaling pathways.
The diagram above illustrates the primary signaling cascades associated with the prostanoid receptors. The FP and TP receptors predominantly couple to Gαq, leading to the activation of phospholipase C and subsequent increases in intracellular calcium and protein kinase C activity. In contrast, the DP, EP2, and EP4 receptors typically couple to Gαs, resulting in the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). EP1 receptors also couple to Gαq, while EP3 receptors can couple to Gαi, leading to the inhibition of adenylyl cyclase. The high selectivity of AL-8810 for the FP receptor ensures that its effects are primarily mediated through the Gαq pathway, with minimal off-target effects on cAMP-mediated signaling.
Caption: General experimental workflow for assessing receptor cross-reactivity.
This workflow outlines the key steps in determining the selectivity of a compound like AL-8810. Both binding and functional assays are crucial for a comprehensive understanding of its pharmacological profile. The binding assays directly measure the affinity of the compound for the receptor, while the functional assays assess its ability to modulate receptor activity in a cellular context.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
AL-8810: A Comparative Guide to its FP Receptor-Specific Antagonism in Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AL-8810's performance as a selective FP receptor antagonist, with a focus on experimental data from studies utilizing knockout models to confirm its specificity. The data presented herein demonstrates the crucial role of the FP receptor in mediating the effects of prostaglandin (B15479496) F2α (PGF2α) analogs and the efficacy of AL-8810 in blocking these actions.
Executive Summary
AL-8810 is a potent and selective antagonist of the prostaglandin F2α (FP) receptor.[1][2] Its specificity has been validated in numerous studies, most definitively through the use of FP receptor knockout (FP-/-) animal models. These models provide a powerful tool to dissect the on-target effects of AL-8810 from any potential off-target activities. The data consistently shows that the physiological effects of FP receptor agonists are significantly diminished or completely absent in FP-/- animals, and that treatment with AL-8810 in wild-type (WT) animals phenocopies the knockout response. This guide will delve into the key experimental evidence supporting the FP receptor-specific antagonism of AL-8810.
Data Presentation: AL-8810 Performance in Knockout vs. Wild-Type Models
The following tables summarize quantitative data from key studies that have employed FP receptor knockout models to validate the specificity of AL-8810.
Table 1: Effects of AL-8810 on Traumatic Brain Injury (TBI) Outcomes in Wild-Type and FP Receptor Knockout Mice
| Outcome Measure | Wild-Type (WT) + Vehicle | WT + AL-8810 (10 mg/kg) | FP Receptor Knockout (FP-/-) | Key Finding |
| Hippocampal Swelling (% of contralateral) | 146.5 ± 7.4 | Not significantly different from sham | Significantly less than WT | AL-8810 treatment in WT mice mimics the protective effect seen in FP-/- mice, reducing hippocampal swelling.[3] |
| Neurological Deficit Score (NDS) at 24h post-CCI | Significantly impaired | Significantly improved (P < 0.001) | No significant improvement compared to WT | AL-8810 significantly improves neurological function in WT mice after TBI.[3] |
| Grip Strength (fold decrease) | Significantly decreased | 2.93 ± 1.71 (three-fold less decrease) | Not reported | AL-8810 significantly preserves motor function in WT mice following TBI.[3] |
Data adapted from Dore S, et al. J Neuroinflammation. 2013.[3]
Table 2: Effect of AL-8810 on Intraocular Pressure (IOP) Lowering by Latanoprost (B1674536) Free Acid (LFA) in Wild-Type and FP Receptor Knockout Mice
| Treatment Group | Wild-Type (WT) | WT + AL-8810 | FP Receptor Knockout (FP-/-) | Key Finding |
| Latanoprost Free Acid (LFA)-induced IOP reduction | Significant reduction | Abrogated | Abrogated | The IOP-lowering effect of the FP agonist LFA is dependent on the FP receptor, and this effect is blocked by AL-8810.[4][5] |
Data adapted from studies on latanoprost signaling.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Traumatic Brain Injury (TBI) Model
-
Animal Model: Wild-type (WT) and FP receptor knockout (FP-/-) mice were used.
-
Injury Induction: A controlled cortical impact (CCI) was performed to induce a standardized TBI.
-
Drug Administration: AL-8810 (1 to 10 mg/kg) or a saline vehicle was administered via intraperitoneal injection post-injury.
-
Outcome Measures:
-
Neurological Deficit Score (NDS): A composite score evaluating various neurological functions.
-
Grip Strength Test: To assess motor function.
-
Histology: Brain tissue was analyzed to quantify cortical lesion volume and hippocampal swelling.
-
Immunohistochemistry: Used to assess gliosis and microglial activation.[3]
-
Intraocular Pressure (IOP) Measurement Model
-
Animal Model: C57BL/6J (wild-type) and FP receptor knockout (FP-/-) mice were utilized.
-
Drug Administration: Latanoprost-free acid (LFA), an FP receptor agonist, was administered topically to the eye. In some groups, the FP receptor antagonist AL-8810 was co-administered.
-
Outcome Measure: Intraocular pressure (IOP) was measured at baseline and at various time points after drug administration to determine the extent of IOP reduction.[4][5]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental logic discussed in this guide.
Caption: FP Receptor Signaling Pathway and Point of AL-8810 Antagonism.
Caption: Experimental Workflow for Confirming FP Receptor-Specific Antagonism.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stanniocalcin-1 (STC-1), a downstream effector molecule in latanoprost signaling, acts independent of the FP receptor for intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AL 8810 and AL-3138 as FP Receptor Antagonists
For researchers and drug development professionals investigating the prostaglandin (B15479496) F2α (PGF2α) receptor, commonly known as the FP receptor, the selection of a suitable antagonist is a critical decision. Among the available options, AL 8810 and AL-3138 have emerged as valuable pharmacological tools. This guide provides a comprehensive, data-driven comparison of these two compounds, detailing their mechanisms of action, potency, selectivity, and the experimental protocols used for their characterization.
Mechanism of Action: A Tale of Two Antagonists
AL 8810 and AL-3138 are both analogues of PGF2α, yet they exhibit distinct modes of antagonism at the FP receptor. AL-8810 is characterized as a competitive antagonist .[1][2][3] This means it binds to the same site on the FP receptor as the endogenous ligand, PGF2α, and other agonists, thereby preventing their action. A key characteristic of a competitive antagonist is its ability to cause a parallel rightward shift in the concentration-response curve of an agonist without suppressing the maximum response.[2][4]
In contrast, AL-3138 acts as a non-competitive antagonist .[1][3] This suggests that it binds to a different site on the FP receptor (an allosteric site) or that it binds irreversibly to the agonist binding site. Non-competitive antagonism results in a reduction of the maximal effect of the agonist.[1]
Interestingly, both compounds also exhibit partial agonist activity, meaning they can weakly activate the FP receptor on their own. However, AL-8810 has a lower intrinsic efficacy as a partial agonist compared to AL-3138.[1]
Potency and Efficacy: A Quantitative Comparison
The potency of an antagonist is a measure of the concentration required to produce a specific level of inhibition. The following tables summarize the key quantitative data for AL 8810 and AL-3138 from various in vitro studies.
Table 1: Antagonist Potency of AL 8810 and AL-3138
| Parameter | AL 8810 | AL-3138 | Cell Line | Agonist Used | Reference |
| Ki (nM) | 426 ± 63 | 296 ± 17 | A7r5 | Fluprostenol (B1673476) | [2][5] |
| Ki (µM) | 0.2 ± 0.06 | - | Mouse 3T3 | - | [1][6] |
| Ki (µM) | 0.4 ± 0.1 | - | Rat A7r5 | - | [1][6] |
| Ki (µM) | 1.9 ± 0.3 | - | Human cloned ciliary body-derived FP receptor | - | [1] |
| Ki (µM) | 2.6 ± 0.5 | - | Human Trabecular Meshwork (h-TM) | - | [1] |
| Ki (µM) | 5.7 | - | Human Ciliary Muscle (h-CM) | - | [1] |
| Kb (nM) | - | 182 ± 44 | A7r5 | Fluprostenol | [5][7] |
| pA2 | 6.68 ± 0.23 | - | A7r5 | Fluprostenol | [2] |
| pA2 | 6.34 ± 0.09 | - | 3T3 | Fluprostenol | [2] |
| -log Kb | - | 6.79 ± 0.1 | A7r5 | Fluprostenol | [5][7] |
Table 2: Partial Agonist Activity of AL 8810 and AL-3138
| Parameter | AL 8810 | AL-3138 | Cell Line | Reference |
| EC50 (nM) | 261 ± 44 | 72.2 ± 17.9 | A7r5 | [2][5] |
| EC50 (nM) | 186 ± 63 | 20.5 ± 2.8 | 3T3 | [2][5] |
| Emax (%) | 19 | 37 | A7r5 (relative to cloprostenol) | [2][5] |
| Emax (%) | 23 | 33 | 3T3 (relative to cloprostenol) | [2][5] |
Selectivity Profile
A crucial aspect of a good pharmacological tool is its selectivity for the target receptor over other related receptors. Both AL 8810 and AL-3138 have been shown to be highly selective for the FP receptor. Studies have demonstrated that even at high concentrations (e.g., 10 µM), AL-8810 does not significantly inhibit the functional responses of other prostanoid receptors such as TP, DP, EP2, and EP4.[2][4] Similarly, AL-3138 exhibits minimal to no antagonistic effects at EP2, EP4, DP, and TP prostaglandin receptors.[5][7]
Experimental Protocols
The characterization of AL 8810 and AL-3138 has relied on well-established in vitro assays. Below are the detailed methodologies for the key experiments cited.
Phosphoinositide (PI) Turnover Assay
This functional assay is used to measure the activation of the FP receptor, which is a Gq-coupled receptor. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Methodology:
-
Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts, which endogenously express the FP receptor, are cultured to near confluence in appropriate media.[2][5]
-
Radiolabeling: The cells are incubated overnight with [³H]-myo-inositol to label the cellular phosphoinositide pools.[1]
-
Antagonist Pre-incubation: Cells are pre-treated with varying concentrations of the antagonist (AL 8810 or AL-3138) for a specified period (e.g., 15 minutes).[1]
-
Agonist Stimulation: A sub-maximal concentration of a selective FP receptor agonist, such as fluprostenol (e.g., 100 nM), is added to the cells to stimulate the FP receptor.[1]
-
IP Accumulation: The total water-soluble [³H]-inositol phosphates ([³H]-IPs) are allowed to accumulate in the presence of LiCl (which inhibits inositol monophosphatase) for a defined time (e.g., 60 minutes).[1]
-
Extraction and Quantification: The reaction is terminated, and the [³H]-IPs are extracted and separated from free [³H]-myo-inositol using ion-exchange chromatography. The amount of [³H]-IPs is then quantified by liquid scintillation counting.[1]
-
Data Analysis: The antagonist potency (Ki or Kb) is calculated from the concentration-dependent inhibition of the agonist-induced [³H]-IPs accumulation. For competitive antagonists like AL 8810, Schild analysis can be performed to determine the pA2 value.[2]
Radioligand Binding Assay
This assay directly measures the ability of a compound to bind to the FP receptor by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the FP receptor (e.g., bovine corpus luteum).[8]
-
Incubation: The membranes are incubated with a radiolabeled FP receptor agonist, such as [³H]PGF2α, in the presence of varying concentrations of the competing unlabeled ligand (AL 8810 or AL-3138).[5][7]
-
Separation of Bound and Free Ligand: The incubation is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound ligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Pathways and Workflows
To better understand the molecular interactions and experimental procedures, the following diagrams have been generated.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. AL-3138 antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Selectivity of AL 8810 Isopropyl Ester and AS604872 as Prostaglandin F2α Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent antagonists of the prostaglandin (B15479496) F2α (FP) receptor: AL 8810 isopropyl ester and AS604872. The information presented herein is intended to assist researchers in making informed decisions when selecting a pharmacological tool for their studies.
Introduction
The prostaglandin F2α (PGF2α) receptor, a Gq-protein coupled receptor, plays a crucial role in various physiological and pathological processes, including uterine contraction, intraocular pressure regulation, and inflammation. Selective antagonists of the FP receptor are invaluable tools for elucidating the functions of this receptor and for the development of novel therapeutics. AL 8810, a PGF2α analog, and AS604872, a non-prostanoid thiazolidinone derivative, are two such antagonists. This guide evaluates their selectivity based on available experimental data.[1][2]
Data Presentation
The following table summarizes the available quantitative data on the potency and selectivity of AL 8810 and AS604872 against the FP receptor and other prostanoid receptors.
| Compound | Target Receptor | Parameter | Value | Species | Other Prostanoid Receptors Tested | Selectivity Notes | Reference(s) |
| AL 8810 | FP Receptor | Ki | 426 ± 63 nM | Rat (A7r5 cells) | TP, DP, EP2, EP4 | Did not significantly inhibit functional responses of TP, DP, EP2, and EP4 receptor subtypes at concentrations up to 10 µM.[3] | [3] |
| FP Receptor | pA2 | 6.68 ± 0.23 | Rat (A7r5 cells) | [3] | |||
| FP Receptor | pA2 | 6.34 ± 0.09 | Mouse (3T3 cells) | [3] | |||
| FP Receptor | EC50 (agonist) | 261 ± 44 nM | Rat (A7r5 cells) | Weak partial agonist activity. | [3] | ||
| FP Receptor | Emax (agonist) | 19% | Rat (A7r5 cells) | Relative to the full agonist cloprostenol. | [3] | ||
| AS604872 | FP Receptor | Ki | 35 nM | Human | Not specified in the same study. | Potent antagonist. | Not specified in the same study. |
| FP Receptor | Ki | 158 nM | Rat | Not specified in the same study. | |||
| FP Receptor | Ki | 323 nM | Mouse | Not specified in the same study. |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro functional assays, such as phospholipase C (PLC) activity assays and calcium mobilization assays.
Phospholipase C (PLC) Activity Assay
This assay is used to determine the functional activity of compounds at Gq-coupled receptors like the FP receptor.
-
Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts, which endogenously express FP receptors, are cultured in appropriate media.[3]
-
Labeling: Cells are incubated with a radiolabeled precursor of inositol (B14025) phosphates (IPs), such as [3H]-myo-inositol, to incorporate it into cellular phosphoinositides.
-
Compound Treatment: Cells are pre-incubated with the antagonist (AL 8810 or AS604872) at various concentrations before being stimulated with a known FP receptor agonist (e.g., fluprostenol).[3]
-
Measurement of IP Accumulation: The reaction is stopped, and the accumulated radiolabeled IPs are separated from the free radiolabel by ion-exchange chromatography.
-
Data Analysis: The amount of radioactivity in the IP fraction is quantified using liquid scintillation counting. The antagonist's potency is determined by its ability to inhibit the agonist-induced IP accumulation. Data are often analyzed using Schild regression to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.[1][4]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following the activation of Gq-coupled receptors.
-
Cell Culture: Cells expressing the FP receptor are seeded in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5][6]
-
Compound Addition: The plate is placed in a fluorescence plate reader. The antagonist is added to the wells, followed by the addition of an FP receptor agonist.[5][6]
-
Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.[5][6]
-
Data Analysis: The antagonist's effect is quantified by its ability to reduce the agonist-induced calcium signal.
Mandatory Visualization
Caption: FP Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Concluding Remarks
It is worth noting that one publication mentioned potential side effects associated with AS604872 in hypertensive rats, which may be a consideration for in vivo studies.[1] The choice between this compound and AS604872 will depend on the specific requirements of the research, including the need for a well-documented broad selectivity profile and the experimental model being used. For studies requiring a high degree of certainty regarding selectivity against other prostanoid receptors, AL 8810 currently has more extensive supporting data in the reviewed literature.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. pnas.org [pnas.org]
Confirming the Competitive Antagonism of AL 8810 using Schild Analysis: A Comparative Guide
For researchers and professionals in drug development, understanding the precise mechanism of receptor antagonism is paramount. This guide provides a detailed comparison and methodology for utilizing Schild analysis to unequivocally confirm the competitive nature of AL 8810, a selective antagonist for the prostaglandin (B15479496) F2α (FP) receptor.
Introduction to AL 8810 and Competitive Antagonism
AL 8810 is a synthetic analog of prostaglandin F2α (PGF2α) that functions as a selective antagonist at the FP receptor.[1][2][3] The FP receptor, a G-protein coupled receptor, mediates various physiological effects through the activation of the phospholipase C (PLC) pathway upon agonist binding, leading to an increase in intracellular calcium.[2]
Competitive antagonism, the focus of this guide, occurs when an antagonist reversibly binds to the same site on the receptor as the agonist. This binding is mutually exclusive. A key characteristic of a competitive antagonist is that its inhibitory effect can be overcome by increasing the concentration of the agonist. In functional assays, this manifests as a parallel rightward shift in the agonist's concentration-response curve, with no change in the maximum achievable response.[1] Schild analysis is the gold-standard method for quantifying this interaction.
The Principle of Schild Analysis
Schild analysis is a powerful pharmacological tool used to classify receptor antagonists and determine their affinity for the receptor.[4][5] The analysis involves generating several agonist concentration-response curves, each in the presence of a different, fixed concentration of the antagonist. From these curves, a "dose ratio" is calculated for each antagonist concentration. The dose ratio is the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist as was achieved in its absence.
A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. For a simple, reversible competitive antagonist, this plot should yield a straight line with a slope of unity (1.0).[4][5]
-
pA2 Value : The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a 2-fold increase in the agonist concentration to produce the original response. It is determined by the intercept of the Schild regression line with the x-axis.[6] The pA2 value provides a measure of the antagonist's potency.
-
Schild Slope : A slope not significantly different from 1.0 is a hallmark of competitive antagonism, indicating that the binding of the agonist and antagonist is mutually exclusive at a single site.[5] Slopes deviating from unity may suggest other mechanisms, such as non-competitive antagonism or complex drug interactions.[4]
Quantitative Analysis of AL 8810 Antagonism
Experimental data from Schild analysis confirms that AL 8810 acts as a competitive antagonist at the FP receptor. The key parameters derived from these studies are summarized below.
| Parameter | Cell Line | Agonist | Value | Reference |
| pA2 | A7r5 Rat Aortic Smooth Muscle | Fluprostenol | 6.68 ± 0.23 | [1] |
| Swiss Mouse 3T3 Fibroblasts | Fluprostenol | 6.34 ± 0.09 | [1] | |
| Schild Slope | A7r5 Rat Aortic Smooth Muscle | Fluprostenol | 0.80 | [1] |
| Swiss Mouse 3T3 Fibroblasts | Fluprostenol | 0.92 | [1] | |
| Ki (nM) | A7r5 Cells | Fluprostenol | 426 ± 63 | [1] |
| 3T3 and A7r5 Cells | Fluprostenol | ~400-500 | [2] | |
| Cloned Human Ciliary Body FP Receptor | Various Agonists | ~1000-2000 | [7] |
The reported Schild slopes are close to unity, which is consistent with a competitive mechanism of action.[1]
Comparison with Alternative FP Receptor Antagonists
While AL 8810 is a widely used tool, other antagonists for the FP receptor exist, each with different properties.
| Antagonist | Mechanism | Chemical Class | Key Features | Reference |
| AL 8810 | Competitive | Prostanoid (PGF2α analog) | Selective, well-characterized by Schild analysis. Weak partial agonist activity. | [1][8] |
| AL-3138 | Non-competitive | Prostanoid (PGF2α analog) | A fluorinated PGF2α analog discovered alongside AL 8810. | [8] |
| AS604872 | Competitive | Non-prostanoid (Thiazolidinone) | Orally active, potent with a Ki of 35 nM in humans. | [8][9] |
| PDC31 / PDC113.824 | Allosteric Inhibitor | Peptide / Peptidomimetic | Inhibit FP receptor signaling through an allosteric mechanism, not direct competition at the agonist binding site. | [8] |
AL 8810's prostanoid structure and confirmed competitive antagonism make it a valuable tool for directly probing the orthosteric binding site of the FP receptor in a reversible manner.
Detailed Experimental Protocol: Schild Analysis of AL 8810
This protocol outlines the key steps for performing a Schild analysis to determine the pA2 value of AL 8810. The example uses a cell-based assay measuring intracellular calcium mobilization, a downstream effect of FP receptor activation.
A. Materials and Reagents
-
Cell Line: A7r5 rat aortic smooth muscle cells or Swiss 3T3 fibroblasts, which endogenously express the FP receptor.[1]
-
FP Receptor Agonist: Fluprostenol (a potent and selective FP agonist).[1][2]
-
FP Receptor Antagonist: AL 8810.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Instrumentation: A fluorescence plate reader capable of kinetic reads (e.g., FLIPR).
B. Experimental Procedure
-
Cell Culture: Plate A7r5 or 3T3 cells in 96-well or 384-well microplates and grow to confluence.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for approximately 1 hour at 37°C, following the manufacturer's protocol.
-
Compound Preparation:
-
Prepare serial dilutions of the agonist (Fluprostenol) in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare fixed concentrations of the antagonist (AL 8810). For a pA2 of ~6.7, concentrations of 30 nM, 100 nM, 300 nM, and 1 µM would be appropriate to generate a full Schild plot. Prepare a vehicle control (e.g., DMSO diluted in buffer).
-
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add the different fixed concentrations of AL 8810 (or vehicle) to the appropriate wells. Incubate for 15-30 minutes at room temperature to allow the antagonist to reach equilibrium with the receptors.
-
Agonist Stimulation and Data Acquisition:
-
Place the cell plate into the fluorescence plate reader.
-
Initiate the reading to establish a stable baseline fluorescence.
-
Add the various concentrations of the agonist (Fluprostenol) to the wells.
-
Continue to record the fluorescence intensity kinetically for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, determine the peak fluorescence response after agonist addition and normalize it to the baseline.
-
For each fixed antagonist concentration, plot the response against the logarithm of the agonist concentration to generate concentration-response curves.
-
Fit these curves using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value for each curve.
-
Calculate the dose ratio (r) for each antagonist concentration [B] using the formula: r = EC50 (in presence of antagonist) / EC50 (in absence of antagonist).
-
Construct the Schild Plot by plotting log(r-1) on the y-axis against -log[B] (i.e., p[B]) on the x-axis.
-
Perform a linear regression on the Schild plot. The x-intercept of this line is the pA2 value , and the slope should be calculated. A slope not significantly different from 1.0 confirms competitive antagonism.
-
Mandatory Visualizations
The following diagrams illustrate the core concepts of competitive antagonism and the experimental workflow.
Caption: Mechanism of competitive antagonism at the FP receptor.
Caption: Experimental workflow for Schild analysis of AL 8810.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. caymanchem.com [caymanchem.com]
- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
AL 8810 Isopropyl Ester: A Comparative Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of AL 8810 isopropyl ester, a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. The information is intended for researchers and professionals in the field of drug development and pharmacology.
Introduction to AL 8810
AL 8810 is a fluorinated analog of prostaglandin F2α (PGF2α). It is a potent and selective competitive antagonist of the FP receptor, making it a valuable pharmacological tool for studying FP receptor-mediated processes.[1] AL 8810 also exhibits weak partial agonist activity at the FP receptor.[2][3] The isopropyl ester form of AL 8810 is a prodrug, designed to enhance its penetration across biological membranes, such as the cornea, after which it is hydrolyzed by endogenous esterases to the active free acid, AL 8810.[2]
In Vitro Effects of AL 8810
The in vitro activity of AL 8810 has been characterized in various cell-based assays, primarily focusing on its ability to antagonize the signaling cascade initiated by FP receptor agonists. The primary signaling pathway for the FP receptor involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) phosphates (IPs) and subsequent mobilization of intracellular calcium ([Ca2+]i).[3]
Quantitative Data: In Vitro Antagonist and Partial Agonist Activity of AL 8810
| Parameter | Cell Line | Agonist | Value | Reference |
| Partial Agonist Activity | ||||
| EC50 | A7r5 rat aorta smooth muscle cells | - | 261 ± 44 nM | [3] |
| Emax | A7r5 rat aorta smooth muscle cells | Cloprostenol | 19% | [3] |
| EC50 | Swiss mouse 3T3 fibroblasts | - | 186 ± 63 nM | [3] |
| Emax | Swiss mouse 3T3 fibroblasts | Cloprostenol | 23% | [3] |
| Antagonist Activity | ||||
| pA2 | A7r5 rat aorta smooth muscle cells | Fluprostenol | 6.68 ± 0.23 | [3] |
| pA2 | Swiss mouse 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [3] |
| Ki | A7r5 rat aorta smooth muscle cells | Fluprostenol | 426 ± 63 nM | [3] |
| Ki | Mouse 3T3 cells | Various FP agonists | 0.2 ± 0.06 µM | [4] |
| Ki | Rat A7r5 cells | Various FP agonists | 0.4 ± 0.1 µM | [4] |
| Ki | Human ciliary muscle cells | Various FP agonists | 5.7 µM | [4] |
| Ki | Human trabecular meshwork cells | Various FP agonists | 2.6 ± 0.5 µM | [4] |
In Vivo Effects of this compound
In vivo, this compound has shown therapeutic potential in various animal models, demonstrating its ability to counteract the effects of FP receptor activation in complex biological systems.
Quantitative Data: In Vivo Efficacy of AL 8810
| Animal Model | Endpoint | Doses of AL 8810 | Effect | Reference |
| Traumatic Brain Injury (TBI) in mice | Neurological Deficit Score (NDS) | 1 mg/kg and 10 mg/kg | The 10 mg/kg dose significantly improved NDS at 24 and 48 hours post-injury. A dose-dependent improvement was observed. | [5] |
| Ocular Hypertension (agonist-induced) in mice | Intraocular Pressure (IOP) | Not specified for AL 8810, but AL 8810 was shown to abrogate the IOP-lowering effect of the FP agonist latanoprost (B1674536). | - |
Comparative In Vivo Data: FP Receptor Agonist (Latanoprost)
| Animal Model | Endpoint | Doses of Latanoprost | Effect | Reference |
| Ocular Normotensive mice | Intraocular Pressure (IOP) | 0.0025% and 0.01% | Dose-dependent decrease in IOP, with the largest decrease (14%) observed 2 hours after treatment with 0.01% latanoprost. | [6][7] |
Comparison with Other FP Receptor Antagonists
While AL 8810 is the most widely used selective FP receptor antagonist, other compounds with similar activity have been developed. Direct comparative studies are limited, but their reported activities provide a basis for comparison.
| Compound | Mechanism of Action | Reported In Vitro Potency | Reference |
| AL 8810 | Competitive Antagonist | Ki = 0.2 - 5.7 µM (cell type dependent) | [4] |
| AL-3138 | Non-competitive Antagonist | - | [1] |
| AS604872 | Non-prostanoid Antagonist | - | [1] |
| BAY-6672 | Competitive Antagonist | IC50 = 5.2 nM (in a cell-based assay) | [8] |
| AGN211335 | Competitive Antagonist | - | [9] |
Experimental Protocols
In Vitro: Phospholipase C (PLC) Activity Assay
This assay measures the production of inositol phosphates (IPs), a downstream product of PLC activation, following FP receptor stimulation.
-
Cell Culture: A7r5 or 3T3 cells are cultured to confluency in appropriate media.
-
Labeling: Cells are incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Treatment: Cells are pre-incubated with either vehicle or varying concentrations of AL 8810 for a specified time. Subsequently, an FP receptor agonist (e.g., fluprostenol) is added to stimulate the FP receptor.
-
Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is collected.
-
Quantification: The [³H]-labeled IPs are separated by anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The amount of [³H]-IPs produced is plotted against the agonist concentration in the presence and absence of the antagonist to determine parameters like EC50, pA2, and Ki.
In Vitro: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following FP receptor activation.
-
Cell Culture: Cells endogenously or recombinantly expressing the FP receptor are seeded in black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Treatment: The microplate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of AL 8810 (for antagonist mode) followed by an FP receptor agonist.
-
Measurement: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are monitored kinetically.
-
Data Analysis: The peak fluorescence response is measured and plotted against the agonist concentration to generate dose-response curves.
In Vivo: Mouse Model of Traumatic Brain Injury (TBI)
This model is used to assess the neuroprotective effects of AL 8810.
-
Animal Model: Anesthetized mice are subjected to a controlled cortical impact (CCI) to induce a standardized TBI.
-
Drug Administration: this compound (e.g., at 1 mg/kg and 10 mg/kg) or vehicle is administered intraperitoneally at a specified time post-injury.
-
Functional Assessment: Neurological function is assessed at various time points (e.g., 24 and 48 hours) using a Neurological Deficit Score (NDS), which evaluates motor function, reflexes, and alertness.
-
Histological Analysis: At the end of the study, brain tissue is collected to assess lesion volume and markers of inflammation and neuronal damage.
-
Data Analysis: NDS and histological data are compared between the vehicle- and AL 8810-treated groups to determine the neuroprotective efficacy of the compound.
Visualizations
Caption: FP Receptor Signaling Pathway and Point of AL 8810 Inhibition.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of intraocular pressure in mouse eyes treated with latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Methodologies for the Study of Inactive Metabolites of AL-8810 Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8810 isopropyl ester is a widely utilized prodrug that, upon in vivo hydrolysis, is converted to its active form, AL-8810. AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1] Understanding the metabolic fate of AL-8810 is crucial for a comprehensive pharmacokinetic and pharmacodynamic characterization. While the focus of many studies has been on the active compound, the analysis of its inactive metabolites is equally important for assessing drug clearance, potential drug-drug interactions, and overall safety profiles.
This guide provides a comparative analysis of methodologies for studying the inactive metabolites of AL-8810. Given that AL-8810 is a prostaglandin F2α (PGF2α) analog, its metabolism is presumed to follow similar pathways to endogenous PGF2α. The primary inactivation route for PGF2α involves oxidation of the 15-hydroxyl group to a ketone, followed by reduction of the 13,14-double bond, and subsequent β- and ω-oxidation.[2][3] This leads to the formation of key inactive metabolites such as 13,14-dihydro-15-keto-PGF2α and further degraded tetranor and dinor products which are excreted in urine.[2][4][5]
This guide will compare and detail the experimental protocols for the identification and quantification of these types of prostaglandin metabolites, which are the likely inactive metabolites of AL-8810.
Metabolic Pathway of Prostaglandin F2α Analogs
The metabolic inactivation of PGF2α and its analogs is a multi-step enzymatic process. The key enzymes involved are 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-oxoprostaglandin Δ13-reductase. The generalized metabolic pathway is illustrated below.
Caption: Generalized metabolic pathway of AL-8810 Isopropyl Ester.
Comparative Analysis of Analytical Methodologies
The quantitative analysis of prostaglandin metabolites is challenging due to their low endogenous concentrations and structural similarity. Several analytical techniques can be employed, each with its own advantages and disadvantages.
| Analytical Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | High sensitivity and specificity.[6][7] Capable of quantifying multiple metabolites simultaneously.[8] | Requires sophisticated and expensive equipment. Matrix effects can influence accuracy.[7] |
| GC-MS | Gas chromatography separation followed by mass spectrometry detection. | High specificity and sensitivity. | Requires derivatization of the analytes, which can be complex and time-consuming.[8] |
| Immunoassays (ELISA, RIA) | Utilizes specific antibodies to detect and quantify metabolites. | High sensitivity and suitable for high-throughput screening.[8] | Potential for cross-reactivity with structurally similar compounds. May lack the specificity of MS-based methods. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of prostaglandin metabolites due to its high sensitivity and specificity.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract and concentrate the prostaglandin metabolites from a biological matrix (e.g., plasma, urine) and remove interfering substances.
-
Workflow:
Caption: Solid-Phase Extraction Workflow for Prostaglandin Metabolites.
2. Chromatographic Conditions
-
Objective: To achieve chromatographic separation of the different prostaglandin metabolites.
| Parameter | Typical Condition |
| Column | C18 reverse-phase column (e.g., Kinetex 2.6u C18 100A) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | A time-programmed gradient from a low to a high percentage of mobile phase B is used to elute the metabolites. |
| Column Temperature | 40 - 55 °C |
3. Mass Spectrometry Conditions
-
Objective: To detect and quantify the separated metabolites with high selectivity.
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode. |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions are monitored for each metabolite and the internal standard. For example, for PGE2, a transition of m/z 351 -> 271 might be used.[7] |
| Collision Energy | Optimized for each specific MRM transition. |
Alternative Method: Immunoassay
Immunoassays, such as ELISA, offer a higher-throughput and more cost-effective alternative for the quantification of specific prostaglandin metabolites.
1. Experimental Workflow (ELISA)
Caption: General ELISA workflow for metabolite quantification.
2. Comparison of Performance with LC-MS/MS
| Feature | Immunoassay (ELISA) | LC-MS/MS |
| Specificity | Lower, potential for cross-reactivity. | Higher, based on mass-to-charge ratio. |
| Sensitivity | High, can reach picogram levels. | Very high, can reach femtogram levels. |
| Throughput | High, suitable for large sample numbers. | Lower, more time-consuming per sample. |
| Cost | Lower per sample. | Higher initial investment and running costs. |
| Multiplexing | Limited, typically one analyte per assay. | High, can measure multiple analytes in a single run. |
Conclusion
The analysis of inactive metabolites of AL-8810 isopropyl ester is essential for a complete understanding of its pharmacology. While direct metabolic studies on AL-8810 are not extensively published, the well-established metabolic pathways of its parent compound, PGF2α, provide a strong basis for identifying its likely inactive metabolites.
LC-MS/MS stands out as the most robust and specific method for the definitive identification and quantification of these metabolites. Its high sensitivity and ability to perform multiplexed analysis make it ideal for detailed pharmacokinetic studies. However, for high-throughput screening or when cost is a major consideration, immunoassays can be a valuable alternative, provided that their specificity is carefully validated.
The choice of analytical methodology will ultimately depend on the specific research question, the required level of sensitivity and specificity, and the available resources. For researchers in drug development, a combination of these techniques may be the most effective approach, using immunoassays for initial screening and LC-MS/MS for confirmation and detailed quantitative analysis.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiles of prostaglandin metabolites in the human circulation. Identification of late-appearing, long-lived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2 alpha metabolites in plasma and urine during pseudopregnancy in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
Unraveling the Mechanism of Action: A Comparative Guide to Bimatoprost and the Pharmacological Tool AL-8810 Isopropyl Ester in Intraocular Pressure Regulation
In the landscape of glaucoma therapeutics, prostaglandin (B15479496) F2α (PGF2α) analogs stand as a cornerstone for managing elevated intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy. Bimatoprost (B1667075), a prominent member of this class, has demonstrated significant efficacy in lowering IOP. Understanding its precise mechanism of action is crucial for further drug development and optimizing clinical outcomes. This guide delves into the distinct roles of bimatoprost as a therapeutic agent and AL-8810 isopropyl ester as a key pharmacological research tool, providing experimental data and methodologies for researchers, scientists, and drug development professionals. While not a direct therapeutic competitor, AL-8810 has been instrumental in elucidating the signaling pathways through which bimatoprost exerts its effects.
Distinct Roles in Ocular Pharmacology
Bimatoprost: A synthetic prostamide analog, bimatoprost is a potent ocular hypotensive agent used clinically to reduce IOP in patients with open-angle glaucoma and ocular hypertension.[1] It is commercially available as a 0.03% ophthalmic solution.[2] The primary mechanism of action of bimatoprost involves increasing the outflow of aqueous humor, the fluid inside the eye, thereby lowering IOP.[3][4] Specifically, it enhances both the pressure-sensitive (trabecular) and pressure-insensitive (uveoscleral) outflow pathways.[3][5]
AL-8810 Isopropyl Ester: In contrast to bimatoprost, AL-8810 is not a therapeutic agent for glaucoma. It is a selective antagonist of the prostaglandin F2α (FP) receptor.[6] As an antagonist, AL-8810 blocks the action of FP receptor agonists like bimatoprost and its active metabolite, bimatoprost free acid. Its utility lies in experimental settings, where it serves as a critical tool to investigate and confirm the involvement of the FP receptor in the IOP-lowering effects of prostaglandin analogs.
Elucidating the Signaling Pathway of Bimatoprost with AL-8810
The IOP-lowering effect of bimatoprost is mediated through its interaction with the FP receptor, a G-protein coupled receptor. Upon binding, it initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, facilitating aqueous humor outflow. Studies utilizing AL-8810 have been pivotal in confirming this pathway. For instance, in vitro experiments have shown that the agonist effects of bimatoprost and bimatoprost acid on intracellular calcium mobilization in cells expressing the human FP receptor are blocked by AL-8810.[6]
Experimental Data: Intraocular Pressure Lowering Effect of Bimatoprost
Numerous clinical trials have evaluated the efficacy of bimatoprost in reducing IOP. The following table summarizes data from key studies, showcasing the significant IOP reduction achieved with bimatoprost treatment.
| Study | Active Comparator | Duration | Mean Baseline IOP (mmHg) | Mean IOP Reduction with Bimatoprost (mmHg) | Percentage IOP Reduction with Bimatoprost |
| Phase I/II Bimatoprost SR Trial[7] | Topical Bimatoprost 0.03% | 16 weeks | ~24-25 | 7.2 - 9.5 (dose-dependent) | ~30 - 38% |
| Brubaker et al. (2001)[5] | Placebo | 7 days | ~26 | 7.6 (at noon) | 33% (at noon) |
| Phase I/II Bimatoprost SR 24-Month Trial[8] | Topical Bimatoprost 0.03% | 12 weeks | ~24-25 | 7.4 - 9.8 (dose-dependent) | ~31 - 41% |
Experimental Protocols
In Vitro Antagonism Studies
Objective: To determine if the cellular effects of bimatoprost are mediated by the FP receptor using the selective antagonist AL-8810.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the cloned human ciliary body FP receptor are cultured under standard conditions.[6]
-
Intracellular Calcium Mobilization Assay:
-
Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are pre-incubated with varying concentrations of AL-8810 or vehicle for a specified period.
-
Bimatoprost or bimatoprost free acid is then added to the wells, and the change in intracellular calcium concentration is measured in real-time using a fluorometric imaging plate reader (FLIPR).[6]
-
-
Data Analysis: The ability of AL-8810 to inhibit the bimatoprost-induced calcium signal is quantified by calculating the IC50 (half-maximal inhibitory concentration) or by Schild analysis to determine the antagonist's affinity (pA2 value).
In Vivo Ocular Hypotensive Studies in Animal Models
Objective: To evaluate the IOP-lowering efficacy of bimatoprost and to confirm the role of the FP receptor using knockout models.
Methodology:
-
Animal Model: Prostaglandin FP receptor knockout mice and wild-type control mice are used.[9][10]
-
Drug Administration: A single dose of bimatoprost (e.g., 1.2 µg in 4 µL) is administered topically to one eye of each mouse, with the contralateral eye serving as an untreated control.[9][10]
-
IOP Measurement: Intraocular pressure is measured at baseline and at various time points post-administration (e.g., 1, 2, and 4 hours) using a tonometer suitable for small animals (e.g., rebound tonometer).[9][11]
-
Data Analysis: The difference in IOP between the treated and untreated eyes is calculated for both knockout and wild-type mice. Statistical analysis (e.g., ANOVA) is used to compare the IOP response to bimatoprost between the two groups.[9]
Clinical Trials in Human Subjects
Objective: To assess the safety and efficacy of bimatoprost in lowering IOP in patients with glaucoma or ocular hypertension.
Methodology:
-
Study Design: A multicenter, randomized, double-masked, parallel-group clinical trial is conducted.[8][12]
-
Patient Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension meeting specific inclusion and exclusion criteria (e.g., baseline IOP within a certain range) are enrolled.[13][14]
-
Treatment Protocol: After a washout period of any previous IOP-lowering medications, patients are randomized to receive either bimatoprost ophthalmic solution or a comparator (placebo or another active drug) administered once daily in the evening.[5][8]
-
Efficacy and Safety Assessments: The primary efficacy endpoint is the mean change in IOP from baseline at specified time points throughout the study. Safety is monitored through the recording of adverse events, ophthalmic examinations, and other relevant clinical assessments.[7][8]
References
- 1. Cabergoline: Pharmacology, ocular hypotensive studies in multiple species, and aqueous humor dynamic modulation in the Cynomolgus monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of ocular hypotensive action of bimatoprost (Lumigan) in patients with ocular hypertension or glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 24-Month Phase I/II Clinical Trial of Bimatoprost Sustained-Release Implant (Bimatoprost SR) in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Effect of bimatoprost on intraocular pressure in prostaglandin FP receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Bimatoprost Solutions for Glaucoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Safety Operating Guide
Proper Disposal of AL-8810 Isopropyl Ester: A Step-by-Step Guide for Laboratory Professionals
Ann Arbor, MI - For researchers, scientists, and drug development professionals utilizing AL-8810 isopropyl ester, understanding the proper disposal procedures is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible handling of this compound.
AL-8810 isopropyl ester, while not classified as a hazardous substance according to the Globally Harmonized System (GHS), requires specific disposal methods to prevent environmental contamination.[1] The Safety Data Sheet (SDS) expressly warns against allowing the substance to enter sewers or surface and ground water. Therefore, direct disposal down the drain is not a permissible option.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling AL-8810 isopropyl ester for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The usual precautionary measures for handling chemicals should be followed.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn to protect against accidental splashes. |
| Hand Protection | Gloves | Impermeable and resistant to the product. Nitrile gloves are a suitable option. |
| Body Protection | Laboratory Coat | Standard lab coat to protect clothing and skin. |
While the substance is not considered hazardous, adherence to standard laboratory safety protocols is essential.[1] This includes working in a well-ventilated area and having access to an eyewash station and safety shower.
Step-by-Step Disposal Protocol
The following protocol outlines the proper procedure for the disposal of AL-8810 isopropyl ester, which is supplied as a crystalline solid.
1. Waste Collection:
-
Place any unwanted solid AL-8810 isopropyl ester into a designated, sealable, and clearly labeled waste container.
-
Do not mix with other chemical wastes unless compatibility is certain.
2. Spill Management:
-
In the event of a spill, mechanically pick up the solid material.
-
Sweep up the substance and place it into a suitable, closed container for disposal.
-
Avoid creating dust.
3. Container Disposal:
-
Once the container of AL-8810 isopropyl ester is empty, it should be managed as non-hazardous waste.
-
If possible, rinse the container with a suitable solvent (such as ethanol, in which the compound is soluble). The rinsate must be collected and disposed of as chemical waste.
-
Deface or remove the original label to prevent misuse.
-
The clean, empty container can then be disposed of in the regular trash.
4. Final Disposal:
-
The sealed container with the AL-8810 isopropyl ester waste should be handed over to the institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of the solid waste in regular laboratory trash cans that will be handled by custodial staff.
Experimental Workflow for Disposal
The logical flow for the proper disposal of AL-8810 isopropyl ester is illustrated in the diagram below. This ensures a systematic and safe approach to waste management in the laboratory.
Caption: Disposal Workflow for AL-8810 Isopropyl Ester
References
Personal protective equipment for handling AL 8810 isopropyl ester
This guide provides crucial safety and logistical information for the handling and disposal of AL 8810 isopropyl ester, a compound for research use. While the substance is not classified as hazardous under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure a safe research environment.[1] This document outlines procedural, step-by-step guidance for safe operational practices and disposal.
Personal Protective Equipment (PPE)
Although this compound is not classified as a hazardous material, it is prudent to follow the usual precautionary measures for handling chemicals.[1] The following table summarizes the recommended PPE to minimize exposure and ensure safety.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes. |
| Hand Protection | Nitrile gloves | While the product is generally not a skin irritant, gloves provide a barrier against potential contamination.[1] Nitrile gloves are a good general-purpose choice for handling chemicals. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation.[1] | The substance is not considered an inhalation hazard.[1] |
Safe Handling Procedures
Adherence to proper handling procedures is critical for maintaining a safe laboratory environment.
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize potential inhalation of any aerosols.
-
-
Handling:
-
Avoid direct contact with the substance.
-
When preparing solutions, add the solid to the solvent to avoid splashing.
-
Use clean, dedicated spatulas and glassware.
-
-
After Handling:
-
Thoroughly wash hands with soap and water after handling is complete.
-
Clean and decontaminate all work surfaces and equipment used.
-
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately.
| Incident | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off with soap and plenty of water.[2] While the product does not generally irritate the skin, this is a standard precaution.[1] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician if symptoms arise.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.[3] |
| Spill | For small spills, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal. For large spills, prevent further leakage if safe to do so and contact your institution's environmental health and safety (EHS) office. |
Storage and Disposal
Proper storage and disposal are crucial for safety and environmental protection.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contact your institution's EHS office for specific guidance on chemical waste disposal.[4]
-
Do not allow the product to enter drains or waterways.[1]
Disposal Plan Workflow
Caption: A logical workflow for the proper disposal of this compound waste, emphasizing institutional compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
